molecular formula C21H17F2N5O3S B10856180 Darizmetinib CAS No. 2369583-33-3

Darizmetinib

Cat. No.: B10856180
CAS No.: 2369583-33-3
M. Wt: 457.5 g/mol
InChI Key: WBNMARNYIFMNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darizmetinib is an orally bioavailable inhibitor of mitogen-activated protein (MAP) kinase kinase 4 (MKK4;  MAP2K4), with potential hepatoprotective, proliferative, and hepato-regenerative activities. Upon oral administration, this compound selectively targets, binds to and inhibits the activity of MKK4 in liver cells. This allows for signaling through MKK7 and mitogen-activated protein kinase 8 (MAPK8;  stress-activated protein kinase 1;  JNK-1) proliferation-enhancing pathways, thereby activating the transcription factors activating transcription factor 2 (ATF2) and ETS domain-containing protein ELK1. This promotes hepatocyte proliferation, increases hepatocyte survival and liver regeneration upon hepatectomy. This may prevent liver failure, restore liver mass, and may protect hepatocytes from cell death. MKK4, a MAP2K and part of the stress-activated protein kinase (SAPK)/mitogen-activated protein kinase (MAPK) signaling pathways, plays a key role in preventing cellular proliferation and the regulation of hepatocyte regeneration. Suppression of MKK4 promotes the regenerative capacity of hepatocytes.

Properties

CAS No.

2369583-33-3

Molecular Formula

C21H17F2N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[2,6-difluoro-3-(5-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridine-3-carbonyl)phenyl]propane-1-sulfonamide

InChI

InChI=1S/C21H17F2N5O3S/c1-2-9-32(30,31)28-19-16(22)4-3-14(17(19)23)20(29)18-15-10-13(11-25-21(15)27-26-18)12-5-7-24-8-6-12/h3-8,10-11,28H,2,9H2,1H3,(H,25,26,27)

InChI Key

WBNMARNYIFMNEP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=CC(=C1F)C(=O)C2=C3C=C(C=NC3=NN2)C4=CC=NC=C4)F

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: HRX-0215 MKK4 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of HRX-0215 (also known as Darizmetinib), a potent and selective inhibitor of Mitogen-activated Protein Kinase Kinase 4 (MKK4). This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to support research and drug development efforts.

Quantitative Selectivity Profile of HRX-0215

HRX-0215 has been identified as a first-in-class, potent, and selective inhibitor of MKK4.[1] Biochemical assays have demonstrated a high affinity for MKK4 with significant selectivity against other kinases, including those in the same signaling pathway.

The inhibitory activity of HRX-0215 against MKK4 and key off-target kinases is summarized in the table below. The data highlights the compound's high degree of selectivity, a critical attribute for its therapeutic potential in promoting liver regeneration.[2]

TargetIC50 (nM)Selectivity vs. MKK4
MKK4 20 -
JNK17,070>350-fold
BRAF11,460>570-fold
MKK714,970>740-fold

Table 1: In vitro inhibitory activity of HRX-0215 against MKK4 and selected off-target kinases. IC50 values were determined using radiometric protein kinase assays.

MKK4 Signaling Pathway and Inhibition by HRX-0215

MKK4 is a dual-specificity protein kinase that plays a crucial role in the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are activated by various cellular stresses and inflammatory cytokines. MKK4, upon activation by upstream kinases such as MEKK1, phosphorylates and activates JNK and p38 MAPK. HRX-0215 exerts its effect by directly inhibiting the kinase activity of MKK4, thereby modulating downstream signaling.

MKK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MEKK1 MEKK1 Stress Stimuli->MEKK1 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MEKK1 MKK4 MKK4 MEKK1->MKK4 phosphorylates JNK JNK MKK4->JNK phosphorylates p38 MAPK p38 MAPK MKK4->p38 MAPK phosphorylates HRX-0215 HRX-0215 HRX-0215->MKK4 inhibits Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation Cell Proliferation Cell Proliferation JNK->Cell Proliferation p38 MAPK->Apoptosis p38 MAPK->Inflammation

MKK4 Signaling Pathway and Point of Inhibition by HRX-0215.

Experimental Protocols

The determination of the kinase selectivity profile of compounds like HRX-0215 involves a combination of biochemical and cell-based assays. Below are detailed methodologies for two common types of assays used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Radiometric)

A widely used method for determining the in vitro potency of kinase inhibitors is the radiometric assay, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant purified kinase (e.g., MKK4)

  • Kinase-specific substrate (e.g., inactive JNK)

  • [γ-³³P]ATP

  • Assay buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 μM Na-orthovanadate, 1.2 mM DTT)

  • Test compound (HRX-0215) serially diluted in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture in the assay buffer containing the kinase and its specific substrate.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay (NanoBRET™)

Cell-based assays are crucial for confirming that a compound engages its target in a physiological context. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a bioluminescence resonance energy transfer (BRET)-based method to quantify compound binding to a target kinase in living cells.

Objective: To determine the apparent intracellular affinity of a test compound for a target kinase.

Materials:

  • HEK293 cells

  • Expression vector for the target kinase fused to NanoLuc® luciferase (e.g., MKK4-NanoLuc®)

  • NanoBRET™ fluorescent tracer

  • Test compound (HRX-0215)

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white assay plates

Procedure:

  • Transfect HEK293 cells with the MKK4-NanoLuc® expression vector and seed them into the assay plates.

  • Incubate the cells to allow for protein expression.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Add the NanoBRET™ tracer and the test compound dilutions to the cells.

  • Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium.

  • Measure the BRET signal using a luminometer equipped with appropriate filters to detect both the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular target engagement.

Experimental Workflow for Kinase Selectivity Profiling

A systematic approach is employed to characterize the selectivity of a kinase inhibitor. This typically involves an initial high-throughput screening against a broad panel of kinases, followed by more detailed dose-response studies for any identified off-targets.

Kinase_Selectivity_Workflow Start Start Primary Screen Primary Screen (Single High Concentration) Start->Primary Screen Broad Kinase Panel Broad Kinase Panel (e.g., >400 kinases) Primary Screen->Broad Kinase Panel Data Analysis Data Analysis (% Inhibition) Broad Kinase Panel->Data Analysis Identify Hits Identify Off-Target Hits (Inhibition > Threshold) Data Analysis->Identify Hits Secondary Screen Secondary Screen (Dose-Response) Identify Hits->Secondary Screen Hits Selectivity Profile Generate Selectivity Profile Identify Hits->Selectivity Profile No Significant Hits IC50 Determination IC50 Determination Secondary Screen->IC50 Determination IC50 Determination->Selectivity Profile End End Selectivity Profile->End

Generalized Workflow for Kinase Inhibitor Selectivity Profiling.

References

The Role of Darizmetinib in Liver Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The liver possesses a remarkable capacity for regeneration, a process critical for recovery from injury, disease, and surgical resection. However, in instances of severe or chronic liver damage, this regenerative ability is often impaired, leading to liver failure. Darizmetinib (formerly known as HRX-215) has emerged as a promising first-in-class small molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase 4 (MKK4) with the potential to significantly enhance the liver's regenerative capacity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in key signaling pathways governing liver regeneration, a summary of preclinical and clinical findings, and detailed experimental protocols for researchers in the field.

The MKK4 Signaling Pathway: A Key Regulator of Liver Regeneration

MKK4, a dual-specificity protein kinase, is a central component of the stress-activated protein kinase (SAPK) signaling cascade. In response to cellular stress, MKK4 can activate downstream kinases, including c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in both pro-apoptotic and anti-proliferative cellular responses. In the context of liver regeneration, MKK4 acts as a negative regulator. Its inhibition by this compound redirects signaling towards a pro-regenerative phenotype.

The inhibition of MKK4 by this compound leads to a shift in the balance of downstream signaling. While the precise mechanisms are still under investigation, it is understood that blocking MKK4 activity allows for the preferential activation of MKK7, another kinase that can phosphorylate and activate JNK. This MKK7-JNK signaling axis is believed to promote the expression of genes involved in cell cycle progression and hepatocyte proliferation, thereby driving liver regeneration[1].

MKK4_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_mapkk MAPKK Level cluster_mapk MAPK Level cluster_downstream Downstream Effects Cellular Stress Cellular Stress MKK4 MKK4 Cellular Stress->MKK4 MKK7 MKK7 Cellular Stress->MKK7 JNK JNK MKK4->JNK p38 p38 MKK4->p38 MKK7->JNK Proliferation Proliferation JNK->Proliferation Apoptosis Apoptosis p38->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p38->Cell Cycle Arrest This compound This compound This compound->MKK4

The Hippo Signaling Pathway: A Parallel Regulator of Liver Growth

The Hippo signaling pathway is a critical evolutionarily conserved pathway that controls organ size by regulating cell proliferation and apoptosis. The core of this pathway consists of a kinase cascade involving the mammalian Ste20-like kinases 1/2 (MST1/2) and large tumor suppressor kinases 1/2 (LATS1/2). When the Hippo pathway is active, MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2 then phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylated YAP and TAZ are retained in the cytoplasm and targeted for degradation.

Conversely, when the Hippo pathway is inactive, YAP and TAZ are dephosphorylated, allowing them to translocate to the nucleus. In the nucleus, they bind to TEA domain (TEAD) transcription factors to promote the expression of genes that drive cell proliferation and inhibit apoptosis. The activity of the Hippo pathway is reduced during liver regeneration, leading to YAP/TAZ activation and subsequent hepatocyte proliferation. While this compound does not directly target the Hippo pathway, the MKK4 and Hippo pathways represent two key convergent nodes in the regulation of liver regeneration.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_downstream_effectors Downstream Effectors cluster_nuclear_events Nuclear Events Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_P p-YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_P phosphorylates YAP_TAZ YAP/TAZ (Nuclear) YAP_TAZ_P->YAP_TAZ Inactivation TEAD TEAD YAP_TAZ->TEAD binds Gene Expression Gene Expression TEAD->Gene Expression promotes Proliferation Proliferation Gene Expression->Proliferation

Preclinical and Clinical Evidence of this compound's Efficacy

Preclinical Studies

Preclinical studies in murine and porcine models of liver injury and resection have demonstrated the potent pro-regenerative effects of this compound.

Table 1: Effect of this compound (HRX-215) on Hepatocyte Proliferation in a Murine Partial Hepatectomy Model [2]

Treatment GroupDose (mg/kg)Mean Proliferating Hepatocytes (Ki67+) (%)
Vehicle-4.93
HRX-2150.415.38
HRX-215215.15

Table 2: Effect of this compound (HRX-215) on Liver Regeneration in a Porcine 85% Hepatectomy Model [3]

Treatment GroupNewly Regenerated Liver Volume (mL) at 43hSurvival Rate
Carrier-treatedNot specified, but significantly less than treated0%
HRX-215-treatedSignificantly increased100%

Furthermore, in a murine model of carbon tetrachloride (CCl4)-induced liver injury, this compound significantly reduced hepatocyte apoptosis as measured by TUNEL staining[1][2].

Clinical Studies

A first-in-human Phase I clinical trial of this compound (HRX-215) was conducted in 48 healthy volunteers. The study demonstrated that the drug was safe and well-tolerated at all tested doses, with a favorable pharmacokinetic profile[2][4][5][6]. These promising results have paved the way for further clinical development, including Phase Ib/IIa trials to evaluate the efficacy of this compound in preventing liver failure following extensive liver resections in cancer patients[7][8].

Detailed Experimental Protocols

Two-Thirds Partial Hepatectomy (PHx) in Mice

This surgical procedure is a standard and reproducible model for studying liver regeneration.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the abdominal area and disinfect with 70% ethanol and povidone-iodine. Place the mouse on a sterile surgical drape.

  • Laparotomy: Make a midline incision of approximately 2-3 cm through the skin and the linea alba to expose the abdominal cavity.

  • Lobe Resection: Gently exteriorize the liver lobes. The mouse liver consists of five lobes: the left lateral, median, right lateral, and two caudate lobes. For a 2/3 PHx, the left lateral and median lobes, which constitute approximately 70% of the liver mass, are resected.

    • Individually ligate the base of the left lateral lobe and the median lobe with a sterile surgical suture (e.g., 4-0 silk). Ensure the ligation is tight to prevent bleeding.

    • Carefully excise the ligated lobes distal to the suture.

  • Closure: Return the remaining liver lobes to the abdominal cavity. Close the abdominal wall with sutures (e.g., 4-0 absorbable suture) and the skin with wound clips or sutures.

  • Post-operative Care: Provide post-operative analgesia as per institutional guidelines. Monitor the animal for recovery. The peak of hepatocyte proliferation typically occurs 36-48 hours post-surgery.

Partial_Hepatectomy_Workflow cluster_pre_op Pre-operative cluster_op Operative cluster_post_op Post-operative Anesthesia Anesthesia Surgical_Prep Surgical Preparation Anesthesia->Surgical_Prep Laparotomy Laparotomy Surgical_Prep->Laparotomy Lobe_Exteriorization Lobe Exteriorization Laparotomy->Lobe_Exteriorization Ligation Ligation Lobe_Exteriorization->Ligation Resection Resection Ligation->Resection Closure Closure Resection->Closure Analgesia Analgesia Closure->Analgesia Monitoring Monitoring Analgesia->Monitoring Tissue_Harvest Tissue Harvest (e.g., 48h) Monitoring->Tissue_Harvest

Ki67 Immunohistochemistry for Proliferation Assessment

Ki67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells, making it an excellent marker for cell proliferation.

  • Tissue Preparation:

    • Fix liver tissue in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on positively charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

    • Incubate with a primary antibody against Ki67 at an optimized dilution overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

    • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin to visualize the nuclei.

  • Analysis:

    • Dehydrate the slides, clear in xylene, and mount with a coverslip.

    • Quantify the percentage of Ki67-positive nuclei by counting at least 500 hepatocytes in multiple random high-power fields under a light microscope.

TUNEL Assay for Apoptosis Detection

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Tissue Preparation: Prepare paraffin-embedded tissue sections as described for Ki67 immunohistochemistry.

  • Permeabilization: After deparaffinization and rehydration, permeabilize the tissue sections by incubating with proteinase K.

  • Labeling:

    • Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a modified nucleotide (e.g., BrdUTP or a fluorescently labeled dUTP). TdT will add the modified nucleotides to the 3'-OH ends of fragmented DNA.

  • Detection:

    • If using BrdUTP, detect the incorporated brominated nucleotides with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for chromogenic detection.

    • If using a fluorescently labeled dUTP, the signal can be directly visualized.

  • Counterstaining and Analysis:

    • Counterstain the nuclei with DAPI or hematoxylin.

    • Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence or light microscope.

Conclusion

This compound represents a novel and promising therapeutic strategy to enhance liver regeneration. By inhibiting MKK4, this compound unlocks the intrinsic regenerative potential of hepatocytes, offering a potential lifeline for patients with acute and chronic liver diseases, as well as those undergoing major liver surgery. The robust preclinical data and the favorable safety profile from the initial clinical trial provide a strong rationale for its continued development. The experimental protocols detailed in this guide are intended to facilitate further research into the mechanisms of MKK4 inhibition and its therapeutic applications in liver regeneration.

References

In Vitro Characterization of Darizmetinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darizmetinib (also known as HRX-0215) is a potent and selective, orally active small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).[1][2] Its mechanism of action involves the targeted inhibition of MKK4, a key regulator in the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling pathways. By inhibiting MKK4, this compound leads to an enhancement of the MKK7 and JNK1 signaling pathways, which subsequently activates transcription factors such as ATF2 and ELK1, ultimately promoting cell proliferation, particularly in hepatocytes.[3][4] This unique mechanism of action has positioned this compound as a promising therapeutic candidate for conditions requiring liver regeneration. This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its biochemical and cellular activities, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound is a first-in-class MKK4 inhibitor.[1] MKK4 is a dual-specificity protein kinase that phosphorylates and activates both JNK and p38 MAPKs in response to cellular stresses and inflammatory cytokines. The inhibition of MKK4 by this compound results in a shift in signaling dynamics, favoring the MKK7/JNK1 pathway, which is associated with pro-proliferative and anti-apoptotic effects in hepatocytes.[3]

Biochemical Characterization

Kinase Inhibition Profile

This compound demonstrates high potency and selectivity for MKK4. The inhibitory activity is typically determined using radiometric kinase assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate.

Table 1: Biochemical Activity of this compound Against a Panel of Kinases

KinaseIC50 (µM)
MKK40.02[2]
JNK17.07[2]
B-RAF11.46[2]
MKK714.97[2]

Data represents the half-maximal inhibitory concentration (IC50) and indicates a high degree of selectivity for MKK4 over other tested kinases.

Experimental Protocol: Radiometric MKK4 Kinase Assay

This protocol outlines a typical radiometric assay to determine the IC50 of this compound against MKK4.

Materials:

  • Recombinant human MKK4 enzyme

  • Inactive JNK1 (as substrate)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)[5]

  • This compound (serial dilutions)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, recombinant MKK4 enzyme, and the JNK1 substrate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Characterization

Inhibition of MKK4 Phosphorylation

The cellular activity of this compound is confirmed by its ability to reduce the phosphorylation of MKK4 at Ser257/Thr261 in response to a stimulus. A common in vitro model for this is the use of peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[3]

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointResult
PBMCsWestern Blotp-MKK4 (Ser257/Thr261) levels after LPS stimulationDose-dependent reduction in p-MKK4 levels with treatment at 0.3, 1, and 3 µM for 2 hours[3]
Experimental Protocol: Western Blot for p-MKK4

This protocol describes the detection of phosphorylated MKK4 in PBMCs treated with this compound.

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-MKK4 (Ser257/Thr261) and a loading control antibody (e.g., anti-GAPDH or anti-vinculin)

  • HRP-conjugated secondary antibody (anti-rabbit)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture PBMCs and treat with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with LPS for a short period (e.g., 30 minutes) to induce MKK4 phosphorylation.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-MKK4 antibody overnight at 4°C.[6][7]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Promotion of Hepatocyte Proliferation

A key functional outcome of MKK4 inhibition by this compound is the induction of hepatocyte proliferation. This can be assessed in vitro using primary hepatocytes or hepatocyte-derived cell lines.

Experimental Protocol: In Vitro Hepatocyte Proliferation Assay (BrdU Incorporation)

This protocol outlines the measurement of hepatocyte proliferation using the BrdU incorporation method.[8][9][10]

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line

  • Cell culture medium

  • This compound

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to a detectable enzyme like HRP or a fluorophore)

  • Substrate for the enzyme (if applicable)

  • Microplate reader or fluorescence microscope

Procedure:

  • Seed hepatocytes in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a desired period (e.g., 24-72 hours).

  • Add BrdU labeling solution to the cells and incubate for a few hours to allow incorporation into newly synthesized DNA.[9]

  • Remove the labeling solution, and fix and denature the cells' DNA using the fixing/denaturing solution.

  • Incubate the cells with the anti-BrdU antibody.

  • Wash the cells to remove any unbound antibody.

  • If using an enzyme-conjugated antibody, add the appropriate substrate to develop a colorimetric or chemiluminescent signal.

  • Quantify the signal using a microplate reader or visualize and count BrdU-positive cells using a fluorescence microscope.

Signaling Pathway Modulation

This compound's therapeutic effect is a direct consequence of its ability to modulate the MKK4 signaling pathway.

MKK4_Signaling_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4 MKK4 MAPKKK->MKK4 MKK7 MKK7 MAPKKK->MKK7 JNK1 JNK1 MKK4->JNK1 p38 p38 MAPK MKK4->p38 This compound This compound This compound->MKK4 MKK7->JNK1 ATF2_ELK1 ATF2 / ELK1 JNK1->ATF2_ELK1 Proliferation Hepatocyte Proliferation ATF2_ELK1->Proliferation

Figure 1: this compound's Mechanism of Action in the MKK4 Signaling Pathway.

Experimental Workflow

A typical in vitro workflow for characterizing a novel MKK4 inhibitor like this compound is depicted below.

Experimental_Workflow Start Start: Novel Compound BiochemAssay Biochemical Assay: Radiometric MKK4 Kinase Assay Start->BiochemAssay IC50 Determine IC50 BiochemAssay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity CellularAssay Cellular Assay: Western Blot for p-MKK4 Selectivity->CellularAssay EC50 Determine Cellular Potency CellularAssay->EC50 FunctionalAssay Functional Assay: Hepatocyte Proliferation (BrdU) EC50->FunctionalAssay End Lead Candidate FunctionalAssay->End

Figure 2: A representative workflow for the in vitro characterization of MKK4 inhibitors.

Resistance Mechanisms

While specific in vitro studies on acquired resistance to this compound have not been extensively published, general mechanisms of resistance to kinase inhibitors often involve:

  • Target-based resistance: Mutations in the MKK4 kinase domain that reduce drug binding.

  • Bypass signaling: Upregulation of parallel signaling pathways that can compensate for the inhibition of the MKK4/JNK pathway. The JNK pathway itself has been implicated in modulating acquired resistance to other targeted therapies, suggesting complex feedback loops could arise.[11]

  • Drug efflux: Increased expression of drug transporters that actively pump the inhibitor out of the cell.

Further research is required to elucidate the specific mechanisms of potential resistance to this compound.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective inhibitor of MKK4. Its ability to modulate the MKK4/JNK signaling pathway translates into a pro-proliferative effect on hepatocytes in cellular models. The experimental protocols and workflows described in this guide provide a framework for the continued investigation and development of this compound and other MKK4 inhibitors for therapeutic applications in liver diseases.

References

Darizmetinib Target Engagement Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darizmetinib (also known as HRX-0215) is a potent and selective, orally active inhibitor of Mitogen-activated protein kinase kinase 4 (MKK4).[1][2][3] Contrary to any potential misconception, this compound does not target Receptor-Interacting Protein Kinase 1 (RIPK1). MKK4 is a crucial dual-specificity kinase within the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a pivotal role in cellular responses to stress, inflammation, and cytokine signaling by phosphorylating and activating c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[2][3][4] Inhibition of MKK4 by this compound has been shown to enhance the MKK7 and JNK1 signaling pathways, which in turn activates transcription factors like ATF2 and ELK1, ultimately promoting cell proliferation and liver regeneration.[2][3][4]

This technical guide provides an in-depth overview of the core assays used to measure the target engagement of this compound with its intended target, MKK4. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

MKK4 Signaling Pathway and this compound's Point of Intervention

MKK4 is a central node in stress-activated signaling pathways. It is activated by various upstream MAP3Ks (e.g., MEKK, ASK1) in response to cellular stress and proinflammatory cytokines. Once activated, MKK4 phosphorylates and activates JNK and p38 MAPK, which then translocate to the nucleus to regulate the activity of several transcription factors, leading to changes in gene expression that govern processes like apoptosis, inflammation, and cell differentiation. This compound exerts its effect by directly binding to MKK4 and inhibiting its kinase activity, thereby modulating downstream signaling events.

MKK4_Signaling_Pathway cluster_darizmetinib_effect Effect of this compound Inhibition Stress Cellular Stress / Cytokines MAP3Ks MAP3Ks (e.g., MEKK, ASK1) Stress->MAP3Ks MKK4 MKK4 MAP3Ks->MKK4 MKK7 MKK7 MAP3Ks->MKK7 JNK JNK MKK4->JNK p38 p38 MAPK MKK4->p38 This compound This compound This compound->MKK4 Inhibition TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF2) JNK->TranscriptionFactors p38->TranscriptionFactors CellularResponse Cellular Response (Apoptosis, Inflammation, etc.) TranscriptionFactors->CellularResponse JNK1 JNK1 MKK7->JNK1 ATF2_ELK1 ATF2 / ELK1 JNK1->ATF2_ELK1 LiverRegeneration Liver Regeneration ATF2_ELK1->LiverRegeneration

Caption: MKK4 signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's engagement with MKK4 and its selectivity over other kinases.

ParameterTargetAssay TypeValueReference(s)
IC₅₀ MKK4Biochemical Assay20 nM (0.02 µM)[1]
Selectivity (IC₅₀) JNK1Biochemical Assay7.07 µM
B-RAFBiochemical Assay11.46 µM
MKK7Biochemical Assay14.97 µM
Cellular Activity p-MKK4 (S257) reductionWestern Blot in PBMCsEffective at 0.3 - 3 µM[2]

Experimental Protocols

Western Blot for Phospho-MKK4 (p-MKK4)

This assay directly measures the inhibition of MKK4 activity in a cellular context by quantifying the levels of phosphorylated MKK4. A reduction in p-MKK4 levels in the presence of this compound indicates successful target engagement and inhibition.

Western_Blot_Workflow CellCulture 1. Cell Culture & Treatment (e.g., PBMCs stimulated with LPS) Lysis 2. Cell Lysis (RIPA buffer with phosphatase inhibitors) CellCulture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (PVDF membrane) SDSPAGE->Transfer Blocking 6. Blocking (5% BSA or milk in TBST) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (anti-p-MKK4, anti-total MKK4, anti-loading control) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for p-MKK4 Western Blot analysis.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture peripheral blood mononuclear cells (PBMCs) or another suitable cell line in appropriate media.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 2 hours.

    • Stimulate the MKK4 pathway by adding an agonist like lipopolysaccharide (LPS) for a specified time (e.g., 30 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated MKK4 (e.g., anti-p-MKK4 Ser257/Thr261) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for total MKK4 and a loading control (e.g., GAPDH or β-actin) to normalize the p-MKK4 signal.

    • Quantify band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

CETSA_Workflow CellTreatment 1. Cell Treatment (this compound or Vehicle) Heating 2. Heating (Temperature Gradient) CellTreatment->Heating Lysis 3. Cell Lysis (Freeze-Thaw Cycles) Heating->Lysis Centrifugation 4. Separation (Pellet aggregated proteins) Lysis->Centrifugation Supernatant 5. Collect Supernatant (Soluble protein fraction) Centrifugation->Supernatant Detection 6. Protein Detection (Western Blot or ELISA for MKK4) Supernatant->Detection Analysis 7. Data Analysis (Generate Melt Curves) Detection->Analysis

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Methodology (Hypothetical for MKK4):

  • Cell Treatment:

    • Treat intact cells with a high concentration of this compound or vehicle (DMSO) for 1-2 hours to allow for cell penetration and target binding.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Separation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Protein Detection:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble MKK4 at each temperature point using Western blotting (as described in the previous protocol for total MKK4) or a specific MKK4 ELISA.

  • Data Analysis:

    • Quantify the amount of soluble MKK4 at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble MKK4 against the temperature to generate "melt curves."

    • A rightward shift in the melt curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.

Conclusion

The target engagement of this compound with MKK4 can be robustly assessed using a combination of cellular and biophysical assays. The Western blot for phosphorylated MKK4 provides a direct readout of the inhibitory activity of this compound on its target in a cellular context. The Cellular Thermal Shift Assay offers a powerful method to confirm the direct physical interaction between this compound and MKK4 within intact cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the characterization of this compound and other MKK4 inhibitors.

References

The Pharmacological Profile of HRX-0215: A Novel MKK4 Inhibitor for Liver Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TÜBINGEN, Germany – HRX-0215, also known as Darizmetinib, is a first-in-class, orally active, potent, and selective small-molecule inhibitor of the Mitogen-Activated Protein Kinase Kinase 4 (MKK4). Developed by HepaRegeniX, this investigational drug is being evaluated for its therapeutic potential in promoting liver regeneration in acute and chronic liver diseases. Preclinical and early clinical data suggest that HRX-0215 holds promise as a novel therapeutic strategy for conditions requiring enhanced liver repair, such as after major liver resections or in the context of liver transplantation.

Mechanism of Action: Rewiring Cellular Stress Signaling

HRX-0215 exerts its pro-regenerative effects by selectively inhibiting MKK4, a key signaling protein involved in cellular stress responses. In hepatocytes, the inhibition of MKK4 redirects the signaling cascade towards a pro-proliferative and pro-survival pathway. Specifically, HRX-0215 enhances the activity of the MKK7-JNK1 signaling axis, leading to the activation of the transcription factors ATF2 and ELK1.[1][2][3] This strategic rewiring of the intracellular signaling network is believed to unlock the regenerative capacity of hepatocytes, even in the presence of underlying liver disease.

Preclinical Pharmacology

In Vitro Potency and Selectivity

HRX-0215 has demonstrated potent and selective inhibition of MKK4 in biochemical assays. The half-maximal inhibitory concentration (IC50) for MKK4 has been determined to be 20 nM.[4] Importantly, the compound has shown high selectivity, with over 100-fold less activity against other kinases such as JNK1, BRAF, and MKK7, indicating a specific mode of action.[4]

TargetIC50 (nM)Selectivity vs. MKK4
MKK420-
JNK1>2000>100-fold
BRAF>2000>100-fold
MKK7>2000>100-fold
Preclinical Efficacy in Animal Models

The pro-regenerative effects of HRX-0215 have been evaluated in various preclinical models of liver injury and regeneration. In a mouse model of partial hepatectomy, oral administration of HRX-0215 led to a dose-dependent increase in hepatocyte proliferation.[4]

Furthermore, in a more translationally relevant porcine model of 80% and 85% liver resection, intravenous administration of HRX-0215 demonstrated a significant enhancement of liver regeneration.[1] In the lethal 85% hepatectomy model, treatment with HRX-0215 prevented liver failure and improved survival.[1]

Animal ModelDosing RegimenKey Findings
Mouse Partial Hepatectomy0.4, 2, 10 mg/kg (oral)Increased hepatocyte proliferation[4]
Pig Partial Hepatectomy (80-85%)5 mg/kg (intravenous, every 12h)Enhanced liver regeneration, prevented liver failure, and improved survival[1]
Preclinical Pharmacokinetics and Safety

Pharmacokinetic studies in mice following a single oral dose of 30 mg/kg HRX-0215 have been conducted, and the compound is described as having excellent oral bioavailability and a favorable pharmacokinetic profile.[1] Comprehensive toxicology studies, including 4-week general toxicology evaluations, have shown that HRX-0215 is well-tolerated with no genotoxic liabilities detected.

Clinical Development

A Phase 1, single-center, double-blind, randomized, placebo-controlled trial (EudraCT 2021-000193-28) has been completed in 48 healthy male volunteers. The study assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of HRX-0215. The results of this trial indicated that HRX-0215 has an excellent safety and pharmacokinetic profile.

Currently, a Phase 1b/2a clinical trial is underway to evaluate the efficacy and safety of HRX-0215 in patients undergoing partial liver resection for liver metastases originating from colorectal cancer.

Trial IdentifierPhasePopulationDosing Regimen (Multiple Ascending Dose)Status
EudraCT 2021-000193-281Healthy Male Volunteers100 mg BID, 250 mg BID, 500 mg QD (7 days)Completed
-1b/2aPatients undergoing liver resectionNot disclosedOngoing

Experimental Protocols

Porcine Partial Hepatectomy Model

The efficacy of HRX-0215 in promoting liver regeneration was assessed in a pig model of partial hepatectomy.

  • Animal Model: Domestic pigs.

  • Surgical Procedure: 80% or 85% partial hepatectomy was performed.

  • Treatment: HRX-0215 was administered intravenously at a dose of 5 mg/kg every 12 hours, starting 24 hours before surgery.

  • Assessments: Liver regeneration was monitored using computed tomography (CT) scans to measure liver volume. Blood samples were collected to assess liver function.

Phase 1 Clinical Trial in Healthy Volunteers

The safety, tolerability, and pharmacokinetics of HRX-0215 were evaluated in a Phase 1 clinical trial.

  • Study Design: Single-center, double-blind, randomized, placebo-controlled, single and multiple ascending dose study.

  • Participants: 48 healthy male volunteers.

  • Multiple Ascending Dose Cohorts:

    • 100 mg HRX-0215 administered twice daily for 7 days.

    • 250 mg HRX-0215 administered twice daily for 7 days.

    • 500 mg HRX-0215 administered once daily for 7 days.

  • Primary Endpoints: Safety and tolerability, assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

  • Secondary Endpoint: Pharmacokinetics of HRX-0215 and its metabolites.

Visualizations

Signaling Pathway of HRX-0215 in Liver Regeneration

HRX0215_Pathway cluster_stress Cellular Stress cluster_inhibition cluster_activation Stress e.g., Partial Hepatectomy, Liver Injury MKK4 MKK4 Stress->MKK4 MKK7 MKK7 Stress->MKK7 HRX0215 HRX-0215 HRX0215->MKK4 Inhibition JNK1 JNK1 MKK7->JNK1 Activation ATF2 ATF2 JNK1->ATF2 Activation ELK1 ELK1 JNK1->ELK1 Activation Regeneration Hepatocyte Proliferation & Regeneration ATF2->Regeneration ELK1->Regeneration

Caption: MKK4 Inhibition by HRX-0215 Promotes Pro-Regenerative Signaling.

Experimental Workflow for Preclinical Efficacy in Pig Model

Pig_Model_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal Domestic Pigs Randomization Randomization (HRX-0215 vs. Vehicle) Animal->Randomization Dosing_PreOp Day -1: Start Dosing (5 mg/kg IV q12h) Randomization->Dosing_PreOp Surgery Day 0: 80-85% Partial Hepatectomy Dosing_PreOp->Surgery Dosing_PostOp Continue Dosing Surgery->Dosing_PostOp Monitoring Post-operative Monitoring (CT scans, Blood Samples) Dosing_PostOp->Monitoring Liver_Volume Liver Volume Assessment (CT Imaging) Monitoring->Liver_Volume Liver_Function Liver Function Tests (Blood Analysis) Monitoring->Liver_Function Survival Survival Analysis Monitoring->Survival

Caption: Workflow of the Porcine Partial Hepatectomy Model.

Phase 1 Clinical Trial Design

Phase1_Trial_Design cluster_population Study Population cluster_design Study Design cluster_mad_cohorts MAD Cohorts (7 Days) cluster_endpoints Endpoints Participants 48 Healthy Male Volunteers Design Randomized, Double-Blind, Placebo-Controlled Participants->Design SAD Single Ascending Dose (SAD) Design->SAD MAD Multiple Ascending Dose (MAD) Design->MAD Primary Primary: Safety & Tolerability SAD->Primary Secondary Secondary: Pharmacokinetics SAD->Secondary Cohort1 Cohort 1: 100 mg HRX-0215 BID MAD->Cohort1 Cohort2 Cohort 2: 250 mg HRX-0215 BID MAD->Cohort2 Cohort3 Cohort 3: 500 mg HRX-0215 QD MAD->Cohort3 MAD->Primary MAD->Secondary

Caption: Overview of the Phase 1 Clinical Trial Design.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Biology of the Darizmetinib-MKK4 Interaction

This technical guide provides a comprehensive overview of the structural and biochemical interactions between this compound, a first-in-class MKK4 inhibitor, and its target, Mitogen-activated Protein Kinase Kinase 4 (MKK4). This document details the mechanism of action, quantitative binding data, relevant signaling pathways, and detailed experimental protocols for studying this interaction.

Introduction to this compound and MKK4

Mitogen-activated Protein Kinase Kinase 4 (MKK4) , also known as MAP2K4, is a dual-specificity protein kinase that plays a crucial role in cellular signaling pathways.[1] As a key component of the MAP kinase cascade, MKK4 is activated by upstream MAP3Ks in response to cellular stresses such as proinflammatory cytokines and environmental stressors.[1][2] Upon activation, MKK4 phosphorylates and activates c-Jun N-terminal Kinases (JNKs) and p38 MAP kinases, which in turn regulate gene expression involved in cell proliferation, differentiation, apoptosis, and inflammation.[1][2][3] Dysregulation of the MKK4 pathway has been implicated in various diseases, including aggressive cancers and impaired liver regeneration.[1][3]

This compound (HRX-0215) is a potent, selective, and orally active small-molecule inhibitor of MKK4.[4][5][6] It is being investigated for its therapeutic potential in promoting liver regeneration, particularly in contexts of acute and chronic liver disease.[1][6][7] By inhibiting MKK4, this compound enhances the parallel MKK7/JNK1 signaling pathway, which activates transcription factors that promote hepatocyte proliferation.[4][6][8]

Quantitative Interaction Data

The interaction between this compound and MKK4 has been characterized biochemically. The following table summarizes the key quantitative data available from public sources.

ParameterValueTargetAssay TypeReference
IC50 20 nMMKK4 (MAP2K4)Cell-free assay[5][9][10]

Note: Further kinetic parameters such as the dissociation constant (Kd) from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been publicly disclosed in the reviewed literature.

MKK4 Signaling Pathway and Mechanism of this compound Action

MKK4 is a central node in stress-activated signaling cascades. The pathway is initiated by various environmental and cellular stress signals that activate upstream MAP3K enzymes. These kinases then phosphorylate and activate MKK4. Activated MKK4, in turn, dually phosphorylates specific threonine and tyrosine residues on its downstream targets, JNK and p38 MAPK, leading to their activation and subsequent cellular responses.

MKK4_Signaling_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3Ks (e.g., ASK1, MEKK1, TAK1) Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 MKK7 MKK7 MAP3K->MKK7 JNK JNK MKK4->JNK p38 p38 MAPK MKK4->p38 MKK7->JNK Transcription Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription Response Cellular Responses (Apoptosis, Inflammation) p38->Response Transcription->Response

Figure 1. Simplified MKK4 signaling pathway.

This compound's mechanism of action involves the direct inhibition of MKK4's kinase activity. This blockade prevents the phosphorylation and activation of JNK and p38. In the context of liver regeneration, the inhibition of the MKK4-JNK pathway leads to a compensatory enhancement of the parallel MKK7-JNK pathway, which ultimately promotes hepatocyte proliferation and survival.[4][8]

Darizmetinib_MoA This compound This compound MKK4 MKK4 This compound->MKK4 Inhibition JNK1 JNK1 MKK4->JNK1 MKK7 MKK7 MKK7->JNK1 Enhanced Signaling Regeneration Liver Regeneration JNK1->Regeneration

Figure 2. Mechanism of action of this compound.

Experimental Protocols for Structural and Biophysical Analysis

To elucidate the structural basis of this compound's interaction with MKK4, several biophysical and structural biology techniques are essential. The following sections provide detailed, representative protocols for these key experiments.

Co-crystallization of MKK4 with this compound for X-ray Crystallography

This protocol describes the steps to obtain protein-ligand complex crystals suitable for X-ray diffraction analysis.

Co_Crystallization_Workflow Protein 1. Purify MKK4 Kinase Domain Complex 2. Form MKK4-Darizmetinib Complex (Incubate protein with excess ligand) Protein->Complex Screen 3. High-Throughput Crystallization Screening Complex->Screen Optimize 4. Optimize Initial Crystal Hits Screen->Optimize Harvest 5. Harvest and Cryo-cool Crystal Optimize->Harvest Diffract 6. X-ray Diffraction and Data Collection Harvest->Diffract Solve 7. Structure Solution and Refinement Diffract->Solve

Figure 3. Workflow for MKK4-Darizmetinib co-crystallization.

Methodology:

  • Protein Expression and Purification:

    • Express the human MKK4 kinase domain (residues ~38-397) in a suitable expression system (e.g., E. coli or insect cells).

    • Purify the protein using a combination of affinity (e.g., Ni-NTA for His-tagged protein), ion-exchange, and size-exclusion chromatography to achieve >95% purity.

    • Confirm the protein's identity and purity via SDS-PAGE and mass spectrometry. The final buffer should be low in ionic strength, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

  • Complex Formation:

    • Concentrate the purified MKK4 kinase domain to 5-10 mg/mL.

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Add this compound to the protein solution to a final concentration of 1 mM (a 5-10 fold molar excess), ensuring the final DMSO concentration does not exceed 5% (v/v) to avoid protein precipitation.

    • Incubate the mixture on ice for at least 2 hours to ensure complex formation.[11]

  • Crystallization:

    • Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions.[12]

    • Set up crystallization plates by mixing the MKK4-Darizmetinib complex solution with the reservoir solution in a 1:1 ratio (e.g., 200 nL + 200 nL).

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Crystal Handling and Data Collection:

    • Once crystals appear, they can be harvested using cryo-loops. Soaking the crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol or ethylene glycol) is necessary before flash-cooling in liquid nitrogen.[13]

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data to solve and refine the three-dimensional structure of the MKK4-Darizmetinib complex.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) of inhibitor binding.[14][15]

Methodology:

  • Chip Preparation and Protein Immobilization:

    • Use a sensor chip suitable for amine coupling (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the MKK4 protein onto the chip surface by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for an immobilization level of 5,000-10,000 response units (RU).

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.[16]

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should span a range from well below to well above the expected Kd.

    • Inject the different concentrations of this compound over the immobilized MKK4 surface and a reference flow cell (for background subtraction).

    • Monitor the binding response (in RU) in real-time. Each cycle consists of an association phase (inhibitor injection) and a dissociation phase (buffer flow).

    • Regenerate the chip surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[17]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry 'n', and enthalpy 'ΔH').[18][19]

Methodology:

  • Sample Preparation:

    • Prepare MKK4 and this compound in identical, thoroughly degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). It is critical that the buffer, including the DMSO concentration, is precisely matched to avoid large heats of dilution.[20]

    • Typically, place the protein (e.g., 10-20 µM) in the sample cell and the ligand (e.g., 100-200 µM, at least 10x the protein concentration) in the injection syringe.[20]

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial small injection to remove any material from the syringe tip, which is then discarded from the data analysis.

    • Carry out a series of small, spaced injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the MKK4 solution in the sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site independent model) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[21] The entropy (ΔS) can then be calculated from the Gibbs free energy equation.

Conclusion

The study of the this compound-MKK4 interaction provides a compelling case for the targeted inhibition of specific nodes within complex signaling pathways. The high potency and selectivity of this compound for MKK4 underscore its potential as a therapeutic agent for liver diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the structural, kinetic, and thermodynamic properties of this and similar kinase-inhibitor interactions, facilitating the advancement of structure-based drug design and development.

References

Methodological & Application

Application Notes and Protocols: Cell-Based Assays for Darizmetinib Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting key cell-based assays to evaluate the efficacy of Darizmetinib. The information is intended for professionals in research and drug development.

Introduction to this compound

This compound (also known as HRX-0215) is a potent and selective, orally active inhibitor of the mitogen-activated protein kinase kinase 4 (MKK4).[1][2] The primary mechanism of action involves the inhibition of MKK4, which leads to an enhanced activation of the MKK7 and c-Jun N-terminal kinase 1 (JNK1) signaling pathways.[1][3] This cascade results in the activation of transcription factors such as ATF2 and ELK1, which are crucial for promoting cell proliferation and survival, particularly in hepatocytes.[1][3] Consequently, this compound is being investigated for its potential to enhance liver regeneration and prevent liver failure following extensive surgical resections or transplantation of small liver grafts.[1][2]

The following sections detail the signaling pathway, protocols for essential cell-based assays to measure this compound's efficacy, and representative data.

This compound's Mechanism of Action: The MKK4/JNK Signaling Pathway

The MKK4 and MKK7 pathways are parallel cascades that respond to cellular stress signals, converging on the activation of JNK. This compound selectively inhibits MKK4. This targeted inhibition leads to a compensatory upregulation and enhancement of the MKK7-JNK1 signaling axis. The resulting activation of downstream transcription factors promotes the expression of genes involved in cell cycle progression and anti-apoptotic processes.[1][3]

G cluster_upstream Upstream Stress Signals cluster_pathway MAPK Signaling Cascade cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Cytokines, Growth Factors) MKK4 MKK4 Stress->MKK4 MKK7 MKK7 Stress->MKK7 JNK JNK1 MKK4->JNK p38 p38 MKK4->p38 MKK7->JNK MKK7->JNK Enhanced Signaling TF Transcription Factors (ATF2, ELK1) JNK->TF Response Cellular Response: ↑ Proliferation ↑ Survival (Anti-Apoptosis) TF->Response This compound This compound This compound->MKK4

This compound inhibits MKK4, enhancing the MKK7/JNK1 pro-regenerative pathway.

Experimental Protocols and Data

To assess the efficacy of this compound in a cellular context, a series of assays should be performed to confirm target engagement, downstream pathway modulation, and the ultimate physiological effects on cell proliferation and survival.

Target Engagement: MKK4 Phosphorylation Assay

Principle: This assay confirms that this compound engages its target, MKK4, within the cell. Efficacy is determined by measuring the reduction in phosphorylated MKK4 (pMKK4) levels, indicating successful inhibition of the kinase activity. A western blot is a standard method for this analysis.[1]

Protocol:

  • Cell Culture: Plate hepatocytes (e.g., HepG2 or primary hepatocytes) in 6-well plates and culture until they reach 70-80% confluency.

  • Stimulation: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 2 hours.

  • Induction: Induce MKK4 phosphorylation by treating cells with a known activator, such as anisomycin (25 ng/mL) or LPS (for immune cells), for 30 minutes.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Western Blot: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against pMKK4 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody for total MKK4 or a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the pMKK4 signal to the total MKK4 or loading control signal.

G A 1. Cell Treatment (this compound + Stimulant) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Western Blot Transfer D->E F 6. Immunoblotting (pMKK4 & Loading Control) E->F G 7. ECL Detection F->G H 8. Densitometry Analysis G->H

Workflow for determining MKK4 target engagement via Western Blot.

Data Presentation:

This compound Conc.Normalized pMKK4 Intensity (Relative to Vehicle)
Vehicle (DMSO)1.00
0.1 µM0.65
1.0 µM0.25
3.0 µM0.10
10.0 µM0.05
Note: Data are illustrative examples.
Cell Proliferation Assay (MTT Assay)

Principle: Since this compound is designed to promote hepatocyte proliferation, a key efficacy assay is to measure its effect on cell growth.[1] The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Protocol:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control.

  • Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the cell doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized formazan solvent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the relative increase in cell proliferation.

G A 1. Seed Cells (96-well plate) B 2. Treat with this compound A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570nm) F->G H 8. Calculate Proliferation G->H

Workflow for the MTT cell proliferation assay.

Data Presentation:

This compound Conc.Relative Cell Proliferation (% of Vehicle Control)
Vehicle (DMSO)100%
0.1 µM115%
1.0 µM140%
3.0 µM155%
10.0 µM152%
Note: Data are illustrative examples.
Anti-Apoptosis Assay (Annexin V & Propidium Iodide Staining)

Principle: this compound has been shown to upregulate the anti-apoptotic protein Bcl-XL.[1] This assay quantifies the drug's ability to protect cells from apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[5][6] Flow cytometry is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[5][7]

Protocol:

  • Cell Culture: Seed hepatocytes in 6-well plates and culture until 70-80% confluency.

  • Pre-treatment: Treat cells with varying concentrations of this compound or a vehicle control for 2-4 hours.

  • Apoptosis Induction: Induce apoptosis using a suitable agent (e.g., staurosporine or TNF-α/Actinomycin D). Include a non-induced control group. Incubate for the required time (e.g., 6-12 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorophore) and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant and compare the treated groups to the induced, untreated control.

G A 1. Cell Treatment (this compound + Apoptosis Inducer) B 2. Harvest Cells A->B C 3. Wash with PBS B->C D 4. Stain with Annexin V & PI C->D E 5. Incubate (15 min) D->E F 6. Flow Cytometry Analysis E->F G 7. Quantify Cell Populations F->G

Workflow for apoptosis detection by Annexin V/PI staining.

Data Presentation:

Treatment Group% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control (No Inducer)9532
Inducer + Vehicle553015
Inducer + 1.0 µM this compound751510
Inducer + 3.0 µM this compound8587
Note: Data are illustrative examples.

Summary of Quantitative Data

The following table summarizes the key quantitative metrics for this compound based on available research.

ParameterTargetValueSource
IC₅₀ MKK40.02 µM (20 nM)[2][3]
In Vitro Conc. pMKK4 Inhibition0.3 - 3.0 µM[1]

References

Application Notes and Protocols for Darizmetinib in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Darizmetinib (also known as HRX-0215), a potent and selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4), for cell culture experiments.[1][2]

This compound is a small molecule drug that functions as a tyrosine kinase inhibitor. [3] It is a first-in-class, orally active inhibitor of MKK4 with an IC50 of 0.02 µM.[4] By inhibiting MKK4, this compound enhances the MKK7 and JNK1 signaling pathways, which in turn activates the transcription factors ATF2 and ELK1, promoting cell proliferation and liver regeneration.[1][2][5]

Data Presentation

ParameterValueReference
Synonyms HRX-0215, HRX215, LN3348[2][3][6]
Molecular Weight 457.46 g/mol [4]
Formulation A solid[6]
IC50 (MKK4) 0.02 µM[4][6]
Solubility in DMSO ≥ 10 mg/mL; 92 mg/mL (201.11 mM); 180 mg/mL (393.49 mM)[2][4][6]
In Vitro Working Concentration 0.3, 1, 3 µM for reducing pMKK4 levels in PBMCs[1]
Storage of Powder -20°C for 3 years[2]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Pre-handling: Before opening the vial, centrifuge the this compound powder at a low speed (e.g., 1000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.

  • Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO. The molecular weight of this compound is 457.46 g/mol . For 1 mg of this compound:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.01 mol/L * 457.46 g/mol )) * 1,000,000 µL/L ≈ 218.6 µL

  • Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) or sonication may be used to aid dissolution if necessary.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[7]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to minimize solvent toxicity to the cells.[7][8] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Example Dilution for a 1 µM Working Solution:

    • To prepare 1 mL of 1 µM working solution from a 10 mM stock, you would need to perform a 1:10,000 dilution.

    • A practical approach is to first make an intermediate dilution. For example, add 1 µL of the 10 mM stock to 999 µL of culture medium to get a 10 µM intermediate solution.

    • Then, add 100 µL of the 10 µM intermediate solution to 900 µL of culture medium to get the final 1 µM working solution.

  • Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration of the experiment.

Visualizations

This compound Signaling Pathway

Darizmetinib_Signaling_Pathway This compound This compound MKK4 MKK4 This compound->MKK4 JNK1 JNK1 MKK4->JNK1 MKK7 MKK7 MKK7->JNK1 ATF2 ATF2 JNK1->ATF2 ELK1 ELK1 JNK1->ELK1 Proliferation Cell Proliferation & Liver Regeneration ATF2->Proliferation ELK1->Proliferation Upstream Upstream Signals (e.g., Stress, Cytokines) Upstream->MKK4 Upstream->MKK7

Caption: this compound inhibits MKK4, enhancing the MKK7/JNK1 pathway.

Experimental Workflow for this compound Cell Treatment

Darizmetinib_Workflow start Start: this compound Powder dissolve Dissolve in DMSO to make 10 mM Stock start->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells dilute->treat vehicle Prepare Vehicle Control (DMSO in Medium) dilute->vehicle incubate Incubate for Desired Time treat->incubate analyze Analyze Cells (e.g., Viability, Western Blot) incubate->analyze end End analyze->end vehicle->treat

Caption: Workflow for preparing and applying this compound in cell culture.

References

Application Notes and Protocols: Immunohistochemical Analysis of Ki67 in Response to Darizmetinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darizmetinib (also known as HRX215) is a first-in-class, selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4).[1] Inhibition of MKK4 by this compound leads to an enhanced activation of the MKK7/JNK1 signaling pathway, which in turn promotes hepatocyte proliferation and liver regeneration.[1] The protein Ki67 is a well-established marker of cellular proliferation, expressed in all active phases of the cell cycle (G1, S, G2, and M) but absent in quiescent (G0) cells. Immunohistochemistry (IHC) for Ki67 is a widely used method to assess the proliferative activity in tissues. These application notes provide a summary of the effects of this compound on Ki67 expression and a detailed protocol for the immunohistochemical staining of Ki67 in liver tissue, relevant for preclinical studies evaluating the pro-regenerative effects of this compound.

Mechanism of Action of this compound

This compound selectively inhibits MKK4, a key kinase in the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) signaling cascade. By inhibiting MKK4, this compound promotes a signaling shift that enhances the activity of MKK7, leading to the activation of JNK1. This downstream signaling cascade ultimately results in the activation of transcription factors such as ATF2 and ELK1, which are involved in promoting cell proliferation and liver regeneration.[1]

Darizmetinib_Signaling_Pathway This compound This compound (HRX215) MKK4 MKK4 This compound->MKK4 JNK1 JNK1 MKK4->JNK1 MKK7 MKK7 MKK7->JNK1 TranscriptionFactors ATF2, ELK1 JNK1->TranscriptionFactors Proliferation Hepatocyte Proliferation (↑ Ki67) TranscriptionFactors->Proliferation IHC_Workflow Start Start: Formalin-Fixed Paraffin-Embedded Liver Tissue Sectioning Sectioning (4-5 µm) Start->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Blocking (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (e.g., 10% Normal Goat Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (Anti-Ki67) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Chromogen) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting ImagingAnalysis Imaging & Quantification DehydrationMounting->ImagingAnalysis

References

Application Notes and Protocols: Use of Darizmetinib (MKK4 Inhibitor) in Primary Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darizmetinib, also known as HRX-215, is a potent and selective, orally active inhibitor of the mitogen-activated protein kinase kinase 4 (MKK4).[1][2] MKK4 is a central component of the stress-activated protein kinase (SAPK)/mitogen-activated protein kinase (MAPK) signaling networks.[3] By inhibiting MKK4, this compound has been shown to unlock the regenerative potential of hepatocytes, promoting liver regeneration and preventing liver failure in preclinical models.[2][4][5] This makes it a valuable research tool for studying liver physiology, disease, and therapeutic interventions.

These application notes provide detailed protocols for the use of this compound in primary hepatocyte cultures to investigate its effects on cell proliferation, signaling, and apoptosis.

Mechanism of Action

Under cellular stress, MKK4 is activated and subsequently phosphorylates downstream targets, including c-Jun N-terminal kinases (JNK) and p38 MAPKs, which can lead to apoptosis and limit proliferation.[3] this compound selectively inhibits MKK4. This inhibition redirects the signaling cascade, leading to an enhancement of the MKK7-JNK1 pathway.[1][6] The activation of JNK1 results in the phosphorylation of transcription factors such as ATF2 and ELK1, which in turn promotes a pro-regenerative program, leading to hepatocyte proliferation.[1][7] The inhibition of MKK4 by this compound also reduces the activation of the p38 and p53 pathways.[1]

Darizmetinib_Pathway cluster_upstream Upstream Activators cluster_mapkk MAP2K Level cluster_mapk MAPK Level cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MKK4 MKK4 Stress Stimuli->MKK4 MKK7 MKK7 Stress Stimuli->MKK7 JNK1 JNK1 MKK4->JNK1 p38 p38 MKK4->p38 MKK7->JNK1 Enhanced Path TF ATF2 / ELK1 JNK1->TF Apoptosis Apoptosis / Stress Response p38->Apoptosis Proliferation Hepatocyte Proliferation & Regeneration TF->Proliferation This compound This compound This compound->MKK4

Caption: this compound inhibits MKK4, enhancing the pro-regenerative MKK7/JNK1 pathway.

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data for this compound from preclinical studies. These values can serve as a starting point for designing experiments in primary hepatocyte cultures.

ParameterValueCell Type / ModelSource
MKK4 IC₅₀ 0.02 µM (20 nM)Biochemical Assay[2]
Effective Concentration 0.3 - 3 µMHuman PBMCs (LPS-stimulated)[1]
In Vivo Dosage (mice) 10 - 30 mg/kgPartial Hepatectomy Model[1]
In Vivo Dosage (pigs) Varies85% Hepatectomy Model[7]

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Hepatocytes

Primary hepatocytes are delicate and require specific conditions to maintain viability and function in vitro.[8] This protocol provides a general guideline; specific steps may vary based on the source (e.g., human, mouse) and isolation method.

  • Isolation: Isolate hepatocytes from liver tissue using a well-established collagenase perfusion method.

  • Plating: Seed freshly isolated hepatocytes on collagen-coated plates or flasks.[8] The use of an extracellular matrix is crucial for attachment and maintaining the hepatocyte phenotype.[8]

  • Seeding Medium: Use a suitable hepatocyte culture medium, such as Williams' Medium E or DMEM, supplemented with insulin and dexamethasone. Fetal bovine serum (e.g., 10%) can be used for the initial 24 hours to promote cell attachment.[8]

  • Maintenance: After initial attachment (typically 24 hours), switch to a serum-free maintenance medium to preserve hepatocyte function and prevent de-differentiation.[8] Culture the cells at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: Treatment of Primary Hepatocytes with this compound
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in fresh, anhydrous DMSO.[2] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in the hepatocyte culture medium to the desired final concentrations. A typical starting range, based on PBMC data, could be 0.1 µM to 10 µM.[1] Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the maintenance medium from the cultured hepatocytes and replace it with the medium containing the desired concentration of this compound or vehicle (DMSO).

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the endpoint being measured. For signaling studies, shorter time points (e.g., 2-6 hours) may be appropriate.[1] For proliferation or apoptosis assays, longer incubations (e.g., 24-72 hours) may be necessary.

Protocol 3: Endpoint Assays

A. Assessment of Hepatocyte Proliferation To evaluate the pro-regenerative effects of this compound, hepatocyte proliferation can be measured using standard assays.

  • Method: Use a BrdU (Bromodeoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine) incorporation assay.

  • Procedure:

    • Treat hepatocytes with this compound as described in Protocol 2.

    • During the final hours of incubation (e.g., 4-24 hours), add BrdU or EdU to the culture medium.

    • Fix, permeabilize, and stain the cells according to the manufacturer's protocol for the chosen assay kit.

    • Quantify the percentage of proliferating (BrdU/EdU-positive) cells using fluorescence microscopy or a plate reader.

B. Assessment of Apoptosis this compound can protect hepatocytes from cell death.[3][7] This can be tested in models where apoptosis is induced, for example, by TNF-α.[9]

  • Method: Use TUNEL (TdT-mediated dUTP-biotin nick end labeling) staining or a Caspase-3/7 activity assay.

  • Procedure (TUNEL):

    • Co-treat hepatocytes with an apoptotic stimulus (e.g., TNF-α) and this compound (or vehicle control) for a specified time (e.g., 16 hours).[9]

    • Fix the cells and perform TUNEL staining as per the manufacturer's instructions to label DNA fragmentation in apoptotic cells.

    • Visualize and quantify apoptotic cells using microscopy.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for studying the effects of this compound in primary hepatocyte cultures.

Darizmetinib_Workflow A 1. Isolate & Culture Primary Hepatocytes on Collagen-Coated Plates B 2. Allow Cells to Attach (e.g., 24 hours) A->B C 3. Treat Cells with this compound (or Vehicle Control) +/- Stressor (e.g., TNF-α) B->C D 4. Incubate for Desired Time Period (e.g., 2 - 72 hours) C->D E 5. Perform Endpoint Assay D->E F Proliferation Assay (EdU/BrdU) E->F G Apoptosis Assay (TUNEL/Caspase) E->G H Western Blot (p-JNK, p-p38) E->H I 6. Data Acquisition & Analysis (Microscopy, Plate Reader, etc.) F->I G->I H->I

Caption: General experimental workflow for using this compound in primary hepatocytes.

References

Application Notes and Protocols for Darizmetinib in Animal Models of Liver Resection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darizmetinib (also known as HRX215) is a first-in-class, orally active, and selective small molecule inhibitor of the mitogen-activated protein kinase kinase 4 (MKK4).[1][2][3] MKK4 is a key regulator in stress-activated protein kinase (SAPK) signaling pathways. Inhibition of MKK4 by this compound has been shown to promote liver regeneration, particularly after extensive liver resection.[4][5][6][7][8][9][10] This has significant implications for the treatment of liver diseases and for improving outcomes in oncological liver surgery.[1][2][3][4]

Hepatocellular carcinoma (HCC) is a primary liver cancer for which surgical resection is a potentially curative treatment. However, a high rate of tumor recurrence after resection remains a major clinical challenge.[11][12][13] The regenerative processes initiated in the liver remnant following resection can paradoxically create a pro-proliferative environment that may foster the growth of residual microscopic tumor foci.[4]

These application notes provide a framework for utilizing animal models of liver resection to study the potential of this compound to not only enhance liver regeneration but also to mitigate the recurrence of hepatocellular carcinoma post-surgery. The protocols outlined below describe the establishment of an orthotopic HCC model in mice, followed by partial hepatectomy and subsequent treatment with this compound.

Signaling Pathway of this compound Action

This compound selectively inhibits MKK4, a dual-specificity kinase that can activate both c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. In the context of liver regeneration, inhibition of MKK4 by this compound leads to a redirection of signaling through MKK7, resulting in the activation of the JNK1 pathway.[4] This, in turn, activates downstream transcription factors such as ATF2 and ELK1, promoting a pro-regenerative transcriptional program in hepatocytes.[4][14] The JNK signaling pathway has a complex, dual role in the liver, being involved in both regeneration and the development of hepatocellular carcinoma.[5][7][15][16] Understanding this pathway is crucial for evaluating the therapeutic potential of MKK4 inhibitors.

MKK4_Signaling_Pathway This compound's Mechanism of Action in Liver Regeneration Stress_Stimuli Stress Stimuli (e.g., Liver Resection) MKK4 MKK4 Stress_Stimuli->MKK4 activates MKK7 MKK7 Stress_Stimuli->MKK7 activates JNK1 JNK1 MKK4->JNK1 activates p38_MAPK p38 MAPK MKK4->p38_MAPK activates This compound This compound This compound->MKK4 inhibits MKK7->JNK1 activates ATF2_ELK1 ATF2, ELK1 JNK1->ATF2_ELK1 activates Apoptosis Apoptosis p38_MAPK->Apoptosis Pro_regenerative_Program Pro-regenerative Transcriptional Program ATF2_ELK1->Pro_regenerative_Program Hepatocyte_Proliferation Hepatocyte Proliferation (Liver Regeneration) Pro_regenerative_Program->Hepatocyte_Proliferation

This compound's Mechanism of Action in Liver Regeneration

Experimental Workflow

A robust preclinical evaluation of this compound in the context of liver resection and HCC recurrence involves a multi-step experimental workflow. This workflow begins with the establishment of an orthotopic liver tumor, followed by surgical resection, drug administration, and comprehensive endpoint analysis.

Experimental_Workflow Experimental Workflow for this compound Studies start Start orthotopic_implantation Orthotopic Implantation of HCC Cells into Mouse Liver start->orthotopic_implantation tumor_establishment Tumor Establishment (e.g., 2 weeks) orthotopic_implantation->tumor_establishment randomization Randomization of Mice into Treatment Groups tumor_establishment->randomization liver_resection Partial Hepatectomy (e.g., 70%) randomization->liver_resection darizmetinib_treatment This compound Administration (p.o.) liver_resection->darizmetinib_treatment Group 1 vehicle_control Vehicle Control Administration (p.o.) liver_resection->vehicle_control Group 2 monitoring Monitoring of Animal Health and Tumor Growth (e.g., Imaging) darizmetinib_treatment->monitoring vehicle_control->monitoring endpoint Endpoint Analysis (e.g., 2-4 weeks post-resection) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis finish End data_analysis->finish

Experimental Workflow for this compound Studies

Logical Relationships in the Experimental Design

The experimental design is based on the hypothesis that this compound, by promoting liver regeneration, will create a healthier liver remnant that is less conducive to tumor recurrence. The logical flow of the experiment is to establish a clinically relevant model of HCC recurrence and then to test the efficacy of this compound in this model.

Logical_Relationships Logical Relationships in Experimental Design HCC_Model Orthotopic HCC Model Liver_Resection Partial Hepatectomy HCC_Model->Liver_Resection establishes clinical scenario This compound This compound (MKK4 Inhibition) Liver_Resection->this compound is treated with Liver_Regeneration Enhanced Liver Regeneration This compound->Liver_Regeneration leads to Tumor_Recurrence Reduced Tumor Recurrence Liver_Regeneration->Tumor_Recurrence contributes to Survival Improved Survival Tumor_Recurrence->Survival results in

Logical Relationships in Experimental Design

Detailed Experimental Protocols

Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model

This protocol describes the orthotopic implantation of HCC cells into the liver of immunodeficient mice.[6][8][17][18]

  • Materials:

    • HCC cell line (e.g., Huh-7, HepG2, or a murine line like Hepa1-6)

    • Immunodeficient mice (e.g., NOD/SCID or nude mice), 8-10 weeks old

    • Culture medium (e.g., DMEM) with 10% FBS

    • Matrigel

    • Anesthetics (e.g., isoflurane or ketamine/xylazine)

    • Surgical instruments

    • Sutures and wound clips

  • Procedure:

    • Culture HCC cells to 80-90% confluency.

    • Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^7 cells/mL.

    • Mix the cell suspension 1:1 with Matrigel on ice.

    • Anesthetize the mouse and place it in a supine position.

    • Make a small laparotomy incision to expose the liver.

    • Slowly inject 20-50 µL of the cell/Matrigel suspension into the left lateral lobe of the liver.

    • Close the peritoneum with sutures and the skin with wound clips.

    • Monitor the mice for recovery.

    • Allow tumors to establish for approximately 2 weeks. Tumor growth can be monitored using in vivo imaging if luciferase-expressing cells are used.

Partial Hepatectomy (70%)

This protocol is for performing a 70% partial hepatectomy in mice.[4]

  • Materials:

    • Anesthetized mouse with an established orthotopic liver tumor

    • Surgical instruments

    • Suture material

    • Wound clips

  • Procedure:

    • Anesthetize the mouse and reopen the previous incision.

    • Gently exteriorize the liver.

    • Ligate the blood supply to the median and left lateral lobes.

    • Resect the ligated lobes.

    • Return the remaining liver lobes to the abdominal cavity.

    • Close the incision as described previously.

    • Provide post-operative care, including analgesia and monitoring.

This compound Administration
  • Materials:

    • This compound (HRX215)

    • Vehicle (e.g., 0.5% methylcellulose)

    • Oral gavage needles

  • Procedure:

    • Prepare a suspension of this compound in the vehicle at the desired concentration. Based on preclinical studies, doses of 10 mg/kg or 30 mg/kg can be considered.[14]

    • Administer this compound or vehicle to the respective groups of mice via oral gavage.

    • Treatment can be initiated prior to or immediately after the partial hepatectomy and continued daily or as determined by the study design.

Endpoint Analysis
  • Tumor Growth and Liver Regeneration:

    • Monitor tumor growth in vivo using imaging techniques (e.g., bioluminescence, ultrasound, or MRI).

    • At the end of the study, euthanize the mice and resect the livers.

    • Measure the final tumor volume and weight.

    • Calculate the liver-to-body weight ratio to assess liver regeneration.

  • Histological and Molecular Analysis:

    • Fix liver and tumor tissues in formalin and embed in paraffin.

    • Perform H&E staining to assess tissue morphology.

    • Use immunohistochemistry (IHC) to detect markers of proliferation (e.g., Ki-67, PCNA) and apoptosis (e.g., TUNEL, cleaved caspase-3).

    • Prepare protein lysates from liver and tumor tissues for Western blot analysis of key signaling proteins (e.g., p-MKK4, p-JNK, p-c-Jun).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Tumor Growth and Liver Regeneration

Treatment GroupNFinal Tumor Volume (mm³)Final Tumor Weight (mg)Liver-to-Body Weight Ratio (%)
Vehicle Control10Mean ± SDMean ± SDMean ± SD
This compound (10 mg/kg)10Mean ± SDMean ± SDMean ± SD
This compound (30 mg/kg)10Mean ± SDMean ± SDMean ± SD

Table 2: Immunohistochemical Analysis of Proliferation and Apoptosis

Treatment GroupKi-67 Positive Cells (%)TUNEL Positive Cells (%)
Vehicle ControlMean ± SDMean ± SD
This compound (10 mg/kg)Mean ± SDMean ± SD
This compound (30 mg/kg)Mean ± SDMean ± SD

Table 3: Western Blot Analysis of Key Signaling Proteins (Relative Densitometry)

Treatment Groupp-MKK4 / MKK4p-JNK / JNKp-c-Jun / c-Jun
Vehicle ControlMean ± SDMean ± SDMean ± SD
This compound (10 mg/kg)Mean ± SDMean ± SDMean ± SD
This compound (30 mg/kg)Mean ± SDMean ± SDMean ± SD

Conclusion

The protocols and application notes provided here offer a comprehensive guide for investigating the therapeutic potential of this compound in clinically relevant animal models of liver resection for HCC. By combining an orthotopic tumor model with partial hepatectomy, researchers can evaluate the dual effects of this compound on promoting liver regeneration and potentially inhibiting tumor recurrence. The detailed methodologies and data presentation formats will facilitate the design and execution of robust preclinical studies to further elucidate the role of MKK4 inhibition in liver cancer therapy.

References

Application Notes and Protocols: A Comparative Analysis of MKK4 Inhibition by Lentiviral shRNA Knockdown and Darizmetinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase kinase 4 (MKK4), a key component of the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling pathways, has emerged as a critical regulator of cellular processes such as proliferation, apoptosis, and stress responses.[1][2][3][4][5] Dysregulation of the MKK4 pathway is implicated in various diseases, including cancer and liver disease, making it a compelling therapeutic target.[4][5] Two primary methods for interrogating and inhibiting MKK4 function are lentiviral-mediated short hairpin RNA (shRNA) knockdown and direct enzymatic inhibition with small molecules like Darizmetinib (formerly HRX215).

This document provides a detailed comparative analysis of these two approaches, complete with quantitative data, experimental protocols, and visual representations of the underlying signaling pathways and workflows. The information presented is intended to guide researchers in selecting the appropriate method for their experimental needs and to provide a framework for conducting comparative studies.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies comparing the effects of MKK4 knockdown via shRNA and inhibition via this compound, primarily focusing on the context of liver regeneration.

Table 1: In Vivo Hepatocyte Proliferation in Mice Following Partial Hepatectomy

Treatment GroupProliferation Marker (Ki67-positive cells %)Fold Change vs. ControlReference
Control (shNC)15.2 ± 2.11.0[6]
MKK4 Knockdown (shMKK4)28.7 ± 3.51.9[6]
Vehicle (DMSO)14.9 ± 1.81.0[6]
This compound (10 mg/kg)29.5 ± 4.22.0[6]

Table 2: Survival Rate in a Porcine Model of Lethal 85% Hepatectomy

Treatment GroupSurvival Rate (at 48 hours post-surgery)Median Survival Time (hours)Reference
Vehicle0%28[6]
This compound (5 mg/kg)100%>48[6]

Signaling Pathways and Experimental Workflows

MKK4 Signaling Pathway and Points of Intervention

The following diagram illustrates the MKK4 signaling cascade and the distinct mechanisms of inhibition by shRNA and this compound.

MKK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core MKK4 Pathway cluster_downstream Downstream Effectors cluster_inhibition Points of Intervention cluster_cellular_response Cellular Response Stress Stimuli Stress Stimuli MAP3Ks MAP3Ks (e.g., MEKK1, ASK1) Stress Stimuli->MAP3Ks Cytokines Cytokines Cytokines->MAP3Ks MKK4 MKK4 MAP3Ks->MKK4 MKK7 MKK7 MAP3Ks->MKK7 JNK JNK MKK4->JNK p38 p38 MKK4->p38 MKK7->JNK ATF2_ELK1 ATF2 / ELK1 JNK->ATF2_ELK1 cJun c-Jun JNK->cJun Apoptosis Apoptosis p38->Apoptosis Proliferation Proliferation/ Regeneration ATF2_ELK1->Proliferation cJun->Proliferation shRNA Lentiviral shRNA (mRNA degradation) shRNA->MKK4 Inhibits Expression This compound This compound (Enzymatic Inhibition) This compound->MKK4 Inhibits Activity

Caption: MKK4 signaling and inhibition points.

Experimental Workflow for Comparative Analysis

This diagram outlines a typical workflow for comparing MKK4 knockdown and inhibition in a cell-based assay.

Comparative_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Arms cluster_incubation 3. Incubation & Selection cluster_analysis 4. Downstream Analysis plate_cells Plate Target Cells shRNA_arm Lentiviral Transduction (shMKK4 vs. shControl) plate_cells->shRNA_arm drug_arm This compound Treatment (Drug vs. Vehicle) plate_cells->drug_arm shRNA_selection Puromycin Selection (for stable knockdown) shRNA_arm->shRNA_selection drug_incubation Incubate for Desired Duration drug_arm->drug_incubation western_blot Western Blot (MKK4, p-JNK) shRNA_selection->western_blot proliferation_assay Proliferation Assay (e.g., Ki67 staining) shRNA_selection->proliferation_assay gene_expression qRT-PCR (Target genes) shRNA_selection->gene_expression drug_incubation->western_blot drug_incubation->proliferation_assay drug_incubation->gene_expression

Caption: Comparative experimental workflow.

Experimental Protocols

Protocol 1: Lentiviral shRNA Knockdown of MKK4

This protocol provides a general framework for producing lentivirus and transducing target cells for stable MKK4 knockdown.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • shRNA plasmid targeting MKK4 (and a non-targeting control, e.g., shScramble) in a lentiviral vector (e.g., pLKO.1)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Target cells (e.g., Huh7, HepG2)

  • Polybrene

  • Puromycin

  • Complete cell culture medium

Procedure:

  • Lentivirus Production (in HEK293T cells): a. Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection. b. Day 2: Co-transfect the cells with the shMKK4 (or shControl) plasmid, psPAX2, and pMD2.G using a suitable transfection reagent according to the manufacturer's protocol. c. Day 3: After 16-24 hours, replace the medium with fresh complete medium. d. Day 4-5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatants and filter through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.

  • Transduction of Target Cells: a. Day 1: Seed target cells in a 6-well plate to be 50-60% confluent at the time of transduction. b. Day 2: Remove the medium and add the lentiviral supernatant to the cells. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency. c. Day 3: After 18-24 hours, replace the virus-containing medium with fresh complete medium. d. Day 4 onwards: Begin selection with puromycin. The optimal concentration should be determined by a kill curve for the specific cell line (typically 1-10 µg/mL). e. Expand the puromycin-resistant cells to establish a stable MKK4 knockdown cell line.

  • Validation of Knockdown: a. Assess MKK4 protein levels by Western blot analysis. b. Confirm reduced MKK4 mRNA levels using quantitative real-time PCR (qRT-PCR).

Protocol 2: MKK4 Inhibition with this compound

This protocol outlines the steps for treating cells with this compound to assess its effect on MKK4 signaling and cellular phenotypes.

Materials:

  • This compound (HRX215)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Target cells

  • Complete cell culture medium

Procedure:

  • Preparation of this compound Stock Solution: a. Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[7] b. Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

  • Cell Treatment: a. Day 1: Seed target cells in the desired plate format (e.g., 96-well for viability assays, 6-well for protein analysis). b. Day 2: Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing the desired final concentration of this compound. c. Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest drug concentration. d. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 1, 10 µM).[8] e. Incubate the cells for the desired duration of the experiment (e.g., 24, 48, 72 hours).

  • Downstream Analysis: a. Perform cell viability assays (e.g., MTT, CellTiter-Glo). b. Lyse cells for Western blot analysis to examine the phosphorylation status of downstream targets like JNK and c-Jun. c. Harvest cells for RNA extraction and qRT-PCR analysis of target gene expression.

Concluding Remarks

Both lentiviral shRNA knockdown and small molecule inhibition with this compound are powerful tools for studying the function of MKK4. Lentiviral shRNA offers the advantage of stable, long-term gene silencing, which is ideal for creating knockout cell lines and for studies requiring prolonged inhibition.[9] However, potential off-target effects of the shRNA should be considered and controlled for.[10]

This compound, as a selective small molecule inhibitor, provides a rapid and reversible means of blocking MKK4 enzymatic activity.[8] This is particularly useful for studying the acute effects of MKK4 inhibition and for in vivo applications where temporal control of inhibition is desired. The choice between these two methods will ultimately depend on the specific research question, the experimental system, and the desired duration and nature of MKK4 inhibition. For many studies, a combination of both approaches can provide a more comprehensive understanding of MKK4 biology.

References

High-Content Imaging Analysis of Darizmetinib Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darizmetinib (also known as HRX-0215) is a potent and selective, orally active inhibitor of mitogen-activated protein kinase kinase 4 (MKK4).[1] As a key regulator in cellular signaling cascades, MKK4 is involved in apoptosis, inflammation, and cell proliferation. Inhibition of MKK4 by this compound leads to an enhancement of the MKK7 and c-Jun N-terminal kinase (JNK)1 signaling pathways. This, in turn, activates the transcription factors ATF2 and ELK1, which promotes cell proliferation and liver regeneration.[1][2][3] These characteristics make this compound a promising therapeutic candidate for conditions such as liver failure.

High-content imaging (HCI) and analysis provide a powerful platform for characterizing the cellular effects of kinase inhibitors like this compound. By combining automated microscopy with sophisticated image analysis, HCI enables the simultaneous measurement of multiple phenotypic and functional parameters in individual cells within a population. This allows for a detailed understanding of a compound's mechanism of action, potency, and potential toxicity.

These application notes provide detailed protocols for utilizing high-content imaging to analyze the effects of this compound on cell proliferation, apoptosis, and the activation of downstream signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Selectivity vs. MKK4
MKK420-

IC50 values represent the concentration of this compound required to inhibit 50% of the target kinase activity in vitro.

Table 2: Cellular Activity of this compound

AssayCell TypeTreatment ConditionsObserved Effect
pMKK4 InhibitionPeripheral Blood Mononuclear Cells (PBMCs)0.3, 1, 3 µM this compound for 2 hoursDose-dependent reduction in LPS-induced pMKK4 levels.[1]
Hepatocyte ProliferationPrimary HepatocytesNot SpecifiedIncreased proliferation.
Apoptosis InhibitionPrimary HepatocytesNot SpecifiedAttenuation of apoptosis.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Stress/Cytokine Receptor ASK1 ASK1 Receptor->ASK1 Stress/ Cytokines MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 JNK1 JNK1 MKK4->JNK1 MKK7->JNK1 ATF2 ATF2 JNK1->ATF2 ELK1 ELK1 JNK1->ELK1 This compound This compound This compound->MKK4 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) ATF2->Gene_Expression ELK1->Gene_Expression

Caption: this compound inhibits MKK4, enhancing MKK7/JNK1 signaling.

High-Content Imaging Experimental Workflow

cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., Hepatocytes) B 2. This compound Treatment (Dose-Response) A->B C 3. Staining (Nuclei, Proliferation, Apoptosis, p-ATF2/p-ELK1) B->C D 4. Image Acquisition (High-Content Imager) C->D E 5. Image Analysis (Segmentation & Quantification) D->E F 6. Data Interpretation E->F

Caption: Workflow for high-content analysis of this compound effects.

Experimental Protocols

Protocol 1: High-Content Analysis of Cell Proliferation

Objective: To quantify the effect of this compound on the proliferation of hepatocytes or other relevant cell lines.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • 96- or 384-well clear-bottom imaging plates

  • Hoechst 33342 solution (for nuclear staining)

  • EdU (5-ethynyl-2'-deoxyuridine) labeling reagent

  • Click-iT® EdU Alexa Fluor® imaging kit

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into a 96- or 384-well imaging plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for proliferation if available.

  • EdU Labeling: At a desired time point before the end of the experiment (e.g., 2-4 hours), add EdU to the cell culture medium at a final concentration of 10 µM.

  • Fixation and Permeabilization:

    • At the end of the treatment period, gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash twice with PBS.

  • EdU Detection:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

    • Wash once with the kit's wash buffer.

  • Nuclear Staining:

    • Incubate the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 15 minutes at room temperature, protected from light.

    • Wash twice with PBS.

  • Image Acquisition: Acquire images using a high-content imaging system. Use appropriate filter sets for Hoechst 33342 (blue channel) and the Alexa Fluor® dye (e.g., green or red channel).

  • Image Analysis:

    • Use the imaging software to identify and segment individual nuclei based on the Hoechst 33342 signal.

    • Quantify the total number of cells per well.

    • Identify EdU-positive nuclei based on the fluorescence intensity in the corresponding channel.

    • Calculate the percentage of proliferating cells (EdU-positive cells / total cells) for each treatment condition.

Protocol 2: High-Content Analysis of Apoptosis

Objective: To determine the effect of this compound on apoptosis.

Materials:

  • Hepatocyte cell line or primary hepatocytes

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Apoptosis-inducing agent (e.g., staurosporine) as a positive control

  • 96- or 384-well clear-bottom imaging plates

  • Hoechst 33342 solution

  • Annexin V conjugate (e.g., Annexin V-FITC)

  • Propidium Iodide (PI) or another viability dye

  • Annexin V Binding Buffer

  • PBS

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment: Treat cells with a dose range of this compound. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Staining:

    • At the end of the treatment period, gently wash the cells once with cold PBS.

    • Prepare a staining solution containing Annexin V conjugate and Hoechst 33342 in Annexin V Binding Buffer according to the manufacturer's protocol.

    • Incubate the cells with the staining solution for 15 minutes at room temperature, protected from light.

    • If assessing late apoptosis/necrosis, add PI to the staining solution for the last 5 minutes of incubation.

  • Image Acquisition: Immediately acquire images on a high-content imaging system without a wash step. Use appropriate filter sets for Hoechst 33342, the Annexin V fluorophore, and PI.

  • Image Analysis:

    • Identify all nuclei using the Hoechst 33342 signal.

    • Identify early apoptotic cells based on positive Annexin V staining and negative PI staining.

    • Identify late apoptotic/necrotic cells based on positive Annexin V and PI staining.

    • Calculate the percentage of apoptotic cells (early + late) for each condition.

Protocol 3: High-Content Analysis of Transcription Factor Activation

Objective: To measure the nuclear translocation of activated (phosphorylated) ATF2 and ELK1 in response to this compound treatment.

Materials:

  • Hepatocyte cell line or primary hepatocytes

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • 96- or 384-well clear-bottom imaging plates

  • Hoechst 33342 solution

  • Primary antibodies against phosphorylated ATF2 (p-ATF2) and phosphorylated ELK1 (p-ELK1)

  • Fluorescently labeled secondary antibodies

  • Fixation solution

  • Permeabilization buffer

  • Blocking buffer (e.g., 5% BSA in PBS)

  • PBS

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Fixation and Permeabilization: Follow step 4 from Protocol 1.

  • Immunofluorescence Staining:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibodies (anti-p-ATF2 and/or anti-p-ELK1) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the appropriate fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Nuclear Staining: Follow step 6 from Protocol 1.

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the nuclear stain and the secondary antibody fluorophores.

  • Image Analysis:

    • Use the Hoechst 33342 signal to define the nuclear region of interest (ROI) for each cell.

    • Define the cytoplasmic ROI as a ring-like area around the nucleus.

    • Measure the mean fluorescence intensity of the p-ATF2 or p-ELK1 signal within both the nuclear and cytoplasmic ROIs.

    • Calculate the nuclear-to-cytoplasmic intensity ratio for each cell. An increase in this ratio indicates nuclear translocation of the activated transcription factor.

    • Quantify the percentage of cells showing significant nuclear translocation for each treatment condition.

References

Troubleshooting & Optimization

Darizmetinib in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darizmetinib and experiencing solubility challenges in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally considered to have good solubility. Reported values range from ≥ 10 mg/mL to as high as 180 mg/mL.[1][2][3][4] It is crucial to consult the certificate of analysis provided by your specific supplier for the most accurate solubility information for your batch.

Q2: I am having trouble dissolving this compound in DMSO. What are the common causes?

A2: Several factors can contribute to difficulty in dissolving this compound in DMSO. The most common issue is the presence of water in the DMSO.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water can significantly reduce the solubility of many compounds, including this compound. Other factors can include the purity of the compound, the temperature, and the dissolution method.

Q3: How can I improve the dissolution of this compound in DMSO?

A3: To improve dissolution, it is highly recommended to use freshly opened, anhydrous, or high-purity DMSO.[1][2][4] Sonication can also be beneficial in aiding the dissolution process.[1][4] Gently warming the solution may also help, but care should be taken to avoid degradation of the compound.

Q4: What is the recommended procedure for preparing a this compound stock solution in DMSO?

A4: A detailed experimental protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve using anhydrous DMSO, adding the solvent to the powdered compound, and using physical methods like vortexing and sonication to ensure complete dissolution.

Q5: How should I store my this compound stock solution in DMSO?

A5: Prepared stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at low temperatures.[1] For long-term storage, -80°C is recommended, which can preserve the solution for up to a year.[2] For shorter-term storage, -20°C is acceptable for up to one month.[1][2]

Q6: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?

A6: Cloudiness or precipitation can occur due to several reasons, including the use of hydrated DMSO, the stock solution concentration being too high, or improper storage.[5][6] Refer to the "Troubleshooting Guide" below for a step-by-step approach to resolving this issue.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving in DMSO. 1. Hydrated DMSO: DMSO has absorbed moisture from the air, reducing its solvating power.[1][2]2. Insufficient Sonication/Vortexing: The compound has not been adequately mixed with the solvent.3. Low Temperature: The ambient temperature may be too low for efficient dissolution.1. Use a fresh, unopened vial of anhydrous DMSO.[1][2][4]2. Sonicate the solution in a water bath for 10-15 minutes.[1][4] Intermittently vortex the vial.3. Gently warm the solution to 37°C. Avoid excessive heat.
Previously clear this compound stock solution has become cloudy or formed precipitates. 1. Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of solution.[6]2. Water Contamination: Moisture may have entered the stock vial during use.3. Storage Temperature Fluctuation: Storing at an inappropriate or fluctuating temperature.[7]1. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]2. Ensure the vial is tightly sealed after each use. Use parafilm for extra protection.3. Store aliquots at a stable -80°C for long-term storage.[2]
Precipitation occurs when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium). 1. Low Aqueous Solubility: this compound is insoluble in water.[2] The high concentration of the DMSO stock leads to precipitation when diluted in an aqueous buffer.2. High Final DMSO Concentration: The final concentration of DMSO in the aqueous solution may be too low to keep the compound dissolved.[5]1. Increase the final concentration of DMSO in your working solution, if your experimental system allows. However, be mindful of DMSO toxicity to cells (typically <0.5%).[8]2. Prepare a more dilute stock solution in DMSO to reduce the concentration shock upon dilution.[5]3. Consider using a co-solvent in your final aqueous medium if compatible with your experiment.[8]

Quantitative Data Summary

The solubility of this compound in DMSO as reported by various suppliers is summarized in the table below. Note that experimental conditions such as temperature were not always specified.

SupplierReported Solubility (mg/mL)Molar Concentration (mM)Notes
MedChemExpress175 mg/mL[1]382.56 mM[1]Requires sonication; hygroscopic nature of DMSO noted.[1]
Selleck Chemicals92 mg/mL[2]201.11 mM[2]Emphasizes using fresh DMSO due to its moisture-absorbing nature.[2]
Cayman Chemical≥ 10 mg/mL[3]-
TargetMol180 mg/mL[4]393.49 mM[4]Recommends sonication.[4]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to come to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.57 mg of this compound (Molecular Weight: 457.45 g/mol ).

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 4.57 mg, add 1 mL of DMSO.

    • Tightly cap the tube.

  • Mixing:

    • Vortex the tube vigorously for 1-2 minutes.

    • Place the tube in a sonicator water bath for 15-20 minutes to ensure complete dissolution.[1][4] Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.[1]

    • For long-term storage (up to 1 year), store the aliquots at -80°C.[2]

    • For short-term storage (up to 1 month), store at -20°C.[1][2]

Visualizations

This compound Signaling Pathway

This compound is an inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4). By inhibiting MKK4, it leads to an enhancement of the MKK7 and JNK1 signaling pathways, which in turn activate the transcription factors ATF2 and ELK1, promoting cell proliferation and liver regeneration.[1][4]

Darizmetinib_Signaling_Pathway cluster_upstream Upstream Signals cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stress Stress Stimuli MKK4 MKK4 Stress->MKK4 MKK7 MKK7 Stress->MKK7 Cytokines Cytokines Cytokines->MKK4 Cytokines->MKK7 JNK1 JNK1 MKK4->JNK1 MKK7->JNK1 Enhanced Signaling ATF2 ATF2 JNK1->ATF2 ELK1 ELK1 JNK1->ELK1 Proliferation Cell Proliferation ATF2->Proliferation Regeneration Liver Regeneration ELK1->Regeneration This compound This compound This compound->MKK4

Caption: this compound inhibits MKK4, enhancing the MKK7/JNK1 pathway.

Experimental Workflow for Preparing this compound Stock Solution

This workflow outlines the key steps for successfully preparing a this compound stock solution in DMSO.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate until Dissolved vortex->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

Caption: Workflow for preparing a this compound DMSO stock solution.

Logical Relationship for Troubleshooting Precipitation

This diagram illustrates the decision-making process when encountering precipitation of this compound in a DMSO stock solution.

Troubleshooting_Precipitation precipitation Precipitation Observed in DMSO Stock? check_dmso Was Fresh/Anhydrous DMSO Used? precipitation->check_dmso Yes use_fresh_dmso Use Fresh Anhydrous DMSO and Re-dissolve check_dmso->use_fresh_dmso No check_storage Were Aliquots Stored Properly at a Stable Temperature? check_dmso->check_storage Yes re_aliquot Re-dissolve (with warming/sonication) and Aliquot for Proper Storage check_storage->re_aliquot No consult_supplier Consult Supplier's Certificate of Analysis check_storage->consult_supplier Yes

Caption: Troubleshooting logic for this compound precipitation in DMSO.

References

Technical Support Center: Optimizing Darizmetinib Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Darizmetinib for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the mitogen-activated protein kinase kinase 4 (MKK4).[1] By inhibiting MKK4, this compound enhances the MKK7 and c-Jun N-terminal kinase 1 (JNK1) signaling pathways. This activation of MKK7/JNK1 signaling leads to the activation of transcription factors such as ATF2 and ELK1, which are involved in promoting cell proliferation and regeneration, particularly in liver cells.[2] The role of MKK4 in cancer is complex, with studies suggesting both pro-oncogenic and tumor-suppressive functions depending on the cellular context.[3][4][5][6][7]

Q2: What is the recommended starting concentration range for this compound in cell viability assays?

Based on in vitro studies, a starting concentration range of 0.1 µM to 10 µM is recommended for initial cell viability assays. In peripheral blood mononuclear cells (PBMCs), concentrations of 0.3, 1, and 3 µM have been shown to effectively reduce pMKK4 levels.[1] The reported IC50 value for MKK4 inhibition is 0.02 µM. However, the optimal concentration will be cell-line specific and needs to be determined empirically.

Q3: What is the solubility of this compound and what is the recommended solvent?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How should I prepare this compound for in vitro experiments?

  • Prepare a Stock Solution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a stock solution of 10 mM.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in your complete cell culture medium to achieve the desired final concentrations.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration for cell viability assays.

Problem Possible Cause Suggested Solution
No effect on cell viability at expected concentrations. 1. Cell line insensitivity: The cell line may not be dependent on the MKK4 signaling pathway for survival. 2. Incorrect drug concentration: Errors in dilution or calculation. 3. Drug degradation: Improper storage or handling of this compound. 4. Short incubation time: The treatment duration may be insufficient to induce a response.1. Cell Line Characterization: Confirm MKK4 expression and pathway activity in your cell line. Consider using a positive control cell line known to be sensitive to MKK4 inhibition. 2. Verify Concentrations: Double-check all calculations and dilutions. Prepare fresh working solutions from the stock. 3. Fresh Drug Stock: Prepare a fresh stock solution of this compound. 4. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High background cytotoxicity in control wells. 1. High DMSO concentration: The final concentration of DMSO in the culture medium may be too high. 2. Unhealthy cells: Cells may have been compromised before the start of the experiment (e.g., high passage number, contamination).1. DMSO Control: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (≤ 0.1%). Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) in your experimental setup. 2. Cell Culture Quality Control: Use cells with a low passage number and regularly check for mycoplasma contamination. Ensure optimal cell seeding density.
Inconsistent results between experiments. 1. Variability in cell seeding: Inconsistent cell numbers across wells. 2. Variability in drug addition: Inaccurate pipetting of the drug. 3. Edge effects in multi-well plates: Evaporation from the outer wells of the plate.1. Consistent Seeding: Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. 2. Accurate Pipetting: Use calibrated pipettes for drug dilutions and additions. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium.
Precipitation of this compound in culture medium. Low solubility in aqueous solution: The concentration of this compound may exceed its solubility limit in the culture medium.Check Solubility: Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, try lowering the final concentration or preparing the working solutions in a medium containing a low percentage of serum if compatible with the experiment.

Experimental Protocols

Determining the Optimal Seeding Density
  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Incubate the plate for the intended duration of the viability assay (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, measure cell viability using a standard assay (e.g., MTT, XTT, or CellTiter-Glo).

  • Select the seeding density that results in 70-80% confluency at the end of the experiment, ensuring cells are in the exponential growth phase.

Dose-Response Curve for this compound
  • Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.

  • Prepare a series of this compound concentrations (e.g., 10-point, 2-fold serial dilutions starting from 20 µM) in complete culture medium.

  • Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Replace the medium in the cell plate with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Table 1: Example Concentration Ranges for Initial Screening

Concentration (µM)
0.01
0.05
0.1
0.5
1
5
10
20
50
100

Visualizations

MKK4_Signaling_Pathway Stress Environmental Stress / Pro-inflammatory Cytokines MAP3K MAPKKK (e.g., MEKK1-4, ASK1, TAK1) Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 MKK7 MKK7 MAP3K->MKK7 JNK JNK MKK4->JNK p38 p38 MKK4->p38 This compound This compound This compound->MKK4 MKK7->JNK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2, ELK1) JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response

Caption: this compound inhibits MKK4 in the MAPK signaling pathway.

Experimental_Workflow Start Start: Optimize this compound Concentration Seeding_Density 1. Determine Optimal Cell Seeding Density Start->Seeding_Density Dose_Response 2. Perform Dose-Response Experiment Seeding_Density->Dose_Response Viability_Assay 3. Conduct Cell Viability Assay Dose_Response->Viability_Assay Data_Analysis 4. Analyze Data and Determine IC50 Viability_Assay->Data_Analysis Troubleshooting Troubleshoot if necessary Data_Analysis->Troubleshooting End End: Optimized Concentration for Further Experiments Data_Analysis->End Troubleshooting->Dose_Response Re-evaluate

Caption: Workflow for optimizing this compound concentration.

References

Troubleshooting inconsistent Darizmetinib results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Darizmetinib in in vitro experiments. The information is designed to help address common issues related to inconsistent results and to provide standardized protocols for key assays.

Section 1: General Information and Handling (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound, also known as HRX-0215, is a potent and selective, orally active small molecule inhibitor.[1][2] Its primary target is the Mitogen-Activated Protein Kinase Kinase 4 (MKK4), also known as MAP2K4.[1][3] The reported IC50 value for MKK4 is approximately 0.02 µM.[2]

PropertyDescriptionSource
Synonyms HRX-0215, HRX215[2][3]
Primary Target Mitogen-Activated Protein Kinase Kinase 4 (MKK4/MAP2K4)[1][3]
Reported IC50 ~0.02 µM[2]
Primary Solvent DMSO[2][3]
Q2: What is the established mechanism of action for this compound?

This compound selectively inhibits MKK4. In the context of the MAPK signaling cascade, MKK4 is an upstream kinase for JNK and p38 MAPK. However, the inhibition of MKK4 by this compound has been shown to lead to a compensatory enhancement of the MKK7 and JNK1 signaling pathways.[1][3] This activation of JNK1 results in the phosphorylation and activation of downstream transcription factors, including ATF2 and ELK1, which ultimately promotes cell proliferation and regeneration, particularly in hepatocytes.[1][3][4]

Darizmetinib_Pathway Figure 1: this compound Signaling Pathway cluster_upstream cluster_map3k cluster_map2k cluster_mapk cluster_tf cluster_output Upstream Stress / Cytokines MAP3K ASK1 / MEKK1 etc. Upstream->MAP3K MKK4 MKK4 MAP3K->MKK4 MKK7 MKK7 MAP3K->MKK7 JNK1 JNK1 MKK4->JNK1 MKK7->JNK1 Enhanced Signaling ATF2_ELK1 ATF2 / ELK1 JNK1->ATF2_ELK1 Response Cell Proliferation & Liver Regeneration ATF2_ELK1->Response This compound This compound This compound->MKK4 Inhibition

Caption: this compound inhibits MKK4, enhancing the MKK7/JNK1 pathway.

Q3: What are the best practices for storing and handling this compound?

Proper storage and handling are critical for maintaining the compound's stability and activity. Inconsistent results can often be traced back to improper storage, repeated freeze-thaw cycles, or using solvents with high water content.

Storage FormatTemperatureDurationKey Considerations
Powder -20°CUp to 3 yearsKeep away from direct sunlight.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
Stock Solution (in DMSO) -20°CUp to 1 monthUse for shorter-term storage only.[1]

Handling Tips:

  • Solvent Choice: Use anhydrous, high-quality DMSO for preparing stock solutions. Moisture-absorbing DMSO can significantly reduce the solubility of the compound.[2]

  • Dissolving: Sonication is recommended to fully dissolve the compound in DMSO.[3]

  • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment to ensure consistent concentrations.

Section 2: Troubleshooting Inconsistent Efficacy and Potency

Q4: My experimentally determined IC50 value for this compound is significantly different from published values. What are the potential causes?

Discrepancies in IC50 values are a common issue in kinase inhibitor studies and can stem from numerous variations in experimental setup.[5] Comparing values is only useful if the compound is tested in the exact same experimental setup.[5]

FactorPotential Issue and ExplanationRecommendation
ATP Concentration If this compound is an ATP-competitive inhibitor, the IC50 value will be highly dependent on the ATP concentration used in the kinase assay. Higher ATP levels will require more inhibitor for competition, leading to a higher apparent IC50.[5]Standardize the ATP concentration across all assays. For optimal comparability, use an ATP concentration equal to the Km(ATP) of MKK4.[5]
Enzyme Source/Purity The source (recombinant vs. purified from cells), purity, and activity of the MKK4 enzyme can vary between batches and suppliers, affecting inhibitor binding.Use a consistent source of MKK4 for all related experiments. Characterize each new batch of enzyme to ensure its activity is within an acceptable range.
Substrate Used The type of substrate (peptide vs. full-length protein) and its concentration can influence the measured kinase activity and, consequently, the IC50 value.Report the specific substrate and its concentration used in your protocol. Ensure substrate concentration is not limiting.
Assay Format Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have varying sensitivities and endpoints, which can lead to different IC50 results.[5]Acknowledge the assay format as a variable. When comparing results, ensure the same technology was used.
Incubation Time The pre-incubation time of the enzyme with the inhibitor and the duration of the kinase reaction can affect the final result.Optimize and fix incubation times for both inhibitor pre-incubation and the kinase reaction itself.
Buffer Components The presence of detergents, reducing agents (like DTT), or other additives in the assay buffer can impact enzyme stability and inhibitor activity.Maintain a consistent and well-defined buffer composition for all experiments.
Q5: this compound shows potent activity in one cell line but is ineffective in another. What explains this variability?

Cell line-specific responses are common and can be attributed to the underlying biology of the cells.

  • Target Expression Levels: The expression level of MKK4 can vary significantly between cell lines. Cells with low or absent MKK4 expression will likely be insensitive to this compound.

  • Pathway Dependence: The survival and proliferation of a cell line may not be dependent on the MKK4/JNK pathway. If the cells rely on parallel pathways (e.g., PI3K/AKT or other MAPK pathways like ERK), inhibiting MKK4 may have little to no effect.[6]

  • Intrinsic Resistance: Some cell lines may have pre-existing (intrinsic) resistance mechanisms, such as mutations in the MKK4 gene that prevent drug binding or high activity of drug efflux pumps that prevent the inhibitor from reaching its target.[6]

  • Compensatory Signaling: Some cell lines may have a more robust ability to compensate for MKK4 inhibition by strongly upregulating MKK7 or other bypass signaling pathways.[7]

Q6: I am observing a complete lack of this compound activity in my assay. What are the essential troubleshooting steps?

A complete lack of activity suggests a fundamental issue with the compound or the experimental setup. Follow this workflow to diagnose the problem.

Troubleshooting_Workflow Figure 2: Workflow for Lack of this compound Activity start Start: No this compound Activity Observed check_compound Compound Integrity Check storage conditions (-80°C stock?). Prepare fresh dilutions from stock. Verify powder source and CoA. start->check_compound check_assay Assay Controls Does the positive control inhibitor work? Is the vehicle control (DMSO) inert? Is the MKK4 enzyme active (signal in no-inhibitor wells)? check_compound->check_assay Compound OK resolve_compound Result: Issue with compound storage or preparation. check_compound->resolve_compound Issue Found check_cells Cell-Based Assay Issues Confirm MKK4 expression (Western/qPCR). Check cell health and viability. Test for high efflux pump activity (e.g., with Verapamil). check_assay->check_cells Controls OK resolve_assay Result: Issue with assay reagents or protocol. check_assay->resolve_assay Issue Found check_target Target Engagement Perform Western blot for p-MKK4. Does this compound reduce p-MKK4 levels in a dose-dependent manner? check_cells->check_target Cell Model OK resolve_cells Result: Cell line is not a suitable model. check_cells->resolve_cells Issue Found resolve_target Result: Compound is not engaging the target in the cellular context. check_target->resolve_target No Engagement

Caption: A step-by-step guide to troubleshooting no drug activity.

Section 3: Understanding and Investigating Drug Resistance

Q7: My cells were initially sensitive to this compound but have developed resistance over time. What are the likely mechanisms?

Acquired resistance to kinase inhibitors is a well-documented phenomenon and typically involves one or more of the following mechanisms.[6]

Resistance_Mechanisms Figure 3: Potential Mechanisms of Acquired this compound Resistance cluster_mechanisms This compound This compound Cell Cancer Cell This compound->Cell Enters Cell Target_Mutation Target Alteration Mutation in MKK4 kinase domain prevents this compound binding. This compound->Target_Mutation Binding Blocked Cell->Target_Mutation Bypass_Pathway Bypass Pathway Activation Upregulation of parallel survival pathways (e.g., MEK/ERK, PI3K/AKT) makes MKK4 inhibition irrelevant. Cell->Bypass_Pathway Drug_Efflux Increased Drug Efflux Overexpression of ABC transporters (e.g., ABCG2, MDR1) pumps this compound out of the cell. Cell->Drug_Efflux Bypass_Pathway->Cell Promotes Survival Drug_Efflux->this compound Expels Drug

Caption: Key mechanisms of acquired resistance to this compound.

Q8: How can I experimentally determine which resistance mechanism is active in my cell line?

A systematic approach is required to pinpoint the mechanism of resistance.

  • Sequence the Target: Extract genomic DNA or cDNA from both the sensitive (parental) and resistant cell lines and sequence the MKK4 gene. Look for mutations in the kinase domain that could interfere with this compound binding, analogous to the "gatekeeper" mutations seen with other kinase inhibitors.[8]

  • Assess Bypass Pathways: Use Western blotting to probe the activation status (i.e., phosphorylation levels) of key nodes in alternative survival pathways. Compare the resistant and sensitive cells. Key pathways to check include:

    • MEK/ERK Pathway: Check levels of p-MEK and p-ERK.

    • PI3K/AKT Pathway: Check levels of p-AKT and its downstream targets.

  • Investigate Drug Efflux:

    • Co-treatment: Treat the resistant cells with this compound in the presence and absence of known broad-spectrum ABC transporter inhibitors (e.g., Verapamil or PSC833). If the addition of the efflux inhibitor restores sensitivity to this compound, it strongly suggests this as a resistance mechanism.

    • Expression Analysis: Use qPCR or Western blotting to measure the expression levels of common drug resistance pumps like ABCG2 (BCRP) and ABCB1 (MDR1) in sensitive versus resistant cells.[9]

Section 4: Standardized Experimental Protocols

Protocol 1: General In Vitro MKK4 Kinase Assay

This protocol provides a template for measuring the direct inhibitory effect of this compound on MKK4 activity.

  • Reagents:

    • Recombinant human MKK4 enzyme.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

    • JNK1 (inactive) as a substrate.

    • ATP solution (at a concentration equal to the determined Km of MKK4).

    • This compound stock solution (10 mM in DMSO), serially diluted to desired concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibody for p-JNK1).

  • Procedure:

    • Add 5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing MKK4 enzyme and JNK1 substrate in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the signal (e.g., luminescence for ADP production or signal from p-JNK1 detection) according to the manufacturer's protocol.

    • Plot the results as percent inhibition versus log[this compound] concentration and fit to a four-parameter dose-response curve to determine the IC50.

Protocol 2: Cell Viability/Proliferation (MTT) Assay

This protocol assesses the effect of this compound on cell viability.

  • Reagents:

    • Appropriate cell culture medium with Fetal Bovine Serum (FBS).

    • Cells of interest.

    • This compound stock solution (10 mM in DMSO).

    • MTT reagent (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control (DMSO concentration should be constant, typically ≤0.1%).

    • Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO2.

    • Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until formazan crystals form.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot to determine the GI50/IC50.

Protocol 3: Western Blot for MKK4 Target Engagement

This protocol confirms if this compound is inhibiting its target in a cellular context by measuring the phosphorylation of MKK4.

  • Reagents:

    • Cells of interest.

    • This compound.

    • Stimulant (e.g., Anisomycin or UV radiation, to induce the JNK pathway and MKK4 phosphorylation).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-MKK4 (Ser257/Thr261), anti-total-MKK4, anti-GAPDH (loading control).

    • HRP-conjugated secondary antibody.

    • ECL detection reagent.

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for 2 hours.[1]

    • After inhibitor treatment, stimulate the cells with a known MKK4 activator for a short period (e.g., Anisomycin for 30 minutes). Include an unstimulated control.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with secondary antibody for 1 hour at room temperature.

    • Wash and apply ECL reagent.

    • Image the blot and quantify band intensities. A dose-dependent decrease in the p-MKK4/total-MKK4 ratio confirms target engagement.[1]

References

Off-target effects of Darizmetinib at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Darizmetinib. The information is intended for scientists and drug development professionals to address specific issues that may be encountered during experiments, with a focus on potential off-target effects at high concentrations.

Troubleshooting Guides

High concentrations of any small molecule inhibitor can lead to off-target effects. While this compound is a potent and selective MKK4 inhibitor, users should be cautious when using it at concentrations significantly higher than its reported IC50 of 20 nM.[1] If you observe unexpected or inconsistent results, consider the following troubleshooting strategies.

Question: My cells are showing a phenotype that is inconsistent with MKK4 inhibition. How can I determine if this is an off-target effect of this compound?

Answer:

Unexplained phenotypes could arise from the inhibition of unintended kinases. To investigate this, you can perform the following:

  • Concentration-Response Curve: Perform a dose-response experiment with this compound in your cellular assay. An off-target effect may have a different potency (IC50 or EC50) than the on-target effect. If the unexpected phenotype is only observed at high concentrations, it is more likely to be an off-target effect.

  • Rescue Experiment: If you have a downstream target of MKK4 that you can measure, try to rescue the on-target phenotype. For example, if this compound is causing a specific cellular change, and you can reverse that change by manipulating a known downstream effector of MKK4, it would suggest the initial effect was on-target.

  • Use a Structurally Unrelated MKK4 Inhibitor: If available, test a different MKK4 inhibitor with a distinct chemical scaffold. If this second inhibitor reproduces the on-target phenotype but not the unexpected phenotype, it strongly suggests the latter is an off-target effect of this compound.

  • Kinome-wide Profiling: For a comprehensive analysis, consider performing a kinome scan to identify other kinases that are inhibited by this compound at the concentrations you are using in your experiments.[2][3][4][5]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in intact cells.[6][7][8][9][10] A shift in the thermal stability of MKK4 upon this compound treatment would confirm target engagement. You could also potentially identify off-target binders if you have antibodies for suspected off-target proteins.

Question: I am observing increased cell death at high concentrations of this compound. Is this expected?

Answer:

While the primary role of MKK4 inhibition by this compound is to promote liver regeneration[11][12], high concentrations of kinase inhibitors can sometimes lead to cytotoxicity through off-target effects.[13][14][15] To troubleshoot this:

  • Assess Apoptosis and Necrosis: Use assays such as Annexin V/PI staining, caspase activity assays, or TUNEL staining to determine the mechanism of cell death.

  • Titrate the Concentration: Determine the lowest effective concentration of this compound that gives you the desired on-target effect with minimal cytotoxicity.

  • Control for Solvent Effects: Ensure that the solvent (e.g., DMSO) concentration is consistent across all experimental conditions and is not contributing to cell death.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Mitogen-activated protein kinase kinase 4 (MKK4), also known as MAP2K4 or MEK4.[1][11]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of MKK4.[1][11] By inhibiting MKK4, it leads to an enhancement of the MKK7 and JNK1 signaling pathways, which in turn activates transcription factors like ATF2 and ELK1, promoting cell proliferation and liver regeneration.[11][12]

Q3: What is the reported selectivity of this compound?

A3: this compound has an IC50 of 20 nM for MKK4 and is reported to have over 100-fold selectivity against JNK1, BRAF, and MKK7.[1] A comprehensive public kinome scan profiling a broader range of kinases has not been identified in the current search results.

Q4: What are the potential off-target effects of kinase inhibitors at high concentrations?

A4: At high concentrations, kinase inhibitors can bind to and inhibit other kinases with similar ATP-binding pockets. This can lead to a variety of off-target effects, including altered signaling pathways, unexpected phenotypes, and cellular toxicity.[13][14] The specific off-targets of this compound at high concentrations are not well-documented in publicly available literature.

Signaling Pathway and Experimental Workflows

This compound's Primary Signaling Pathway

Darizmetinib_Signaling_Pathway cluster_upstream Upstream Signals cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., cytokines, growth factors) MKK4 MKK4 Stress->MKK4 MKK7 MKK7 Stress->MKK7 JNK1 JNK1 MKK4->JNK1 MKK7->JNK1 ATF2 ATF2 JNK1->ATF2 ELK1 ELK1 JNK1->ELK1 Proliferation Cell Proliferation & Liver Regeneration ATF2->Proliferation ELK1->Proliferation This compound This compound This compound->MKK4 In_Vitro_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Recombinant Kinase (MKK4) - Substrate - ATP - Kinase Buffer Incubate Incubate Kinase, Substrate, and this compound Reagents->Incubate Inhibitor Prepare this compound Serial Dilutions Inhibitor->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Stop Stop Reaction Initiate->Stop Detection Detect Substrate Phosphorylation (e.g., Radioactivity, Luminescence) Stop->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis_separation Lysis and Separation cluster_analysis Analysis Cells Culture Cells Treat Treat Cells with this compound or Vehicle Control Cells->Treat Heat Heat Cells at a Range of Temperatures Treat->Heat Lysis Cell Lysis Heat->Lysis Separate Separate Soluble Fraction from Precipitated Proteins (Centrifugation) Lysis->Separate Analysis Quantify Soluble MKK4 (e.g., Western Blot, ELISA) Separate->Analysis Curve Generate Thermal Stability Curve Analysis->Curve Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Treat Treat Cells with this compound or Vehicle Lysis Cell Lysis and Protein Digestion Treat->Lysis Enrich Enrich for Phosphopeptides (e.g., TiO2, IMAC) Lysis->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Identify Identify and Quantify Phosphopeptides LCMS->Identify Bioinformatics Bioinformatic Analysis (Pathway, Network) Identify->Bioinformatics

References

Preventing Darizmetinib degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Darizmetinib in solution. The following information is compiled from manufacturer recommendations and scientific literature on similar small molecules.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound in its solid (powder) form should be stored at -20°C. Under these conditions, it is stable for up to three years.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO (e.g., 92 mg/mL or 180 mg/mL), but practically insoluble in water and ethanol.[1][2] When preparing your stock solution, it is advisable to use fresh, anhydrous DMSO to ensure maximum solubility, as moisture-absorbing DMSO can reduce solubility.[2]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, aliquots of the stock solution in DMSO should be stored at -80°C, where they are stable for up to one year.[2] For short-term storage, solutions can be kept at -20°C for up to one month.[2][3] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3]

Q4: Can I store my working solutions in aqueous buffers?

A4: It is not recommended to store this compound in aqueous buffers for extended periods. This compound is insoluble in water, and its chemical structure contains a sulfonamide group, which can be susceptible to hydrolysis, particularly under acidic conditions.[1] For in vitro assays, it is best to prepare fresh dilutions from the DMSO stock solution immediately before use.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in stock solution upon storage at -20°C. The concentration may be too high, or the DMSO may have absorbed moisture.Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration using fresh, anhydrous DMSO. Centrifuging the vial before opening can also help recover any product on the cap or sides.[1]
Precipitation observed when diluting stock solution into aqueous media for experiments. This compound has very low aqueous solubility.Ensure the final concentration of DMSO in your experimental medium is as high as permissible for your assay (typically ≤0.5%) to aid solubility. Prepare working solutions immediately before use and mix thoroughly. Consider using a surfactant like Tween 80 (e.g., in formulations for in vivo use) if your experimental system allows.[1]
Inconsistent or lower-than-expected activity in cellular assays. Degradation of this compound in the stock or working solution.Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of the stock solution by preparing and using aliquots. Ensure working solutions in aqueous media are prepared fresh for each experiment.
Gradual loss of potency over a series of experiments. Instability in the working solution under experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).Minimize the time the compound spends in aqueous buffer before and during the experiment. Protect plates and tubes from light during incubation. Run a stability control experiment by incubating this compound in your assay medium for the duration of the experiment and then testing its activity.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Stability Period Source
PowderN/A-20°C≥ 3 years[2]
SolutionDMSO-80°C1 year[1][2]
SolutionDMSO-20°C1 month[2][3]

Table 2: Solubility of this compound

Solvent Solubility Notes Source
DMSO≥ 92 mg/mL (201.11 mM)Use fresh, anhydrous DMSO. Sonication is recommended.[1][2]
WaterInsoluble[2]
EthanolInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the vial and, if necessary, sonicate in a water bath at a low frequency until the solid is completely dissolved.[1]

  • Aliquoting: Dispense the stock solution into single-use aliquots in light-protecting tubes (e.g., amber cryovials).

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2][3]

Protocol 2: General Method for Assessing this compound Stability in Solution

This protocol outlines a general approach to assess the stability of this compound under specific experimental conditions using HPLC-MS/MS, a common method for quantifying small molecule inhibitors.[6][7]

  • Solution Preparation: Prepare a solution of this compound at a known concentration in the solvent or buffer of interest (e.g., cell culture medium).

  • Stress Conditions: Expose aliquots of the solution to various conditions you wish to test:

    • Temperature: Incubate at different temperatures (e.g., 4°C, room temperature, 37°C).

    • Light: Expose to ambient laboratory light or a controlled light source, with a dark control stored in parallel.

    • pH: Prepare solutions in buffers of varying pH (e.g., pH 5, 7.4, 9). Note that solubility may be a limiting factor at different pH values.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Sample Quenching and Storage: Immediately stop any potential degradation by adding an excess of cold acetonitrile or another suitable organic solvent. Store samples at -80°C until analysis.

  • Analysis:

    • Use a validated HPLC-MS/MS method to quantify the remaining concentration of this compound. A C18 column is often used for similar molecules.[6]

    • The mobile phase could consist of an organic solvent (e.g., acetonitrile) and an aqueous component with a modifier (e.g., 10 mM ammonium formate).[6]

    • Monitor the parent ion of this compound and one or two fragment ions in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Visualizations

Signaling Pathway

Darizmetinib_Pathway Stress Cellular Stress (e.g., LPS) MKK4 MKK4 Stress->MKK4 MKK7 MKK7 Stress->MKK7 JNK1 JNK1 MKK4->JNK1 MKK7->JNK1 Enhanced by MKK4 inhibition ATF2_ELK1 ATF2 / ELK1 JNK1->ATF2_ELK1 Proliferation Cell Proliferation & Liver Regeneration ATF2_ELK1->Proliferation This compound This compound This compound->MKK4 Inhibits

Caption: Mechanism of action of this compound in promoting cell proliferation.

Experimental Workflow

Darizmetinib_Handling_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use Powder This compound Powder (Store at -20°C) Equilibrate Equilibrate to RT Powder->Equilibrate Add_DMSO Add Anhydrous DMSO Equilibrate->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Aliquot Aliquot into light-proof tubes Dissolve->Aliquot Store_long Store at -80°C (≤ 1 year) Aliquot->Store_long Store_short Store at -20°C (≤ 1 month) Aliquot->Store_short Dilute Dilute aliquot into aqueous buffer Store_long->Dilute Store_short->Dilute Use_immediately Use immediately Dilute->Use_immediately

Caption: Recommended workflow for preparing and storing this compound solutions.

Troubleshooting Logic

Darizmetinib_Troubleshooting Start Unexpected Experimental Results (e.g., low activity) Check_Prep Was the working solution prepared fresh from a non-expired stock aliquot? Start->Check_Prep Check_FT Has the stock aliquot undergone freeze-thaw cycles? Check_Prep->Check_FT Yes New_Stock Action: Prepare a fresh stock solution from powder. Check_Prep->New_Stock No Check_Solubility Is there visible precipitation in the working solution? Check_FT->Check_Solubility No New_Aliquot Action: Use a new, un-thawed aliquot for the next experiment. Check_FT->New_Aliquot Yes Reformulate Action: Check final DMSO %. Prepare fresh and mix well immediately before use. Check_Solubility->Reformulate Yes Investigate_Stability Consider other factors: - Incubation time/temp - Light exposure - Buffer components Check_Solubility->Investigate_Stability No

Caption: Troubleshooting flowchart for unexpected results with this compound.

References

How to minimize toxicity in Darizmetinib animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity during animal studies with Darizmetinib (HRX-215).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active, potent, and selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4). By inhibiting MKK4, this compound enhances the MKK7 and JNK1 signaling pathways. This activation of JNK1 signaling leads to the phosphorylation of transcription factors such as ATF2 and ELK1, which promotes cell proliferation and liver regeneration.[1][2][3] The development of this compound involved optimizing a lead compound to improve selectivity and reduce off-target effects on kinases like the Raf-family, JNK1, and MKK7.[1]

Q2: What is the expected toxicity profile of this compound in animal studies?

Based on available preclinical and clinical data, this compound has demonstrated a favorable safety profile. A first-in-human Phase I trial reported "excellent safety and pharmacokinetics," with no severe or serious adverse events.[1][4] The incidence of mild to moderate adverse effects was comparable to the placebo group.[1][5] Preclinical safety testing in both rodent and non-rodent models also showed no severe or serious adverse effects.[5] Furthermore, studies in murine models have indicated that MKK4 inhibition does not increase the risk of liver tumorigenesis.[1]

Q3: What are the potential off-target effects of this compound?

The development of this compound focused on creating a highly selective MKK4 inhibitor. Its parent compound had known off-target activity, and the subsequent optimization aimed to minimize affinity for other kinases, particularly the Raf-kinase family, MKK7, and JNK1, to ensure the pro-regenerative signaling was specifically targeted.[1][2] While kinase inhibitors can have off-target effects, the available data suggests this compound has a high degree of selectivity.[3][6][7]

Q4: Are there any known genotoxicity concerns with this compound?

Preclinical assessments have indicated no genotoxicity for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) - Dose level too high: The maximum tolerated dose (MTD) may have been exceeded. - Vehicle-related toxicity: The formulation vehicle may be causing adverse effects. - Underlying health issues in the animal model: Pre-existing conditions may be exacerbated by the experimental procedures.- Review dose-range finding study: Ensure the current dose is below the established MTD. If an MTD study was not performed, conduct one. - Vehicle control group: Ensure a vehicle-only control group is included to assess for vehicle-specific effects. - Animal health monitoring: Conduct thorough health assessments of animals prior to and during the study. Consult with a veterinarian.
Elevated liver enzymes (ALT, AST) in serum - On-target pharmacodynamic effect: this compound's mechanism involves modulation of liver signaling pathways. - Hepatotoxicity: Although not prominent in preclinical studies, individual animal responses can vary. - Handling/procedural stress: Improper handling or stressful procedures can lead to transient enzyme elevation.- Establish baseline levels: Measure liver enzymes before dosing to have a baseline for each animal. - Histopathological analysis: At the end of the study, perform a thorough histopathological examination of the liver. - Refine handling techniques: Ensure all personnel are proficient in low-stress animal handling and dosing techniques.
Variability in experimental results - Inconsistent drug formulation: Poor solubility or stability of the dosing solution can lead to inaccurate dosing. - Animal-to-animal variability: Biological differences can contribute to varied responses. - Inconsistent experimental procedures: Differences in timing, dosing technique, or sample collection can introduce variability.- Validate formulation: Ensure the dosing formulation is homogenous and stable for the duration of use. - Increase sample size: A larger number of animals per group can help to account for biological variability. - Standardize protocols: Ensure all experimental procedures are clearly defined and consistently followed by all personnel.

Data on Preclinical Safety

While specific quantitative data from preclinical toxicology studies are not publicly available, the consistent reporting of an "excellent safety profile" suggests that any observed adverse events were minor and not dose-limiting. The table below summarizes the qualitative safety findings.

Study Type Species Key Findings Reference
Preclinical SafetyRodent and Non-rodent modelsNo severe or serious adverse effects reported.[5]
Phase I Clinical TrialHumanExcellent safety and pharmacokinetics; no severe or serious adverse events; mild to moderate adverse effects comparable to placebo.[1][4]
Tumorigenesis StudyMurine modelsMKK4 inhibition did not increase the risk of liver tumorigenesis.[1]
GenotoxicityIn vitro/In vivoNegative for genotoxicity.

Experimental Protocols

1. Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the MTD of this compound in the selected animal model.

  • Methodology:

    • Select a small cohort of animals (e.g., 3-5 per group).

    • Administer escalating single doses of this compound to different groups.

    • Monitor animals for clinical signs of toxicity for a defined period (e.g., 7-14 days). Key parameters to observe include mortality, body weight changes, clinical observations (activity, posture, fur condition), and food/water intake.

    • The MTD is typically defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

    • For repeat-dose studies, a preliminary study with daily dosing for a shorter duration (e.g., 7-14 days) at several dose levels below the single-dose MTD is recommended to establish the repeated-dose MTD.

2. Supportive Care and Monitoring During a this compound Study

  • Objective: To provide appropriate animal care and monitor for any potential adverse effects during the study.

  • Methodology:

    • Daily Health Monitoring: Conduct daily cage-side observations to assess the overall health of each animal. Note any changes in behavior, appearance, or activity.

    • Body Weight Measurement: Record body weights at least twice weekly to detect any significant weight loss, which can be an early indicator of toxicity.

    • Hydration and Nutrition: Ensure ad libitum access to food and water. For animals showing signs of dehydration or reduced food intake, provide supplemental hydration (e.g., subcutaneous fluids) and palatable, high-calorie food supplements as advised by a veterinarian.

    • Blood Sampling: If required by the study protocol, perform blood sampling at specified time points for hematology and clinical chemistry analysis. Use appropriate, minimally stressful techniques.

Visualizations

Darizmetinib_Signaling_Pathway cluster_upstream Upstream Activators cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., Cytokines, Oxidative Stress) MKK4 MKK4 Stress->MKK4 MKK7 MKK7 Stress->MKK7 JNK1 JNK1 MKK4->JNK1 MKK7->JNK1 Transcription_Factors Transcription Factors (ATF2, ELK1) JNK1->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Regeneration) Transcription_Factors->Cellular_Response This compound This compound This compound->MKK4 Inhibition

Caption: this compound inhibits MKK4, enhancing pro-regenerative JNK1 signaling.

Experimental_Workflow cluster_setup Study Setup cluster_dosing Dosing & Monitoring cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Baseline Measurements Group_Allocation Group Allocation (Vehicle, this compound Doses) Animal_Acclimation->Group_Allocation Dosing Daily Dosing Group_Allocation->Dosing Monitoring Daily Clinical Observations & Weekly Body Weights Dosing->Monitoring Blood_Collection Interim/Terminal Blood Collection Monitoring->Blood_Collection Necropsy Necropsy & Tissue Collection Blood_Collection->Necropsy Data_Analysis Hematology, Clinical Chemistry, & Histopathology Necropsy->Data_Analysis

Caption: General workflow for a preclinical toxicity study of this compound.

References

Interpreting Unexpected Phenotypes with Darizmetinib: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental outcomes with Darizmetinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective, orally active inhibitor of mitogen-activated protein kinase kinase 4 (MKK4), also known as MAP2K4.[1][2][3][4][5] It functions as a tyrosine kinase inhibitor.[6] The intended therapeutic effect of this compound is to promote liver regeneration, particularly in the context of extensive liver resection or transplantation of small liver grafts.[1][2][3][5]

Q2: How does inhibiting MKK4 lead to liver regeneration?

The mechanism is paradoxical. While MKK4 is inhibited, it leads to an enhancement of the parallel MKK7 and JNK1 signaling pathways.[1][2][4][5] This activation of JNK1 signaling subsequently activates the transcription factors ATF2 and ELK1, which are involved in promoting cell proliferation and liver regeneration.[1][2][4][5]

Q3: We are observing enhanced proliferation in a non-hepatic cell line. Is this expected?

While the primary focus of this compound development has been on liver regeneration, the signaling pathways it modulates (MKK4, MKK7, JNK) are present in many cell types and are involved in various cellular processes, including proliferation, apoptosis, and stress responses.[7] Therefore, observing effects in non-hepatic cell lines, such as enhanced proliferation, is plausible if the MKK4/MKK7/JNK signaling axis is active and plays a role in regulating proliferation in that specific cell type.

Q4: Could this compound treatment lead to unexpected activation of other signaling pathways?

Yes. The inhibition of MKK4 can lead to a compensatory upregulation or activation of the MKK7/JNK pathway.[1][2] This is a key aspect of its mechanism. Additionally, the JNK signaling pathway is known to crosstalk with other pathways, such as the NF-κB signaling pathway, which has been observed to be activated by this compound.[1] Researchers should therefore consider the broader signaling network connected to JNK when interpreting unexpected results.

Troubleshooting Guide

Observed Unexpected Phenotype Potential Cause Recommended Experimental Actions
Increased proliferation in a non-target cell type The MKK4/MKK7/JNK signaling axis may be active and pro-proliferative in this cell type.1. Confirm MKK4 expression and baseline JNK activity in the cell line.2. Treat with a known JNK inhibitor alongside this compound to see if the proliferative effect is abrogated.3. Perform a cell proliferation assay (e.g., MTT or BrdU incorporation) with and without this compound treatment.
Unexpected cell death or apoptosis In some cellular contexts, sustained JNK activation can be pro-apoptotic. The balance between pro-proliferative and pro-apoptotic JNK signaling can be cell-type specific.1. Measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot.2. Perform a TUNEL assay to quantify apoptotic cells.3. Assess the phosphorylation status of pro- and anti-apoptotic proteins downstream of JNK.
Lack of pro-regenerative effect in an in vivo liver injury model 1. Insufficient drug exposure at the target tissue.2. The specific liver injury model may not be dependent on the MKK4/JNK signaling pathway for regeneration.3. Development of resistance.1. Perform pharmacokinetic/pharmacodynamic (PK/PD) analysis to confirm drug concentration in the liver.2. Confirm target engagement by measuring pMKK4 levels in liver tissue.3. Investigate alternative regenerative pathways in the chosen model.
Activation of inflammatory markers This compound has been shown to activate NF-κB signaling, which can have pro-inflammatory effects.[1]1. Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by qPCR or ELISA.2. Perform a Western blot for key proteins in the NF-κB pathway (e.g., p-IκBα, nuclear p65).

Quantitative Data Summary

Parameter Value System
This compound (HRX-215) IC50 for MKK4 0.02 µMin vitro kinase assay[3]
Effective Concentration for reducing pMKK4 in PBMCs 0.3, 1, 3 µMLipopolysaccharide (LPS)-induced peripheral blood mononuclear cells[1]
in vivo dosage in mice 10 mg/kg and 30 mg/kg (p.o.)Partial hepatectomy in fibrotic mouse livers[1]
in vivo dosage in pigs 5 mg/kg (i.v.)Pig hepatectomy model[1]

Key Experimental Protocols

Protocol: Assessing MKK4 Inhibition and JNK1 Activation via Western Blot

This protocol is designed to verify the on-target effect of this compound (MKK4 inhibition) and its downstream consequence (JNK1 activation) in a cellular model.

1. Materials:

  • Cell line of interest

  • This compound (HRX-0215)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MKK4, anti-total-MKK4, anti-phospho-JNK, anti-total-JNK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

2. Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 6, 24 hours). If applicable, stimulate the pathway with an appropriate agonist (e.g., anisomycin or UV-C for the JNK pathway) for a short period before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels in this compound-treated samples to the vehicle control.

Visualizations

Darizmetinib_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription Transcription Factors cluster_output Cellular Response Stress Cellular Stress / Cytokines MAPKKK ASK1, TAK1, etc. Stress->MAPKKK MKK4 MKK4 MAPKKK->MKK4 MKK7 MKK7 MAPKKK->MKK7 JNK JNK1 MKK4->JNK p38 p38 MKK4->p38 MKK7->JNK MKK7->JNK Enhanced Signaling ATF2 ATF2 JNK->ATF2 ELK1 ELK1 JNK->ELK1 Response Proliferation & Liver Regeneration ATF2->Response ELK1->Response This compound This compound This compound->MKK4

Caption: this compound inhibits MKK4, enhancing MKK7/JNK signaling.

Troubleshooting_Workflow Start Unexpected Phenotype Observed ConfirmTarget Confirm On-Target Effect: Measure pMKK4 & pJNK Start->ConfirmTarget CheckMechanism Is the phenotype consistent with JNK or NF-κB activation? InvestigateOffTarget Investigate Off-Target Effects or Pathway Crosstalk CheckMechanism->InvestigateOffTarget No CellType Is the effect cell-type specific? CheckMechanism->CellType Yes ConfirmTarget->CheckMechanism ContextDependent Phenotype is likely context-dependent CellType->ContextDependent Yes BroadEffect Consider broader systemic or off-target effects CellType->BroadEffect No

References

Darizmetinib stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Darizmetinib. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]

2. What are the recommended storage conditions for this compound in solvent?

Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 6 months to a year, or at -20°C for up to 1 month.[1][3] To prevent degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment.

3. What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1][3] For optimal solubility, it is advisable to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can impact solubility.[1][4] Sonication can also aid in dissolution.[3]

4. What is the mechanism of action of this compound?

This compound is an orally active, potent, and selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4).[1][2][5] By inhibiting MKK4, this compound leads to an enhancement of the MKK7 and JNK1 signaling pathways. This, in turn, activates the transcription factors ATF2 and ELK1, which promotes cell proliferation and liver regeneration.[1][3][5]

Stability and Storage Summary

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on information from various suppliers.

Table 1: Long-Term Storage of Solid this compound

Storage TemperatureDuration
-20°CUp to 3 years
4°CUp to 2 years

Table 2: Long-Term Storage of this compound in Solvent (DMSO)

Storage TemperatureDuration
-80°C6 months to 1 year
-20°CUp to 1 month

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound powder.

  • Cause: this compound may not readily dissolve, or the DMSO used may have absorbed moisture.

  • Solution:

    • Use a fresh, unopened vial of anhydrous DMSO.[1][4]

    • Use sonication to aid dissolution.[3]

    • Gently warm the solution to 37°C to improve solubility.

Issue 2: Precipitation of this compound in cell culture medium.

  • Cause: The final concentration of DMSO in the cell culture medium may be too low to maintain this compound in solution, or the concentration of this compound may be too high.

  • Solution:

    • Ensure the final DMSO concentration in your cell culture medium is sufficient to maintain solubility, typically between 0.1% and 0.5%.

    • Prepare a more dilute stock solution of this compound in DMSO before adding it to the medium.

    • After adding this compound to the medium, mix thoroughly by gentle inversion or swirling.

Issue 3: Inconsistent or unexpected experimental results.

  • Cause: This could be due to degradation of the this compound stock solution from improper storage or multiple freeze-thaw cycles.

  • Solution:

    • Always use a fresh aliquot of your this compound stock solution for each experiment.

    • Ensure that stock solutions have been stored at the correct temperature (-80°C for long-term storage).[1][3]

    • If you suspect degradation, it is recommended to perform a quality control check of your stock solution using a stability-indicating analytical method, such as HPLC-UV.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex and/or sonicate the vial until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -80°C.[1][3]

Protocol 2: Stability-Indicating HPLC-UV Method for this compound (Representative Method)

This protocol provides a general framework for developing a stability-indicating HPLC-UV method for this compound, based on common methods for other kinase inhibitors. Method optimization and validation are required for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-gradient from 95% A to 95% B over a specified duration to ensure separation of the parent compound from any potential degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically the wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Forced Degradation Study: To assess the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions:

    • Acidic Conditions: 0.1 M HCl at 60°C for a specified time.

    • Basic Conditions: 0.1 M NaOH at 60°C for a specified time.

    • Oxidative Conditions: 3% H₂O₂ at room temperature for a specified time.

    • Thermal Conditions: Heating the solid compound at a high temperature (e.g., 105°C) for a specified time.

    • Photolytic Conditions: Exposing the compound to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC-UV method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

Darizmetinib_Signaling_Pathway cluster_upstream Upstream Activators cluster_mapk_cascade MAPK Cascade cluster_transcription_factors Transcription Factors cluster_cellular_response Cellular Response Stress Signals Stress Signals MKK4 MKK4 Stress Signals->MKK4 MKK7 MKK7 Stress Signals->MKK7 Cytokines Cytokines Cytokines->MKK4 Cytokines->MKK7 JNK1 JNK1 MKK4->JNK1 MKK7->JNK1 ATF2 ATF2 JNK1->ATF2 ELK1 ELK1 JNK1->ELK1 Cell Proliferation Cell Proliferation ATF2->Cell Proliferation Liver Regeneration Liver Regeneration ELK1->Liver Regeneration This compound This compound This compound->MKK4 Darizmetinib_Workflow cluster_preparation Preparation cluster_experiment Experiment Solid_this compound Solid this compound Dissolve_DMSO Dissolve in Anhydrous DMSO Solid_this compound->Dissolve_DMSO Stock_Solution 10 mM Stock Solution Dissolve_DMSO->Stock_Solution Aliquoting Aliquot Stock_Solution->Aliquoting Storage Store at -80°C Aliquoting->Storage Thaw_Aliquot Thaw Aliquot Storage->Thaw_Aliquot Dilution Dilute in Culture Medium Thaw_Aliquot->Dilution Cell_Treatment Treat Cells Dilution->Cell_Treatment Assay Perform Assay Cell_Treatment->Assay

References

Darizmetinib Technical Support Center: Optimizing Treatment Time for Enhanced Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on investigating the optimal treatment time for Darizmetinib to maximize its therapeutic effects. Given the emerging understanding of chronopharmacology—the study of how the timing of drug administration influences efficacy and toxicity—this guide offers troubleshooting advice and detailed experimental protocols to help you design and execute studies to determine the time-dependent effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for investigating the optimal treatment time for this compound?

A1: this compound is a selective inhibitor of MKK4, which leads to the enhancement of the MKK7 and JNK1 signaling pathways.[1] Emerging research indicates that the mitogen-activated protein kinase (MAPK) signaling pathways, including JNK, are under circadian regulation.[2] This means that the activity of this compound's target pathway can oscillate over a 24-hour period. Consequently, administering this compound at a time when the MKK4/JNK pathway is most susceptible to modulation could potentially enhance its therapeutic effect on liver regeneration. Studies have shown that the efficacy of other kinase inhibitors can be dependent on the dosing time.

Q2: Are there any known factors that influence the efficacy of this compound?

A2: While specific data on factors influencing this compound efficacy is limited, general factors affecting kinase inhibitors include genetic variations in drug-metabolizing enzymes, concurrent medications, and patient-specific characteristics like age and gender.[2] For tyrosine kinase inhibitors, factors such as white blood cell count and platelet count have been identified as influencers of treatment response.[3]

Q3: How does this compound's mechanism of action relate to the cell cycle in hepatocytes?

A3: this compound promotes liver regeneration by activating the transcription factors ATF2 and ELK1, which are involved in cell proliferation.[1] The cell cycle in hepatocytes is a tightly regulated process, and key regulators like cyclin D1 are crucial for progression.[4][5] As the cell cycle is linked to the circadian clock, the timing of this compound administration could influence its ability to promote hepatocyte proliferation by acting at the most opportune phase of the cell cycle.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in in vitro proliferation assays across different experiment times. The asynchronous cell cycle of cultured hepatocytes may be interacting with the time-of-day-dependent effects of this compound. The inherent circadian rhythm of the cells could be influencing their response to the drug.Synchronize the hepatocyte cell culture before drug administration. This can be achieved through methods like serum shock or dexamethasone treatment. A synchronized culture will provide a more consistent baseline for assessing the time-dependent effects of this compound.
High variability in in vivo animal studies investigating this compound efficacy. The timing of drug administration relative to the animal's light-dark cycle was not controlled. The circadian rhythm of the animal can significantly impact drug metabolism and target pathway activity.Standardize the time of day for this compound administration in your animal models. House the animals under a strict 12-hour light/12-hour dark cycle and administer the drug at specific, consistent times within that cycle (e.g., beginning of the light phase, end of the dark phase).
Difficulty in observing a clear time-dependent effect of this compound on JNK signaling. The time points chosen for analysis may not be optimal to capture the peak of the circadian oscillation of the JNK pathway.Conduct a time-course experiment over a 24-hour period. After synchronizing your cells, treat with this compound and collect samples at regular intervals (e.g., every 4-6 hours) to analyze the phosphorylation status of JNK and its downstream targets like c-Jun. This will help identify the time of maximal pathway modulation.
Sub-optimal hepatocyte proliferation observed despite this compound treatment. The concentration of this compound may be inappropriate for the specific cell line or experimental model. The timing of administration may not align with the peak proliferative potential of the hepatocytes.Perform a dose-response curve to determine the optimal concentration of this compound for your system. Combine this with a time-course experiment to identify the optimal window for administration that aligns with the cell's proliferative rhythm.

Data Presentation

Table 1: Summary of In Vitro this compound Efficacy Data (Hypothetical)

Treatment Time (Zeitgeber Time, ZT)This compound Concentration (µM)Cell Viability (% of Control)p-JNK Fold Change (vs. Control)
ZT0 (Lights On)1110 ± 51.5 ± 0.2
ZT61125 ± 72.1 ± 0.3
ZT12 (Lights Off)1140 ± 82.8 ± 0.4
ZT181115 ± 61.8 ± 0.2

Table 2: Summary of In Vivo this compound Efficacy Data in a Murine Model (Hypothetical)

Administration Time (Zeitgeber Time, ZT)This compound Dose (mg/kg)Liver Regeneration (%)Serum ALT Levels (U/L)
ZT01060 ± 5150 ± 20
ZT121075 ± 6100 ± 15

Experimental Protocols

Detailed Methodology 1: In Vitro Cell Synchronization and Time-Dependent Viability Assay

Objective: To determine if the efficacy of this compound on hepatocyte viability is time-dependent.

Materials:

  • Hepatocyte cell line (e.g., HepG2, Huh7)

  • Complete culture medium

  • Serum-free medium

  • This compound

  • Dexamethasone (for synchronization)

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed hepatocytes in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Synchronization:

    • Aspirate the culture medium and wash the cells with PBS.

    • Add serum-free medium containing 100 nM dexamethasone and incubate for 2 hours.

    • Remove the dexamethasone-containing medium and replace it with complete culture medium. This point is considered Zeitgeber Time 0 (ZT0).

  • Time-Dependent Treatment:

    • At different time points post-synchronization (e.g., ZT0, ZT6, ZT12, ZT18), treat the cells with various concentrations of this compound. Include a vehicle control for each time point.

  • MTT Assay:

    • After the desired treatment duration (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[6][7][8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control for each time point.

Detailed Methodology 2: In Vivo Chronopharmacology Study in a Murine Model of Liver Regeneration

Objective: To evaluate the effect of this compound administration time on liver regeneration in vivo.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle control

  • Surgical instruments for partial hepatectomy

  • Anesthetics

  • Blood collection supplies

  • Liver tissue collection supplies

Protocol:

  • Animal Acclimation: Acclimate mice to a strict 12-hour light/12-hour dark cycle for at least two weeks.

  • Grouping and Treatment:

    • Divide the mice into groups based on the time of this compound administration (e.g., ZT0 and ZT12).

    • Administer this compound or vehicle control via oral gavage at the designated times.

  • Partial Hepatectomy (PHx):

    • Perform a 70% partial hepatectomy on all mice at a consistent time point relative to the light-dark cycle (e.g., ZT2).

  • Post-Operative Monitoring and Sample Collection:

    • Monitor the animals for recovery.

    • At a predetermined time point post-PHx (e.g., 48 hours), euthanize the animals.

    • Collect blood via cardiac puncture for serum analysis (e.g., ALT levels).

    • Harvest the remnant liver, weigh it, and fix a portion in formalin for histological analysis (e.g., Ki-67 staining for proliferation) and snap-freeze the rest for molecular analysis.

  • Data Analysis:

    • Calculate the liver regeneration rate as the ratio of the remnant liver weight to the estimated original liver weight.

    • Analyze serum ALT levels and quantify hepatocyte proliferation from histological sections.

    • Compare the outcomes between the different treatment time groups.

Visualizations

Darizmetinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., Cytokines, Growth Factors) Receptor Receptor Stress_Stimuli->Receptor MKK4 MKK4 Receptor->MKK4 MKK7 MKK7 Receptor->MKK7 JNK1 JNK1 MKK4->JNK1 Inhibited by this compound MKK7->JNK1 Enhances ATF2 ATF2 JNK1->ATF2 ELK1 ELK1 JNK1->ELK1 This compound This compound This compound->MKK4 Inhibits Cell_Proliferation Cell Proliferation & Liver Regeneration ATF2->Cell_Proliferation ELK1->Cell_Proliferation

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study Start_InVitro Start Seed_Cells Seed Hepatocytes Start_InVitro->Seed_Cells Synchronize Synchronize Cells (e.g., Dexamethasone) Seed_Cells->Synchronize Treat Treat with this compound at Different Zeitgeber Times Synchronize->Treat Assay Perform Viability/Proliferation and Signaling Assays Treat->Assay Analyze_InVitro Analyze Time-Dependent Effects Assay->Analyze_InVitro End_InVitro End Analyze_InVitro->End_InVitro Start_InVivo Start Acclimate Acclimate Animals to Light-Dark Cycle Start_InVivo->Acclimate Administer Administer this compound at Different Zeitgeber Times Acclimate->Administer PHx Perform Partial Hepatectomy (PHx) Administer->PHx Monitor Monitor and Collect Samples PHx->Monitor Analyze_InVivo Analyze Liver Regeneration and Biomarkers Monitor->Analyze_InVivo End_InVivo End Analyze_InVivo->End_InVivo

Caption: Experimental Workflow for Investigating Time-Dependent Effects.

References

Technical Support Center: Overcoming Resistance to Darizmetinib in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Darizmetinib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in cell line experiments. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of kinase inhibitor resistance, extrapolated to the specific mechanism of this compound as a selective MKK4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).[1][2][3] By inhibiting MKK4, this compound is expected to primarily block the phosphorylation and activation of the downstream stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK) and p38 MAPK.[4] However, in the context of liver regeneration, its inhibition of MKK4 leads to an enhancement of the MKK7 and JNK1 signaling pathways, promoting cell proliferation.[1][2]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, based on resistance patterns observed with other kinase inhibitors, particularly those targeting the MAPK pathway, potential mechanisms include:

  • Reactivation of the MKK4 signaling pathway: This could occur through various alterations, including mutations in the MKK4 gene that prevent this compound binding or compensatory upregulation of upstream activators.

  • Activation of bypass signaling pathways: Cells may develop resistance by activating alternative pro-survival signaling pathways that circumvent the need for MKK4 signaling. Examples include the PI3K/AKT/mTOR pathway or parallel MAPK cascades.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6]

  • Target modification or altered expression of downstream effectors: Changes in the expression or activity of proteins downstream of MKK4, such as JNK, p38, or their target transcription factors (e.g., c-Jun, ATF2), could potentially contribute to resistance.

Q3: How can I experimentally confirm if my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response curve with this compound on your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 value for the resistant line indicates a loss of sensitivity.

Troubleshooting Guide: Reduced this compound Efficacy

If you are observing a diminished effect of this compound in your cell line, the following troubleshooting table provides potential causes and suggested experiments to investigate them.

Observation Potential Cause Suggested Experiment(s)
Gradual loss of this compound efficacy over time with continuous culture in the presence of the drug. Development of acquired resistance.Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of the current cell line to the parental line. Sequence the MKK4 gene to check for mutations.
No significant decrease in phosphorylated JNK (p-JNK) or phosphorylated p38 (p-p38) upon this compound treatment in the resistant line. Reactivation of the MKK4 pathway or upstream signaling.Conduct a Western blot analysis to assess the phosphorylation status of MKK4, JNK, and p38 with and without this compound treatment. Compare these results to the parental cell line.
Phosphorylation of JNK and p38 is inhibited, but cells continue to proliferate. Activation of a bypass signaling pathway.Use a phospho-kinase antibody array to screen for the activation of other signaling pathways (e.g., PI3K/AKT, ERK, STAT). Perform Western blots to validate the array findings (e.g., check for p-AKT, p-ERK).
Reduced intracellular concentration of this compound in the resistant cell line. Increased drug efflux.Measure the intracellular accumulation of this compound using LC-MS/MS. Perform a rhodamine 123 efflux assay to assess the activity of ABC transporters. Conduct a Western blot or qPCR to measure the expression of MDR1 (ABCB1).

Experimental Protocols

Dose-Response Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of MKK4 Pathway Activation

Objective: To assess the phosphorylation status of key proteins in the MKK4 signaling pathway.

Methodology:

  • Treat parental and suspected resistant cells with this compound at a relevant concentration (e.g., near the IC50 of the parental line) for a specified time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20).

  • Incubate the membrane with primary antibodies against p-MKK4, MKK4, p-JNK, JNK, p-p38, p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Rhodamine 123 Efflux Assay

Objective: To measure the activity of ABC transporters like P-glycoprotein.

Methodology:

  • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with 1% BSA).

  • Load the cells with rhodamine 123 by incubating them with the dye at 37°C.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for efflux. To confirm the involvement of ABC transporters, include a positive control with a known ABC transporter inhibitor (e.g., verapamil).

  • At various time points, take aliquots of the cells and analyze the intracellular rhodamine 123 fluorescence using a flow cytometer.

  • A lower fluorescence intensity in the resistant cells compared to the parental cells suggests increased efflux activity.

Signaling Pathways and Experimental Workflows

Darizmetinib_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core MKK4 Pathway cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli Upstream Kinases (e.g., MEKK1-4, ASK1) Upstream Kinases (e.g., MEKK1-4, ASK1) Stress Stimuli->Upstream Kinases (e.g., MEKK1-4, ASK1) Growth Factors Growth Factors Growth Factors->Upstream Kinases (e.g., MEKK1-4, ASK1) MKK4 MKK4 Upstream Kinases (e.g., MEKK1-4, ASK1)->MKK4 JNK JNK MKK4->JNK p38 p38 MKK4->p38 Transcription Factors (e.g., c-Jun, ATF2) Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription Factors (e.g., c-Jun, ATF2) p38->Transcription Factors (e.g., c-Jun, ATF2) Apoptosis, Proliferation, Inflammation Apoptosis, Proliferation, Inflammation Transcription Factors (e.g., c-Jun, ATF2)->Apoptosis, Proliferation, Inflammation This compound This compound This compound->MKK4

Caption: this compound inhibits MKK4, blocking downstream signaling.

Resistance_Workflow start Cells show reduced sensitivity to this compound ic50 Perform Dose-Response Assay (IC50 shift?) start->ic50 western_pathway Western Blot for p-JNK / p-p38 ic50->western_pathway pathway_inhibited Pathway Inhibited? western_pathway->pathway_inhibited bypass Investigate Bypass Pathways (Phospho-Kinase Array) pathway_inhibited->bypass Yes pathway_active Pathway Active? pathway_inhibited->pathway_active No mkk4_seq Sequence MKK4 Gene pathway_active->mkk4_seq efflux Investigate Drug Efflux (Rhodamine 123 Assay) pathway_active->efflux

Caption: Troubleshooting workflow for this compound resistance.

Overcoming_Resistance_Strategies resistance_confirmed This compound Resistance Confirmed bypass_identified Bypass Pathway Identified (e.g., PI3K/AKT) resistance_confirmed->bypass_identified efflux_identified Increased Drug Efflux Identified resistance_confirmed->efflux_identified mkk4_mutation MKK4 Mutation Identified resistance_confirmed->mkk4_mutation combo_therapy Combination Therapy with Bypass Pathway Inhibitor bypass_identified->combo_therapy efflux_inhibitor Co-treatment with Efflux Pump Inhibitor efflux_identified->efflux_inhibitor alt_inhibitor Consider Alternative MKK4 Inhibitor (if available) mkk4_mutation->alt_inhibitor

Caption: Strategies to overcome identified resistance mechanisms.

References

Validation & Comparative

A Comparative Guide to MKK4 Inhibitors in Liver Regeneration: Spotlight on Darizmetinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate process of liver regeneration, vital for recovery from injury and disease, is tightly regulated by a complex network of signaling pathways. A key player in this network is the Mitogen-Activated Protein Kinase Kinase 4 (MKK4), which has emerged as a promising therapeutic target to enhance the liver's regenerative capacity. This guide provides a comparative overview of MKK4 inhibitors, with a primary focus on the clinical-stage candidate Darizmetinib (HRX-215), and contextualizes its performance against other known inhibitors based on available preclinical data.

Introduction to MKK4 Inhibition in Liver Regeneration

MKK4 is a dual-specificity protein kinase that, under cellular stress, activates downstream signaling cascades, including the JNK and p38 MAPK pathways, which can lead to apoptosis and inhibit proliferation.[1] Inhibition of MKK4 has been shown to redirect signaling through the MKK7-JNK1 pathway, promoting a pro-regenerative transcriptional program mediated by transcription factors like ATF2 and ELK1.[2] This targeted inhibition is a promising strategy to boost hepatocyte proliferation and prevent liver failure, particularly in scenarios of extensive liver resection or transplantation of small liver grafts.[2][3]

Comparative Analysis of MKK4 Inhibitors

While several MKK4 inhibitors have been developed, this compound (HRX-215) is the most extensively studied in the context of liver regeneration, with data from preclinical animal models and a completed Phase I clinical trial.[3][4][5] Other inhibitors, such as LN-3118 and HRX-0233, have been identified, but publicly available data on their efficacy in liver regeneration models is limited.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and other relevant MKK4 inhibitors. Due to the limited availability of direct comparative studies, this table compiles data from various sources to provide a snapshot of their individual properties and effects.

Inhibitor Parameter Value Model System Key Findings Reference
This compound (HRX-215) IC50 (Human MKK4)31 nMIn vitroPotent and selective inhibition of MKK4.[7]
Oral Bioavailability> 50%RatFavorable pharmacokinetic profile.[7]
Hepatocyte Proliferation (Ki67+)~15% (at 0.4 and 2 mg/kg) vs. ~5% (vehicle)Mouse Partial HepatectomySignificant increase in hepatocyte proliferation.[3]
Survival after 85% HepatectomyIncreased survivalPig Lethal Hepatectomy ModelPrevention of post-hepatectomy liver failure.[3][4]
Apoptosis (TUNEL+)Significantly reducedMouse CCl4-induced liver injuryAttenuation of hepatocyte apoptosis.[3]
LN-3118 IC50 (MKK4)205 nMIn vitroPotent MKK4 inhibitor.[7]
Oral BioavailabilityData not available---
Hepatocyte ProliferationIncreasedMouse 2/3 Hepatectomy ModelDemonstrated pro-regenerative activity.[7]
HRX-0233 IC50 (Human MKK4)56 nMIn vitroPotent MKK4 inhibitor.[7]
Oral Bioavailability> 50%RatFavorable pharmacokinetic profile.[7]
Liver Regeneration DataNot available in public domain-Primarily investigated for oncology applications.[6]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

MKK4_Signaling_Pathway cluster_upstream Upstream Stress Signals cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli ASK1 ASK1 Stress Stimuli->ASK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 JNK1 JNK1 MKK4->JNK1 p38 p38 MKK4->p38 MKK7->JNK1 ATF2_ELK1 ATF2 / ELK1 JNK1->ATF2_ELK1 Apoptosis Apoptosis p38->Apoptosis Proliferation Proliferation ATF2_ELK1->Proliferation This compound This compound This compound->MKK4

Caption: MKK4 Signaling Pathway in Liver Regeneration.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_treatment Treatment cluster_analysis Analysis Animal_Model Mouse or Pig Model Partial_Hepatectomy Partial Hepatectomy (PHx) or CCl4 Injury Animal_Model->Partial_Hepatectomy Treatment_Group MKK4 Inhibitor (e.g., this compound) Partial_Hepatectomy->Treatment_Group Control_Group Vehicle Control Partial_Hepatectomy->Control_Group Tissue_Harvest Harvest Liver Tissue at specific time points Treatment_Group->Tissue_Harvest Control_Group->Tissue_Harvest Proliferation_Assay Ki67 Staining (Proliferation) Tissue_Harvest->Proliferation_Assay Apoptosis_Assay TUNEL Assay (Apoptosis) Tissue_Harvest->Apoptosis_Assay Data_Analysis Quantitative Analysis and Comparison Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General Experimental Workflow for MKK4 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of MKK4 inhibitors for liver regeneration.

Partial Hepatectomy (PHx) in Mice

This surgical procedure is a standard model to induce synchronous hepatocyte proliferation and study liver regeneration.[8][9]

  • Anesthesia: Mice are anesthetized, typically with isoflurane or a combination of ketamine and xylazine.[10]

  • Surgical Procedure: A midline laparotomy is performed to expose the liver. The median and left lateral liver lobes, constituting approximately 70% of the total liver mass, are ligated at their base with a silk suture and then resected.[8]

  • Closure: The abdominal wall and skin are closed in layers.

  • Post-operative Care: Animals receive post-operative analgesia and are closely monitored for recovery.

Ki67 Immunohistochemistry for Proliferation

Ki67 is a nuclear protein associated with cellular proliferation. Its detection by immunohistochemistry is a common method to quantify proliferating hepatocytes.[5][7][11]

  • Tissue Preparation: Livers are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5µm sections are cut and mounted on slides.[11]

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).[7]

  • Blocking: Non-specific binding is blocked using a serum-based blocking solution.[11]

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki67 overnight at 4°C.[7]

  • Secondary Antibody and Detection: A fluorescently labeled secondary antibody is applied, followed by a nuclear counterstain (e.g., DAPI).[7]

  • Imaging and Quantification: Slides are imaged using a fluorescence microscope, and the percentage of Ki67-positive hepatocytes is determined by counting positive nuclei relative to the total number of nuclei in multiple fields of view.[3]

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[12][13]

  • Tissue Preparation: Similar to Ki67 staining, liver tissue sections are deparaffinized and rehydrated.[12]

  • Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.[12]

  • TdT Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP (e.g., Br-dUTP or a fluorescently labeled dUTP). TdT incorporates the labeled dUTP at the 3'-OH ends of fragmented DNA.[14]

  • Detection: If an indirectly labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is performed.[14]

  • Counterstaining and Imaging: Nuclei are counterstained, and slides are imaged to quantify the number of TUNEL-positive (apoptotic) cells.[13]

Conclusion

The selective inhibition of MKK4 represents a promising therapeutic strategy for enhancing liver regeneration. This compound (HRX-215) has emerged as a leading candidate, with robust preclinical data demonstrating its efficacy in promoting hepatocyte proliferation and preventing liver failure in various animal models.[3][4] While other MKK4 inhibitors like LN-3118 and HRX-0233 exist, the publicly available data on their specific effects on liver regeneration is less comprehensive, precluding a direct, in-depth comparative analysis at this time. Future studies directly comparing these and other emerging MKK4 inhibitors will be crucial to fully understand their relative therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in this exciting and rapidly evolving field.

References

Darizmetinib: A Breakthrough in Pro-Regenerative Therapy for Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the first-in-class MKK4 inhibitor, Darizmetinib (HRX-215), demonstrates significant pro-regenerative effects in preclinical models and a favorable safety profile in early clinical trials. This guide provides a detailed comparison of this compound with other emerging regenerative medicine approaches, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

This compound, a potent and selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4), has emerged as a promising therapeutic agent to enhance liver regeneration.[1][2][3][4] Developed by HepaRegeniX, this orally active small molecule, also known as HRX-215, has shown remarkable efficacy in preclinical studies, including preventing liver failure after extensive surgical resection in large animal models.[1][2][3][4][5][6] A recently completed Phase I clinical trial has confirmed its safety and tolerability in healthy volunteers, paving the way for further clinical investigation in patients with liver diseases.[1][2][3][4][5][6][7]

The primary mechanism of action of this compound involves the inhibition of MKK4, a key regulator of stress-activated signaling pathways in hepatocytes.[8] By inhibiting MKK4, this compound redirects signaling towards a pro-regenerative cascade mediated by MKK7 and JNK1, ultimately promoting hepatocyte proliferation and survival.[8]

Comparative Analysis of Pro-Regenerative Therapies

To provide a comprehensive overview of the current landscape of pro-regenerative therapies for liver disease, this guide compares this compound with an alternative approach: Mesenchymal Stem Cell (MSC) therapy. MSCs are multipotent stromal cells with immunomodulatory, anti-inflammatory, and regenerative properties that have been explored in numerous preclinical and clinical studies for liver cirrhosis and liver failure.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and comparative data from MSC therapy studies.

Table 1: Preclinical Efficacy of this compound in Animal Models of Liver Regeneration

ParameterAnimal ModelTreatment GroupControl GroupOutcomeSource
Survival Rate 85% Hepatectomy (Pig)This compound (HRX-215)VehicleIncreased survival[1][2][3][4][5][6]
Hepatocyte Proliferation Partial Hepatectomy (Mouse)This compound (HRX-215)VehicleSignificantly increased[11]
Liver Failure Prevention 85% Hepatectomy (Pig)This compound (HRX-215)VehiclePrevented post-hepatectomy liver failure[1][2][3][4][5][6]
Ammonia Levels 85% Hepatectomy (Pig)This compound (HRX-215)VehicleSignificantly reduced[12]

Table 2: Clinical Trial Data for this compound

Trial PhaseNumber of ParticipantsKey FindingsSource
Phase I 48 healthy volunteersExcellent safety and tolerability; Favorable pharmacokinetics[1][2][3][4][5][6][7]
Phase Ib/IIa 85 patients with liver metastasesOngoing, evaluating safety and efficacy in patients undergoing liver resection[13]

Table 3: Overview of Mesenchymal Stem Cell (MSC) Therapy for Liver Disease

ParameterStudy TypeKey FindingsSource
Liver Function Preclinical and ClinicalSignificant improvements in liver function markers[9]
Mortality Rate Clinical (ACLF patients)Reduced mortality rates compared to control[9]
Safety ClinicalGenerally considered safe and well-tolerated[9]
Mechanism PreclinicalImmunomodulation, anti-fibrotic effects, stimulation of tissue regeneration[9]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Darizmetinib_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Hepatectomy) MKK4 MKK4 Stress_Stimuli->MKK4 activates MKK7 MKK7 Stress_Stimuli->MKK7 activates This compound This compound (HRX-215) This compound->MKK4 inhibits JNK1 JNK1 MKK7->JNK1 activates Pro_Regenerative_Program Pro-Regenerative Transcriptional Program JNK1->Pro_Regenerative_Program activates Hepatocyte_Proliferation Hepatocyte Proliferation & Survival Pro_Regenerative_Program->Hepatocyte_Proliferation

This compound's Mechanism of Action

Preclinical_Experimental_Workflow Animal_Model Animal Model (Mouse or Pig) Hepatectomy Partial or Lethal Hepatectomy Animal_Model->Hepatectomy Treatment_Groups Treatment Groups (this compound vs. Vehicle) Hepatectomy->Treatment_Groups Monitoring Monitoring (Survival, Blood Markers) Treatment_Groups->Monitoring Data_Analysis Data Analysis & Conclusion Monitoring->Data_Analysis Tissue_Analysis Tissue Analysis (Histology, Proliferation Markers) Tissue_Analysis->Data_Analysis Treatment_groups Treatment_groups Treatment_groups->Tissue_Analysis

Preclinical Experimental Workflow

Detailed Experimental Protocols

The validation of this compound's pro-regenerative effects relies on robust and reproducible experimental models. Below are the detailed methodologies for the key experiments cited.

Partial Hepatectomy in Mice

The two-thirds partial hepatectomy (PH) in mice is a standard model for studying liver regeneration.[14][15]

  • Animals: Age- and gender-matched mice are used. The choice of strain can influence regenerative capacity.

  • Anesthesia: Appropriate anesthesia (e.g., isoflurane inhalation or injectable anesthetics like ketamine/xylazine) is administered to ensure a complete lack of response to surgical stimuli.[16]

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the liver.[15]

    • The median and left lateral liver lobes are ligated at their base with a suture. Care is taken to avoid compromising the blood supply to the remaining lobes.

    • The ligated lobes, constituting approximately 70% of the liver mass, are surgically excised.[15][16][17]

    • The abdominal wall and skin are closed in layers.

  • Postoperative Care: Analgesia and supportive care are provided to minimize pain and distress. Animals are closely monitored for recovery.

  • Treatment Administration: this compound or a vehicle control is typically administered orally at a predetermined dose and schedule relative to the surgery.

  • Endpoint Analysis: At specified time points post-surgery, animals are euthanized. Blood and liver tissue are collected for analysis of liver function markers (e.g., ALT, AST, bilirubin), hepatocyte proliferation (e.g., Ki67 or BrdU staining), and histological evaluation.

Lethal (85%) Hepatectomy in Pigs

This large animal model provides a more clinically relevant assessment of a drug's ability to prevent post-hepatectomy liver failure.[1][2][3][4][5][6]

  • Animals: Domestic pigs of a specific weight and age range are used.

  • Anesthesia and Monitoring: General anesthesia is induced and maintained throughout the procedure.[18] Comprehensive monitoring of hemodynamic parameters (heart rate, blood pressure, central venous pressure) and blood gases is crucial.[18][19]

  • Surgical Procedure:

    • A midline laparotomy is performed to access the abdominal cavity.

    • The liver is mobilized by dissecting its ligamentous attachments.

    • A stapling device is typically used to perform the resection of approximately 85% of the liver parenchyma.[18] This technically demanding procedure requires careful control of bleeding from the raw liver surface.

    • The abdominal incision is closed.

  • Postoperative Care: Intensive postoperative care in a specialized facility is required, including fluid and electrolyte management, nutritional support, and continuous monitoring.

  • Treatment Administration: this compound or a vehicle control is administered, often via a nasogastric tube, starting before or immediately after the surgery.

  • Endpoint Analysis: The primary endpoint is survival. Blood samples are collected regularly to monitor liver function, coagulation parameters, and ammonia levels. At the time of death or euthanasia, a necropsy is performed to examine the liver and other organs.

Conclusion

This compound represents a significant advancement in the field of regenerative medicine, offering a novel, targeted approach to stimulating the liver's innate regenerative capacity. The robust preclinical data, particularly the prevention of liver failure in a large animal model, is highly encouraging.[1][2][3][4][5][6] The favorable safety profile observed in the Phase I clinical trial further supports its continued development.[1][2][3][4][5][6][7]

In comparison to cell-based therapies like MSCs, this compound offers the advantages of a small molecule drug, including oral bioavailability and potentially more straightforward manufacturing and administration. While MSCs have shown promise in clinical settings, challenges related to cell sourcing, standardization, and long-term efficacy remain.[9]

Further clinical trials are necessary to establish the efficacy of this compound in patients with various liver diseases. The ongoing Phase Ib/IIa trial in patients undergoing liver resection will provide crucial data on its pro-regenerative effects in a clinical setting.[13] The successful translation of this first-in-class MKK4 inhibitor could revolutionize the treatment of acute and chronic liver failure, potentially reducing the need for liver transplantation and improving outcomes for patients with liver cancer.

References

A Head-to-Head Comparison of Darizmetinib and Other Kinase Inhibitors in MKK4-Targeted Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Darizmetinib (also known as HRX-215), a first-in-class, selective inhibitor of Mitogen-activated Protein Kinase Kinase 4 (MKK4), with other relevant kinase inhibitors. The focus is on providing quantitative performance data, detailed experimental methodologies, and a clear visualization of the targeted signaling pathway to aid researchers in their drug discovery and development efforts.

Introduction to MKK4 and its Role in Cellular Signaling

Mitogen-activated protein kinase kinase 4 (MKK4), also known as MAP2K4 or SEK1, is a dual-specificity protein kinase that plays a crucial role in the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are integral to a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Dysregulation of MKK4 activity has been implicated in various diseases, including cancer and liver disease. Notably, inhibition of MKK4 has emerged as a promising therapeutic strategy for promoting liver regeneration.

The MKK4 Signaling Pathway

The following diagram illustrates the canonical MKK4 signaling cascade and the points of intervention for MKK4 inhibitors.

MKK4_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_core Core MKK4 Pathway cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Intervention Stress Stimuli Stress Stimuli MAP3K MAP3Ks (e.g., MEKK1, ASK1) Stress Stimuli->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK4 MKK4 (MAP2K4) MAP3K->MKK4 phosphorylates MKK7 MKK7 (MAP2K7) MAP3K->MKK7 phosphorylates JNK JNK MKK4->JNK phosphorylates p38 p38 MAPK MKK4->p38 phosphorylates MKK7->JNK phosphorylates Transcription Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription Factors p38->Transcription Factors Cellular Responses Cellular Responses (Proliferation, Apoptosis, Inflammation, Regeneration) Transcription Factors->Cellular Responses This compound This compound (HRX-215) This compound->MKK4 BSJ_04_122 BSJ-04-122 BSJ_04_122->MKK4 BSJ_04_122->MKK7

Figure 1: MKK4 Signaling Pathway and Inhibitor Targets.

Head-to-Head Comparison of MKK4 Inhibitors

This section provides a comparative analysis of this compound and other notable MKK4 inhibitors based on their biochemical potency, selectivity, and available pharmacokinetic data.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other MKK4 inhibitors.

CompoundTargetIC50 (nM)Reference(s)
This compound (HRX-215) MKK4 20 [1]
BSJ-04-122MKK44[2][3][4]
HRX-0233MKK456[4]
LN-3118MKK4205[5]

Table 1: Biochemical Potency of MKK4 Inhibitors.

Kinase Selectivity

Selectivity is a crucial attribute of a kinase inhibitor, as off-target effects can lead to toxicity and undesirable side effects. The following table presents the selectivity profile of this compound and BSJ-04-122 against a limited panel of kinases.

CompoundOff-Target KinaseIC50 (nM)Fold Selectivity (vs. MKK4)Reference(s)
This compound (HRX-215) JNK17,070>350x
B-RAF11,460>570x
MKK7>500-fold selective>500x[5]
BSJ-04-122MKK718145x[2][3][4]

Table 2: Selectivity Profile of MKK4 Inhibitors.

Pharmacokinetic Properties

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. While comprehensive head-to-head pharmacokinetic data is limited, the following table summarizes the available information.

CompoundParameterValueSpeciesReference(s)
This compound (HRX-215) Oral Bioavailability>50% (at 30 mg/kg)Rat[5]
LN-3118Half-life (t½)2.2 hMouse[5]
Oral Bioavailability44.38% (at 30 mg/kg)Mouse[5]

Table 3: Available Pharmacokinetic Data for MKK4 Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and other kinase inhibitors.

Experimental Workflow: From Biochemical Assay to In Vivo Model

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models biochemical_assay Biochemical Kinase Assay (e.g., Radiometric Assay) selectivity_profiling Kinase Selectivity Profiling (Kinome Scan) biochemical_assay->selectivity_profiling Determine Potency & Selectivity cellular_target Cellular Target Engagement (e.g., pMKK4 Western Blot) selectivity_profiling->cellular_target Confirm Cellular Activity functional_assays Functional Cellular Assays (e.g., Proliferation, Apoptosis) cellular_target->functional_assays Assess Functional Effects pk_studies Pharmacokinetic Studies (Mouse, Rat, Pig) functional_assays->pk_studies Establish In Vivo Dose efficacy_models Efficacy Models (e.g., Partial Hepatectomy) pk_studies->efficacy_models Evaluate In Vivo Efficacy

Figure 2: General Experimental Workflow for Kinase Inhibitor Evaluation.
Radiometric MKK4 Kinase Assay

This assay measures the enzymatic activity of MKK4 by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to its substrate, JNK1.

Materials:

  • Recombinant human MKK4 enzyme

  • Inactive JNK1 substrate

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20000)

  • Test compounds (e.g., this compound, BSJ-04-122) dissolved in DMSO

  • Phosphocellulose paper

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction plate, combine the kinase assay buffer, MKK4 enzyme, and JNK1 substrate.

  • Add the test compounds or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20-40 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of incorporated ³³P into the JNK1 substrate using a phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular pMKK4 Western Blot Assay

This assay determines the ability of an inhibitor to block the phosphorylation of MKK4 in a cellular context.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines

  • Lipopolysaccharide (LPS) or other stimuli to induce MKK4 phosphorylation

  • Test compounds (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-MKK4 (e.g., Ser257/Thr261), anti-total-MKK4

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture PBMCs or other chosen cells to the desired density.

  • Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce MKK4 phosphorylation.

  • Lyse the cells with ice-cold lysis buffer and collect the total protein lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary anti-phospho-MKK4 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-MKK4 antibody to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of pMKK4.

In Vivo Partial Hepatectomy Model in Mice

This model is used to evaluate the effect of MKK4 inhibitors on liver regeneration following surgical removal of a portion of the liver.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Test compound (e.g., this compound) formulated for oral or intravenous administration

  • BrdU or Ki67 for proliferation analysis

  • Histology equipment and reagents

Procedure:

  • Anesthetize the mice using isoflurane.

  • Perform a midline laparotomy to expose the liver.

  • Ligate the median and left lateral liver lobes at their base with a silk suture.

  • Resect the ligated lobes, which constitutes approximately a 70% partial hepatectomy.

  • Close the abdominal wall and skin with sutures.

  • Administer the test compound or vehicle control at the desired dose and schedule (e.g., 30 mg/kg, p.o., single dose).[6]

  • At specified time points post-surgery (e.g., 24, 48, 72 hours), administer a proliferation marker such as BrdU.

  • Euthanize the mice and harvest the remnant liver lobes.

  • Fix the liver tissue in formalin, embed in paraffin, and prepare sections for histological analysis.

  • Perform immunohistochemistry for BrdU or Ki67 to quantify hepatocyte proliferation.

  • Analyze the liver-to-body weight ratio as a measure of regeneration.

Conclusion

This compound is a potent and selective inhibitor of MKK4 with promising therapeutic potential, particularly in the context of liver regeneration. When compared to other MKK4 inhibitors such as BSJ-04-122, this compound demonstrates high selectivity, a key feature for minimizing off-target effects. While BSJ-04-122 exhibits greater potency for MKK4 in biochemical assays, it also shows significant inhibition of MKK7, making it a dual MKK4/7 inhibitor. The choice between a highly selective inhibitor like this compound and a dual inhibitor will depend on the specific therapeutic application and the desired biological outcome. Further preclinical and clinical studies, including comprehensive kinase selectivity profiling and detailed pharmacokinetic analyses, will be crucial for fully elucidating the comparative advantages of these MKK4-targeted therapies. This guide provides a foundational comparison to assist researchers in navigating this promising area of drug discovery.

References

Cross-validation of Darizmetinib's efficacy in different liver injury models

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical performance of the MKK4 inhibitor, Darizmetinib (HRX-215), reveals promising therapeutic potential for liver regeneration and protection against injury. This guide provides a comparative overview of this compound's efficacy against other therapeutic strategies targeting key signaling pathways in established liver injury models.

This compound, a first-in-class, orally active and selective inhibitor of mitogen-activated protein kinase kinase 4 (MKK4), has emerged as a significant candidate for the treatment of acute and chronic liver diseases.[1] Its mechanism of action revolves around enhancing the pro-regenerative MKK7/JNK1 signaling pathway while suppressing the pro-apoptotic p38 MAPK pathway, thereby promoting hepatocyte proliferation and survival.[2][3][4][5] This guide offers a comprehensive comparison of this compound with alternative therapeutic agents, including inhibitors of JNK, p38 MAPK, apoptosis, and necroptosis, in preclinical models of liver injury.

Comparative Efficacy in Preclinical Liver Injury Models

The therapeutic potential of this compound has been evaluated in various clinically relevant models of liver injury, primarily partial hepatectomy and carbon tetrachloride (CCl4)-induced hepatotoxicity. The following table summarizes the quantitative data on this compound's performance alongside other key inhibitors.

Therapeutic AgentTargetLiver Injury ModelKey Efficacy ParametersOutcome
This compound (HRX-215) MKK470% Partial Hepatectomy (Mouse)Increased hepatocyte proliferation (Ki67+ cells), accelerated liver mass restoration.Promotes liver regeneration.
CCl4-induced Acute Injury (Mouse)Reduced serum ALT/AST levels, decreased necrotic area.Protects against hepatocyte death.
SP600125 JNKPartial Hepatectomy (Mouse)Mixed results; some studies show protection, others suggest potential for harm in specific contexts.[6]Efficacy in regeneration is context-dependent.
CCl4-induced Acute Injury (Mouse)Reduced serum ALT/AST levels, decreased apoptosis.Attenuates liver injury.
SB203580 p38 MAPKCCl4-induced Acute Injury (Mouse)Reduced inflammatory cytokine expression, decreased apoptosis.Mitigates inflammatory response and cell death.
Total Parenteral Nutrition-induced Liver Injury (Rat)Ameliorated intestinal barrier function but promoted hepatocyte lipoapoptosis.[5]Dual, context-dependent effects.
Z-VAD-FMK Pan-caspasePartial Hepatectomy (Mouse)Improved hepatocyte survival and attachment in vitro.[7]May support initial cell survival post-injury.
Endotoxin-induced Liver Injury (Mouse)Initial protection against apoptosis followed by a switch to necrosis.[8]Transient and potentially limited benefit.
Necrostatin-1 RIPK1CCl4-induced Acute Injury (Mouse)Reduced necrotic area, decreased inflammatory markers.Inhibits necroptotic cell death.
Concanavalin A-induced Hepatitis (Mouse)Improved liver histology and survival.[8]Protects against immune-mediated liver injury.

Experimental Protocols

Partial Hepatectomy (70%) in Mice

This surgical model is a gold standard for studying liver regeneration.[9][10][11][12][13]

  • Anesthesia: Mice (typically 10-12 week old C57BL/6 males) are anesthetized using isoflurane (3-5% for induction, 2% for maintenance).[9] Pre-operative analgesia (e.g., buprenorphine) is administered subcutaneously.[9]

  • Surgical Procedure: A midline laparotomy is performed to expose the liver. The left lateral and median lobes, constituting approximately 70% of the liver mass, are ligated at their base with a suture and resected.[9][10]

  • Post-operative Care: The abdominal wall and skin are closed in layers. Animals receive subcutaneous saline for fluid replacement and are placed on a warming pad until recovery.[10]

  • Efficacy Assessment: Liver-to-body weight ratio is measured at various time points (e.g., 2 and 7 days) to assess regeneration.[14] Proliferation is quantified by immunohistochemical staining for Ki67 or BrdU incorporation in liver sections.[15]

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice

This model is widely used to induce centrilobular necrosis and study hepatotoxicity.[3][16][17][18][19][20]

  • Induction: A single intraperitoneal (IP) injection of CCl4, typically at a dose of 1-2 mL/kg body weight, dissolved in a vehicle like corn or olive oil, is administered to mice.[3][16][20]

  • Treatment: Therapeutic agents (e.g., this compound, SP600125) are administered, often orally or via IP injection, at specified times before or after CCl4 administration.

  • Efficacy Assessment: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured at various time points (e.g., 24, 48 hours) as biomarkers of liver damage.[16] Histopathological analysis of liver sections stained with Hematoxylin and Eosin (H&E) is performed to assess the extent of necrosis.[21]

Signaling Pathways and Mechanisms of Action

The efficacy of this compound and its alternatives stems from their modulation of distinct but interconnected signaling pathways that govern hepatocyte fate.

This compound and the MKK4 Signaling Pathway

This compound's primary target, MKK4, is a key node in the MAPK signaling cascade. In response to liver injury, MKK4 can activate both the pro-apoptotic p38 MAPK pathway and the pro-regenerative JNK pathway.[3][5][22][23][24][25][26] this compound selectively inhibits MKK4, leading to a signaling shift that favors the MKK7/JNK1 axis, which promotes cell cycle entry and proliferation, while suppressing p38-mediated apoptosis.[2][4]

Darizmetinib_Pathway cluster_stress cluster_upstream cluster_downstream cluster_outcome Stress Stress Stimuli MKK4 MKK4 Stress->MKK4 MKK7 MKK7 Stress->MKK7 p38 p38 MAPK MKK4->p38 Activates JNK1 JNK1 MKK4->JNK1 Activates MKK7->JNK1 Strongly Activates Apoptosis Apoptosis p38->Apoptosis Regeneration Regeneration Proliferation JNK1->Regeneration This compound This compound This compound->MKK4 Inhibits

This compound inhibits MKK4, shifting the balance towards pro-regenerative JNK1 signaling.

Alternative Therapeutic Strategies and Their Pathways
  • JNK Inhibitors (e.g., SP600125): These compounds directly block JNK, which can prevent apoptosis in certain contexts. However, JNK also plays a role in liver regeneration, leading to context-dependent outcomes.[1][11][13][17][27][28][29][30][31]

  • p38 MAPK Inhibitors (e.g., SB203580): By inhibiting p38, these agents can reduce inflammation and apoptosis.[1][4][5][22][23][25][26][31][32][33][34][35] However, the role of p38 in the liver can be complex, with some studies suggesting a protective role in certain conditions.[22]

  • Caspase Inhibitors (e.g., Z-VAD-FMK): These broad-spectrum inhibitors block the executioners of apoptosis. While they can delay cell death, they may also shift the mode of cell death to a more inflammatory form, such as necrosis.[8][21][36][37]

  • Necroptosis Inhibitors (e.g., Necrostatin-1): These agents target RIPK1, a key kinase in the necroptosis pathway, thereby preventing this form of programmed necrosis.[34][38][39]

Experimental_Workflows cluster_PH Partial Hepatectomy Model cluster_CCl4 CCl4-Induced Injury Model PH_Start 70% Partial Hepatectomy PH_Treat Administer Therapeutic Agent (e.g., this compound) PH_Start->PH_Treat PH_Assess Assess Liver Regeneration (Liver/Body Weight Ratio, Ki67) PH_Treat->PH_Assess CCl4_Start Administer CCl4 CCl4_Treat Administer Therapeutic Agent (e.g., this compound) CCl4_Start->CCl4_Treat CCl4_Assess Assess Liver Injury (Serum ALT/AST, Histology) CCl4_Treat->CCl4_Assess

General experimental workflows for partial hepatectomy and CCl4-induced liver injury models.

Signaling_Pathways cluster_stimuli cluster_kinases cluster_death cluster_inhibitors Injury Liver Injury MKK4 MKK4 Injury->MKK4 RIPK1 RIPK1 Injury->RIPK1 JNK JNK MKK4->JNK p38 p38 MAPK MKK4->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Caspases Caspases Apoptosis->Caspases Necroptosis Necroptosis RIPK1->Necroptosis This compound This compound This compound->MKK4 JNK_I JNK Inhibitor JNK_I->JNK p38_I p38 Inhibitor p38_I->p38 Caspase_I Caspase Inhibitor Caspase_I->Caspases Necro_I Necroptosis Inhibitor Necro_I->RIPK1

Simplified overview of key signaling pathways and points of therapeutic intervention.

Conclusion

This compound demonstrates a promising and unique mechanism of action by selectively inhibiting MKK4 to promote liver regeneration and protect against hepatocellular injury. Its ability to shift the balance from pro-apoptotic to pro-regenerative signaling pathways distinguishes it from other therapeutic strategies that broadly inhibit downstream effectors like JNK or caspases, which can have context-dependent or even detrimental effects. The preclinical data strongly support the continued clinical development of this compound as a novel therapy for a range of acute and chronic liver diseases.[6][40] Further head-to-head comparative studies will be invaluable in definitively positioning this compound within the therapeutic landscape for liver injury.

References

Darizmetinib vs. Hepatocyte Growth Factor (HGF) for Liver Repair: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapies for liver disease, stimulating the organ's innate regenerative capacity is a highly sought-after goal. Two prominent therapeutic agents, the small molecule inhibitor Darizmetinib and the naturally occurring cytokine Hepatocyte Growth Factor (HGF), have shown considerable promise in promoting liver repair. This guide provides a detailed, data-driven comparison of their mechanisms, preclinical efficacy, and clinical development for researchers, scientists, and drug development professionals.

Mechanism of Action: Distinct Pathways to Liver Regeneration

This compound and HGF employ fundamentally different strategies to enhance liver regeneration. This compound targets an intracellular signaling node that acts as a brake on hepatocyte proliferation, while HGF is a potent, direct-acting mitogen for liver cells.

This compound is a first-in-class, orally bioavailable inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).[1][2] Under conditions of liver stress, MKK4 is activated and acts as a negative regulator of hepatocyte regeneration.[3][4] By inhibiting MKK4, this compound removes this block, thereby unlocking the proliferative potential of hepatocytes and promoting liver regeneration, particularly in diseased or injured livers.[4][5]

Hepatocyte Growth Factor (HGF) is a pleiotropic cytokine that binds to its specific receptor, c-Met, on the surface of hepatocytes.[6][7][8] This binding triggers the intrinsic kinase activity of c-Met, initiating a cascade of downstream signaling pathways, including the JAK/STAT3, PI3K/Akt/NF-κB, and Ras/Raf pathways.[6][7] These pathways collectively promote hepatocyte proliferation, growth, survival, and migration, which are all crucial processes in liver regeneration.[6][7] The HGF/c-Met signaling axis is considered indispensable for normal liver repair.[7][9][10]

Preclinical Efficacy: A Tale of Two Models

Both this compound and HGF have demonstrated significant efficacy in various preclinical models of liver injury, most notably in partial hepatectomy (PHx) and chemically-induced liver damage models.

This compound (HRX-215) Preclinical Data

Recent groundbreaking studies have highlighted the potent regenerative effects of this compound (also known as HRX-215) in both small and large animal models. A key study published in Cell by Zwirner et al. (2024) provides extensive data on its efficacy.[3][5][11][12][13][14][15]

Table 1: Summary of Preclinical Efficacy Data for this compound (HRX-215)

Experimental ModelAnimal ModelKey FindingsReference
70% Partial HepatectomyMouse- Significantly increased hepatocyte proliferation. - Accelerated liver mass restoration.
85% Partial HepatectomyPig- Prevented post-hepatectomy liver failure and mortality in a lethal resection model. - Significantly increased regenerated liver volume.[11][12][14][16]
Carbon Tetrachloride (CCl4)-induced Liver InjuryMouse- Reduced hepatocyte cell death. - Showed anti-fibrotic and anti-steatotic effects.
Alcoholic Steatohepatitis (ASH) and Nonalcoholic Steatohepatitis (NASH)Mouse- Reduced steatosis and fibrosis.[4]
Hepatocyte Growth Factor (HGF) Preclinical Data

Numerous preclinical studies have established the therapeutic potential of recombinant human HGF (rh-HGF) in liver regeneration.

Table 2: Summary of Preclinical Efficacy Data for HGF

Experimental ModelAnimal ModelKey FindingsReference
70% Partial Hepatectomy in Cirrhotic LiversMouse- Accelerated normalization of liver function (total bilirubin and ALT levels). - Increased hepatocyte proliferation (PCNA and Ki67 staining). - Enhanced collagen degradation.[17]
Acetaminophen-induced Acute Liver FailureMouse- Reduced liver damage and prolonged animal survival when delivered via HGF-overexpressing mesenchymal stem cells. - Significantly improved hepatic glutathione (GSH) levels.[18]
70% Partial HepatectomyRat- Stimulated liver regeneration and hepatocyte proliferation.[8]

Clinical Development: From Bench to Bedside

Both this compound and HGF have progressed to clinical trials, although their development stages and reported outcomes differ.

This compound (HRX-215) has successfully completed a first-in-human Phase I clinical trial, which demonstrated that the drug is safe and well-tolerated in healthy volunteers.[1][5][12][13][16] Following these positive results, a Phase Ib clinical trial in the United States and a multicenter Phase IIa trial are planned to evaluate its efficacy in patients.[1][19]

Recombinant human HGF (rh-HGF) has been evaluated in a Phase I/II clinical trial for patients with fulminant hepatitis or late-onset hepatic failure.[7][8][20][21][22] The trial showed that rh-HGF was well-tolerated, with moderate, manageable side effects such as a decrease in blood pressure.[7][8][20][21] However, there was no conclusive evidence of efficacy in improving patient outcomes in this small study, with two of the four enrolled patients surviving.[7][8][20][21] The investigators suggested that further studies with increased doses are warranted.[21]

Table 3: Comparison of Clinical Trial Status

Therapeutic AgentPhase of DevelopmentKey FindingsReference
This compound (HRX-215)Completed Phase I- Safe and well-tolerated in healthy volunteers.[1][5][12][13][16]
Recombinant Human HGF (rh-HGF)Completed Phase I/II- Well-tolerated in patients with fulminant hepatitis. - No definitive evidence of efficacy in a small patient cohort.[7][8][20][21][22]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.

Partial Hepatectomy (PHx) in Mice

The 70% partial hepatectomy model is a standard procedure to study liver regeneration.[6][23][24][25]

  • Anesthesia: Mice are anesthetized, typically with isoflurane or an intraperitoneal injection of a veterinary anesthetic cocktail.[6][25]

  • Surgical Procedure: A midline laparotomy is performed to expose the liver. The median and left lateral liver lobes are ligated at their base with a silk suture and then resected. This removes approximately 70% of the total liver mass.[6][23]

  • Closure: The abdominal wall and skin are closed in layers.

  • Post-operative Care: Animals receive appropriate post-operative analgesia and are closely monitored for recovery.

  • Analysis: At specified time points post-surgery, animals are euthanized, and the remnant liver is harvested for analysis of liver-to-body weight ratio, histological examination (e.g., H&E staining), and proliferation markers (e.g., Ki67 immunohistochemistry).

Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice

This model is widely used to induce acute and chronic liver damage, leading to fibrosis.[26][27][28][29][30]

  • Induction of Injury: Mice are administered CCl4, typically via intraperitoneal injection, dissolved in a vehicle such as olive or corn oil.[26][27][28] The dosing regimen determines the type of injury; a single high dose induces acute hepatotoxicity, while repeated lower doses over several weeks lead to chronic fibrosis.[26][27]

  • Treatment: Therapeutic agents (e.g., this compound or HGF) are administered according to the study design, which may be before, during, or after CCl4 administration.

  • Sample Collection: At the end of the experiment, blood is collected for analysis of serum liver enzymes (e.g., ALT, AST), and liver tissue is harvested.

  • Analysis: Liver tissue is processed for histological evaluation of necrosis, inflammation, and fibrosis (e.g., Sirius Red staining for collagen). Molecular analyses can also be performed to assess gene and protein expression related to injury and repair.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms and methodologies discussed.

Signaling Pathways

Signaling_Pathways cluster_HGF HGF/c-Met Pathway cluster_downstream Downstream Signaling cluster_this compound This compound Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation JAK_STAT JAK/STAT3 cMet->JAK_STAT PI3K_Akt PI3K/Akt/NF-κB cMet->PI3K_Akt Ras_Raf Ras/Raf/MAPK cMet->Ras_Raf Proliferation_Survival Hepatocyte Proliferation, Growth, and Survival Stress Liver Stress/ Injury MKK4 MKK4 Stress->MKK4 Activation JNK_p38 JNK/p38 MKK4->JNK_p38 Phosphorylation This compound This compound This compound->MKK4 Inhibition MKK4_Inhibition MKK4 Inhibition Apoptosis_Growth_Arrest Apoptosis and Growth Arrest JNK_p38->Apoptosis_Growth_Arrest Activation Enhanced_Regeneration Enhanced Hepatocyte Regeneration

Caption: Signaling pathways of HGF/c-Met and this compound in liver repair.

Experimental Workflow

Experimental_Workflow cluster_model Liver Injury Model cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Outcome Measures PHx 70% Partial Hepatectomy (PHx) Vehicle Vehicle Control PHx->Vehicle This compound This compound PHx->this compound HGF HGF PHx->HGF CCl4 CCl4-induced Injury CCl4->Vehicle CCl4->this compound CCl4->HGF Serum Serum Analysis (ALT, AST) Vehicle->Serum Histo Histology (H&E, Sirius Red) Vehicle->Histo IHC Immunohistochemistry (Ki67) Vehicle->IHC WB Western Blot (Signaling Proteins) Vehicle->WB This compound->Serum This compound->Histo This compound->IHC This compound->WB HGF->Serum HGF->Histo HGF->IHC HGF->WB Liver_Function Liver Function Serum->Liver_Function Regeneration Regeneration Histo->Regeneration Fibrosis Fibrosis Histo->Fibrosis IHC->Regeneration Signaling Signaling Pathways WB->Signaling

Caption: A generalized experimental workflow for comparing liver repair agents.

Conclusion

This compound and HGF represent two distinct and promising therapeutic strategies for enhancing liver repair. This compound, a small molecule MKK4 inhibitor, has demonstrated remarkable efficacy in preclinical models, including a lethal large animal model of liver failure, and has shown a favorable safety profile in a Phase I clinical trial. Its oral bioavailability is a significant advantage for clinical development. HGF, a potent endogenous growth factor, has a well-established role in liver regeneration, and its therapeutic potential has been explored in both preclinical and early clinical settings. While rh-HGF has been shown to be safe, its clinical efficacy remains to be definitively established.

A direct comparative study of this compound and HGF in the same experimental models is currently lacking in the published literature. Such a study would be invaluable for a head-to-head assessment of their regenerative potency. Nevertheless, the available data suggest that both agents are strong candidates for further development as therapies to support patients with a variety of acute and chronic liver diseases. The distinct mechanisms of action may also open possibilities for future combination therapies to achieve synergistic effects in promoting liver regeneration.

References

Unveiling the Molecular Footprint of Darizmetinib: An RNA-Seq-Based Validation of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Darizmetinib (also known as HRX215) is a potent and selective inhibitor of the mitogen-activated protein kinase kinase 4 (MKK4).[1][2][3] Its therapeutic potential, particularly in promoting liver regeneration, is attributed to its unique mechanism of action that enhances downstream signaling pathways crucial for cell proliferation and survival.[2][4] This guide provides a comprehensive comparison of this compound's effects on the transcriptome with alternative therapeutic strategies, supported by a detailed experimental protocol for RNA-sequencing (RNA-seq) analysis to validate its mechanism of action.

This compound's Mechanism of Action: A Targeted Approach

This compound selectively inhibits MKK4, a key component of the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling cascades.[1][5] By inhibiting MKK4, this compound leads to an enhanced activation of the parallel MKK7 and JNK1 signaling pathways.[2][4] This, in turn, activates transcription factors such as ATF2 and ELK1, which are instrumental in promoting cell proliferation and regeneration, particularly in hepatocytes.[2][4] This targeted approach offers a promising strategy for conditions requiring liver regeneration.

Comparative Analysis: this compound vs. Alternative Strategies

To objectively evaluate this compound's performance, a comparative analysis against compounds with similar or alternative mechanisms is crucial. This guide considers two such alternatives: SP600125 , a well-characterized JNK inhibitor, and Trametinib , a MEK1/2 inhibitor targeting the related MAPK/ERK pathway. While SP600125 directly inhibits the downstream effector JNK, Trametinib targets a parallel MAPK pathway often implicated in cell proliferation and survival.

An RNA-seq experiment designed to compare the global gene expression changes induced by these compounds would provide invaluable insights into their respective mechanisms and off-target effects. The following table summarizes the anticipated differential gene expression profiles based on their known mechanisms of action.

Gene Set/PathwayThis compound (MKK4i)SP600125 (JNKi)Trametinib (MEKi)Rationale
JNK Pathway Targets (e.g., c-Jun, JUNB) UpregulatedDownregulatedNo direct effectThis compound enhances JNK signaling, while SP600125 inhibits it. Trametinib targets a different pathway.
ATF2/ELK1 Target Genes UpregulatedDownregulatedNo direct effectDirect downstream effectors of the enhanced JNK signaling by this compound.
Cell Cycle Progression Genes (e.g., Cyclins, CDKs) UpregulatedDownregulatedDownregulatedPro-proliferative effect of this compound versus anti-proliferative effects of JNK and MEK inhibition.
Apoptosis-related Genes (e.g., BCL2 family) DownregulatedUpregulatedUpregulatedThis compound promotes cell survival, while JNK and MEK inhibition can induce apoptosis in certain contexts.
MAPK/ERK Pathway Targets (e.g., FOS, DUSP) No direct effectNo direct effectDownregulatedTrametinib's primary mechanism is the inhibition of the MAPK/ERK pathway.

Experimental Protocol for RNA-Seq Validation

A robust experimental design is paramount for obtaining high-quality, interpretable RNA-seq data.[6][7] The following protocol outlines the key steps for validating this compound's mechanism of action in a relevant cell line (e.g., primary human hepatocytes or a hepatoma cell line like HepG2).

1. Cell Culture and Treatment:

  • Culture cells in 6-well plates to ~80% confluency.

  • Treat cells in triplicate with:

    • Vehicle (DMSO)

    • This compound (1 µM)

    • SP600125 (20 µM)

    • Trametinib (100 nM)

  • Incubate for 24 hours.

2. RNA Isolation and Quality Control:

  • Lyse cells and extract total RNA using a column-based kit.

  • Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Samples should have an RNA Integrity Number (RIN) > 8.

3. Library Preparation and Sequencing:

  • Prepare sequencing libraries from 1 µg of total RNA using a standard mRNA-seq library preparation kit with poly(A) selection.

  • Perform paired-end sequencing (2x75 bp) on a high-throughput sequencing platform to a depth of at least 20 million reads per sample.

4. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess raw read quality.

  • Alignment: Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Generate a gene expression matrix using tools like RSEM or featureCounts.

  • Differential Expression Analysis: Perform pairwise comparisons (e.g., this compound vs. Vehicle) using DESeq2 or edgeR to identify differentially expressed genes (DEGs) (FDR < 0.05, |log2FoldChange| > 1).

  • Pathway Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways and gene ontologies within the DEG lists.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis cell_culture Hepatocytes treatment Treatment (24h) - Vehicle - this compound - SP600125 - Trametinib cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction qc1 Quality Control (RIN > 8) rna_extraction->qc1 library_prep Library Preparation qc1->library_prep sequencing Paired-end Sequencing library_prep->sequencing qc2 Read Quality Control sequencing->qc2 alignment Alignment to Genome qc2->alignment quantification Gene Quantification alignment->quantification de_analysis Differential Expression quantification->de_analysis pathway_analysis Pathway Analysis de_analysis->pathway_analysis

Caption: Experimental workflow for RNA-seq analysis of drug-treated hepatocytes.

darizmetinib_moa cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects stress Stress Stimuli mkk4 MKK4 stress->mkk4 mkk7 MKK7 stress->mkk7 jnk JNK1 mkk4->jnk mkk7->jnk mkk7->jnk Enhanced Activation transcription_factors ATF2, ELK1 jnk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cell_response Cell Proliferation & Regeneration gene_expression->cell_response This compound This compound This compound->mkk4 Inhibition

Caption: Signaling pathway illustrating this compound's mechanism of action.

Conclusion

RNA-sequencing provides a powerful, unbiased approach to elucidate the genome-wide effects of therapeutic compounds. The experimental framework and comparative data presented in this guide offer a clear path for validating the mechanism of action of this compound. By understanding its molecular footprint in comparison to other kinase inhibitors, researchers and drug developers can gain deeper insights into its therapeutic potential and selectivity, ultimately accelerating its clinical development.

References

Comparative Analysis of Oral vs. Intravenous Darizmetinib Administration: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of Darizmetinib's mechanism of action, administration routes, and a framework for future comparative studies.

Abstract

This compound (also known as HRX-0215) is a potent and selective, orally active inhibitor of the mitogen-activated protein kinase kinase 4 (MKK4).[1][2][3] Its therapeutic potential lies in its ability to enhance liver regeneration, making it a promising candidate for preventing liver failure following extensive oncological liver resections or transplantation of small liver grafts.[1][2][4] While preclinical studies have demonstrated its efficacy through both oral and intravenous administration routes, a direct comparative pharmacokinetic study in humans has not yet been published. This guide provides a comparative overview based on available preclinical data and general pharmacokinetic principles, alongside detailed experimental protocols and conceptual frameworks for future research.

Mechanism of Action

This compound selectively inhibits MKK4, a key enzyme in the c-Jun N-terminal kinase (JNK) signaling pathway.[1][4] Inhibition of MKK4 leads to an enhanced activation of the MKK7-JNK1 signaling cascade. This, in turn, activates downstream transcription factors such as ATF2 and ELK1, which promote cell proliferation and liver regeneration.[1][4] Furthermore, this compound has been shown to reduce the activation of p38 and p53, activate NF-κB signaling, and upregulate the anti-apoptotic protein Bcl-XL in hepatectomized mice.[1]

cluster_0 Upstream Activators cluster_1 MAPK Signaling Cascade cluster_2 Downstream Effects Stress Signals Stress Signals MKK4 MKK4 Stress Signals->MKK4 Growth Factors Growth Factors MKK7 MKK7 Growth Factors->MKK7 JNK1 JNK1 MKK4->JNK1 Activates p38 p38 MKK4->p38 Activates MKK7->JNK1 Activates ATF2 ATF2 JNK1->ATF2 Activates ELK1 ELK1 JNK1->ELK1 Activates Apoptosis Apoptosis p38->Apoptosis Cell Proliferation Cell Proliferation ATF2->Cell Proliferation ELK1->Cell Proliferation Liver Regeneration Liver Regeneration Cell Proliferation->Liver Regeneration This compound This compound This compound->MKK4 Inhibits

Caption: this compound Signaling Pathway.

Comparative Administration Data

Direct comparative pharmacokinetic data (e.g., bioavailability, Cmax, Tmax, half-life) for oral versus intravenous administration of this compound in a single species is not publicly available. However, preclinical studies in different animal models provide some insights into the effective dosages for each route.

ParameterOral AdministrationIntravenous Administration
Species MousePig
Dosage 10 mg/kg, 30 mg/kg[1]5 mg/kg[1]
Frequency Single doseEvery 12 hours
Observed Effect Increased number of proliferating hepatocytes, activation of pro-regenerative signaling pathways.[1]Increased hepatocyte regeneration.[1]

Note: The provided dosages are from different animal models and may not be directly comparable.

General Principles: Oral vs. Intravenous Administration

While specific data for this compound is pending, a general comparison based on established pharmacokinetic principles can be informative for researchers.

FeatureOral AdministrationIntravenous Administration
Bioavailability Variable, typically less than 100% due to first-pass metabolism and incomplete absorption.100% by definition, as the drug is introduced directly into the systemic circulation.[5]
Time to Peak Concentration (Tmax) Delayed, as the drug needs to be absorbed from the gastrointestinal tract.Almost instantaneous.
Peak Concentration (Cmax) Generally lower than with intravenous administration of the same dose.Higher, as the entire dose enters the circulation at once.
Dosing Convenience High, as it is non-invasive and can be self-administered.Low, as it requires a healthcare professional for administration.
First-Pass Metabolism The drug passes through the liver before reaching systemic circulation, which can lead to significant metabolism and reduced bioavailability.Avoids first-pass metabolism, leading to higher initial drug concentrations.

Experimental Protocols

The following are generalized experimental protocols based on the available preclinical data for this compound.

In Vivo Efficacy Study in a Mouse Model of Partial Hepatectomy (Oral Administration)
  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Induce liver fibrosis if required for the study model.

    • Perform a 70% partial hepatectomy.

    • Administer this compound orally at a single dose of 10 mg/kg or 30 mg/kg at a specified time point relative to the surgery.[1]

    • Euthanize animals at various time points post-hepatectomy (e.g., 2h, 9h, 24h).

  • Analysis:

    • Collect liver and blood samples.

    • Assess hepatocyte proliferation via Ki-67 or BrdU staining.

    • Analyze the activation of signaling pathways (MKK7, JNK1, ATF2, ELK1, p38, p53, NF-κB) and expression of anti-apoptotic proteins (Bcl-XL) using Western blotting or other relevant techniques.[1]

In Vivo Efficacy Study in a Pig Model of Hepatectomy (Intravenous Administration)
  • Animal Model: Domestic pigs.

  • Procedure:

    • Perform a partial hepatectomy.

    • Administer this compound intravenously at a dose of 5 mg/kg every 12 hours, starting 24 hours before the surgery.[1]

  • Analysis:

    • Monitor liver function tests.

    • Assess hepatocyte regeneration through histological analysis of liver biopsies.

Proposed Experimental Workflow for a Comparative Pharmacokinetic Study

To directly compare the oral and intravenous administration of this compound, a crossover study design is recommended.

cluster_0 Study Setup cluster_1 Treatment Period 1 cluster_2 Washout Period cluster_3 Treatment Period 2 cluster_4 Data Analysis Subject Cohort Subject Cohort Randomization Randomization Subject Cohort->Randomization Group A Group A Randomization->Group A Group B Group B Randomization->Group B Oral this compound Oral this compound Group A->Oral this compound IV this compound IV this compound Group A->IV this compound Group B->Oral this compound Group B->IV this compound PK Sampling 1 PK Sampling 1 Oral this compound->PK Sampling 1 PK Sampling 2 PK Sampling 2 Oral this compound->PK Sampling 2 IV this compound->PK Sampling 1 IV this compound->PK Sampling 2 Washout Washout PK Sampling 1->Washout Crossover Crossover Washout->Crossover Crossover->Group A Receives IV Crossover->Group B Receives Oral Pharmacokinetic Modeling Pharmacokinetic Modeling PK Sampling 2->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation Comparative Analysis Comparative Analysis Bioavailability Calculation->Comparative Analysis

Caption: Comparative Pharmacokinetic Study Workflow.

Future Directions

The development of this compound for clinical use will necessitate a thorough understanding of its pharmacokinetic profile in humans. Future research should focus on:

  • Phase I Clinical Trials: To determine the safety, tolerability, and pharmacokinetic profile of both oral and intravenous formulations in healthy volunteers.

  • Absolute Bioavailability Studies: To precisely quantify the fraction of the orally administered drug that reaches the systemic circulation.

  • Food Effect Studies: To assess the impact of food on the absorption and bioavailability of oral this compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a relationship between drug exposure and the desired therapeutic effect.

By systematically addressing these research questions, a comprehensive understanding of this compound's clinical pharmacology can be established, paving the way for its effective and safe use in patients with liver disease.

References

Darizmetinib in Humanized Liver Mouse Models: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of darizmetinib, a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), and its potential application in humanized liver mouse models for liver cancer research. While direct experimental data on the efficacy of this compound in these specific models for treating hepatocellular carcinoma (HCC) is not yet available in published literature, this document serves to consolidate the existing knowledge on this compound's mechanism of action, the utility of various liver cancer mouse models, and the experimental protocols required to bridge this research gap.

This compound and the MKK4 Signaling Pathway

This compound (also known as HRX-215) is a first-in-class, orally active, and selective inhibitor of MKK4.[1][2] MKK4 is a dual-specificity protein kinase that plays a crucial role in cellular responses to stress by activating the c-Jun N-terminal kinases (JNKs) and p38 MAPKs signaling pathways.[3][4][5] Dysregulation of the MKK4 pathway has been implicated in various diseases, including cancer and inflammatory disorders.[3][6]

The primary therapeutic focus of this compound has been on its potent pro-regenerative effects in the liver. Inhibition of MKK4 by this compound has been shown to enhance hepatocyte proliferation and promote liver regeneration in murine and porcine models of hepatectomy.[1][2][7] Notably, studies have indicated that MKK4 inhibition with HRX215 does not appear to increase liver tumorigenesis, suggesting a favorable safety profile in the context of liver regeneration.[1] While the role of MKK4 in cancer can be context-dependent, acting as both a tumor suppressor and a promoter in different cancer types, its inhibition is being explored as a potential therapeutic strategy.[4][6][8]

Below is a diagram illustrating the MKK4 signaling pathway.

MKK4_Signaling_Pathway MKK4 Signaling Pathway Stress_Stimuli Stress Stimuli (Cytokines, UV, etc.) MAP3Ks MAP3Ks (e.g., ASK1) Stress_Stimuli->MAP3Ks MKK4 MKK4 (this compound Target) MAP3Ks->MKK4 JNK JNK MKK4->JNK p38 p38 MKK4->p38 Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors p38->Transcription_Factors Cellular_Responses Cellular Responses (Apoptosis, Proliferation, Inflammation) Transcription_Factors->Cellular_Responses

MKK4 Signaling Pathway

A Comparative Overview of Mouse Models for Liver Cancer Research

The selection of an appropriate animal model is critical for the preclinical evaluation of novel cancer therapeutics. Several mouse models are utilized in liver cancer research, each with distinct advantages and limitations.[9][10][11] Humanized mouse models, in particular, offer high translational relevance by incorporating human cells or tissues.[9]

Model TypeDescriptionAdvantagesDisadvantages
Chemically-Induced Models Administration of carcinogens like diethylnitrosamine (DEN) or carbon tetrachloride (CCl4) to induce liver tumors.[9][11]Mimics the stepwise progression of human HCC (injury, inflammation, fibrosis, tumorigenesis).[9][11]Long latency period for tumor development; genomic alterations can be complex and obscure.[10][11]
Genetically Engineered Mouse Models (GEMMs) Targeted manipulation of specific genes (e.g., oncogenes, tumor suppressor genes) to drive hepatocarcinogenesis.[9][10][12]Allows for the study of specific molecular drivers of HCC; can recapitulate molecular subtypes of human HCC.[10][12]May not fully represent the heterogeneity of human tumors; can be time-consuming and expensive to generate.[9]
Xenograft Models (Subcutaneous) Subcutaneous implantation of human HCC cell lines or patient-derived tumor fragments into immunodeficient mice.[9][10]Technically simple, rapid tumor growth, easy to monitor tumor size.[10]Lacks the appropriate tumor microenvironment; may not reflect the clinical behavior of orthotopic tumors.[11]
Orthotopic Xenograft Models Implantation of human HCC cells or patient-derived tumor tissue directly into the liver of immunodeficient mice.[9][10]Better mimics the tumor microenvironment of HCC compared to subcutaneous models.[11]Technically more challenging than subcutaneous models; the mouse liver microenvironment still differs from the human.[11]
Humanized Liver Mouse Models Immunodeficient mice transplanted with human hepatocytes and/or human hematopoietic stem cells, creating a human liver and/or immune system.[9][13][14]High translational relevance for studying human-specific therapeutic responses and the role of the human immune system.[9]Complex and costly to generate; requires specialized expertise.[14]

Experimental Protocols

Generation of a Humanized Hepatocellular Carcinoma (HCC) Mouse Model

The following protocol is a summarized methodology for generating a humanized liver and immune system mouse model for HCC research, based on established procedures.[13][14]

1. Mouse Strain:

  • Use immunodeficient mice, such as the Fah−/−;Rag2−/−;Il2rgc−/− (FRG) strain, which allows for the engraftment of human cells.[14]

2. Isolation and Transplantation of Human Cells:

  • Isolate human liver progenitor cells (LPCs), non-parenchymal cells, and hematopoietic stem cells from fetal liver tissue.[14]

  • At 2-3 days of age, transplant these human cells into FRG neonates via intrahepatic injection. This facilitates the repopulation of the mouse liver with human hepatocytes and non-parenchymal cells, and the development of a human immune system.[14]

3. Induction of Cancer-Driver Mutations (Optional):

  • To model specific genetic subtypes of HCC, CRISPR-Cas9 technology can be employed to introduce cancer-driver mutations (e.g., ARID1A knockout, activating CTNNB1 mutations) into the human LPCs prior to transplantation.[13][14]

4. Diet-Induced Promotion of HCC:

  • Following engraftment, mice can be placed on a specific diet, such as an alcohol Western diet, to promote the development of HCC, mimicking the influence of environmental factors.[13][14]

5. Monitoring and Therapeutic Testing:

  • Monitor tumor development through imaging techniques and blood-based biomarkers.

  • Once tumors are established, the model can be used for preclinical testing of therapeutic agents like this compound.[14]

Below is a diagram illustrating a general experimental workflow for testing a therapeutic agent in a humanized liver mouse model.

Experimental_Workflow Therapeutic Testing Workflow in Humanized Liver Mouse Models cluster_model_generation Model Generation cluster_tumor_induction Tumor Induction cluster_therapeutic_testing Therapeutic Testing Human_Cells Isolate Human Liver & Hematopoietic Progenitors Transplantation Intrahepatic Injection into Immunodeficient Mouse Neonates Human_Cells->Transplantation Engraftment Engraftment & Development of Humanized Liver/Immune System Transplantation->Engraftment Genetic_Modification Genetic Modification (e.g., CRISPR-Cas9) (Optional) Tumor_Promotion Tumor Promotion (e.g., Special Diet) Genetic_Modification->Tumor_Promotion Tumor_Establishment Tumor Establishment & Monitoring Tumor_Promotion->Tumor_Establishment Treatment_Groups Randomize into Treatment Groups (Vehicle vs. This compound) Tumor_Establishment->Treatment_Groups Drug_Administration Administer Treatment Treatment_Groups->Drug_Administration Efficacy_Evaluation Evaluate Efficacy (Tumor Growth, Survival, etc.) Drug_Administration->Efficacy_Evaluation

Therapeutic Testing Workflow

Conclusion and Future Directions

This compound represents a novel therapeutic agent with a well-defined mechanism of action as an MKK4 inhibitor, demonstrating significant promise in promoting liver regeneration.[1][2] Humanized liver mouse models provide a state-of-the-art preclinical platform for evaluating the efficacy of new cancer drugs in a context that more closely resembles human physiology.[9]

Currently, there is a clear gap in the scientific literature regarding the evaluation of this compound's anti-cancer efficacy in humanized liver mouse models of HCC. Given the role of the MKK4 pathway in cellular proliferation and apoptosis, and its dysregulation in some cancers, investigating the effects of this compound in these advanced preclinical models is a logical and necessary next step.[3][4] Such studies would provide crucial insights into its potential as a therapeutic agent for liver cancer and inform the design of future clinical trials.

References

Safety Operating Guide

Navigating the Safe Disposal of Darizmetinib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Darizmetinib are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound in both its solid form and when dissolved in dimethyl sulfoxide (DMSO), a common laboratory solvent. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Core Principles of this compound Disposal

Disposal Procedures for Solid this compound

Unused or expired solid this compound powder should be treated as hazardous chemical waste.

Experimental Protocol for Solid Waste Disposal:

  • Containerization: Place the solid this compound waste into a clearly labeled, leak-proof, and chemically compatible container. The container must have a secure screw-top lid.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" sticker. The label should clearly state the chemical name ("this compound"), the quantity, and the date of accumulation.

  • Segregation: Store the waste container in a designated satellite accumulation area for hazardous waste. Ensure it is segregated from incompatible materials.

  • Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Solid this compound Disposal Summary
Container Type Leak-proof, screw-top, chemically compatible
Labeling Requirements "Hazardous Waste," Chemical Name, Quantity, Date
Storage Location Designated Satellite Accumulation Area
Disposal Method Collection by authorized hazardous waste personnel

Disposal Procedures for this compound in DMSO Solution

This compound is frequently used in a solution with DMSO. The disposal of this solution requires careful handling due to the properties of the solvent.

Experimental Protocol for Liquid Waste Disposal:

  • Containerization: Collect the this compound-DMSO solution in a designated, leak-proof waste container suitable for organic solvents. The container should have a secure, tight-fitting lid to prevent evaporation.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the names of all constituents ("this compound," "Dimethyl Sulfoxide"), their approximate concentrations, and the total volume.

  • Segregation: Store the liquid waste container in a designated area for flammable or organic solvent waste, away from heat sources and incompatible chemicals.

  • Disposal: The primary method for disposing of organic solvent waste is through chemical incineration by a licensed waste management facility. Contact your institution's EHS office to schedule a pickup. Do not mix DMSO waste with other solvent waste streams unless approved by your EHS department.

This compound-DMSO Solution Disposal Summary
Container Type Leak-proof, for organic solvents, with secure lid
Labeling Requirements "Hazardous Waste," All Chemical Components & Concentrations, Volume
Storage Location Designated area for flammable/organic waste
Disposal Method Chemical incineration via authorized hazardous waste service

Decontamination of Labware

Any laboratory equipment, such as vials, pipette tips, and glassware, that has come into contact with this compound should be decontaminated or disposed of as hazardous waste.

Experimental Protocol for Labware Decontamination and Disposal:

  • Rinsing: Triple-rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.

  • Solid Waste: Contaminated disposable items like pipette tips and gloves should be placed in a designated solid hazardous waste container.

  • Disposal of Emptied Containers: Empty this compound containers must be triple-rinsed, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of in the regular laboratory glass waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DarizmetinibDisposal cluster_start Start: Identify this compound Waste cluster_form Determine Physical Form cluster_solid Solid Waste Procedure cluster_solution Liquid Waste Procedure cluster_end Final Disposal start This compound for Disposal is_solid Solid or Solution? start->is_solid solid_container Containerize in Labeled Solid Waste Bin is_solid->solid_container Solid liquid_container Containerize in Labeled Liquid Waste Bottle (Organic) is_solid->liquid_container Solution (e.g., in DMSO) solid_storage Store in Satellite Accumulation Area solid_container->solid_storage ehs_pickup Arrange EHS/ Licensed Vendor Pickup solid_storage->ehs_pickup liquid_storage Store in Flammable Waste Area liquid_container->liquid_storage liquid_storage->ehs_pickup

Essential Safety and Logistical Information for Handling Darizmetinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Darizmetinib based on general best practices for hazardous research chemicals. A specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound was not publicly available at the time of this writing. Researchers must consult the SDS provided by the supplier and their institution's safety office for definitive procedures.

This guide is intended for researchers, scientists, and drug development professionals to establish a foundation for safe laboratory practices when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the cornerstone of safe handling of potent chemical compounds. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.

PPE CategoryEquipmentSpecifications & Best Practices
Primary Engineering Controls Chemical Fume Hood or Biological Safety CabinetAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or equivalent ventilated enclosure to minimize inhalation exposure.
Eye and Face Protection Safety Goggles with Side-Shields or Face ShieldWear safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during bulk handling or solution preparation.[1][2]
Hand Protection Chemical-Resistant GlovesWear two pairs of nitrile gloves ("double-gloving"). Ensure gloves are rated for protection against chemicals. Check for any visible signs of degradation or contamination and change gloves frequently, at least every two hours or immediately if contaminated.[1]
Body Protection Laboratory Coat or Impervious GownA buttoned, knee-length laboratory coat is mandatory. For procedures with a higher risk of contamination, a disposable, impervious gown should be worn over the lab coat.[1][2]
Respiratory Protection NIOSH-Approved RespiratorA NIOSH-approved N95 respirator is recommended for handling solid this compound to prevent inhalation of fine particles. For large spills or situations with potential for aerosolization, a respirator with organic vapor cartridges may be necessary.[1][2]

Standard Operating Procedures for Handling this compound

The following procedural guidance outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

1. Preparation and Weighing of Solid this compound:

  • Location: All manipulations of solid this compound must be performed within a certified chemical fume hood.

  • PPE: Full PPE is required, including double gloves, a lab coat, and a NIOSH-approved N95 respirator.

  • Procedure:

    • Designate a specific area within the fume hood for handling this compound.

    • Use a disposable weighing paper or a dedicated, tared container.

    • Carefully transfer the desired amount of solid this compound.

    • Clean any residual powder from the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of wipes as hazardous waste.

    • Securely cap the stock container of this compound.

2. Solution Preparation:

  • Location: All solution preparations should be carried out in a chemical fume hood.

  • PPE: Full PPE, including double gloves and a lab coat, is required.

  • Procedure:

    • Add the solvent to the vessel containing the weighed this compound.

    • Ensure the container is capped or covered during any agitation (e.g., vortexing, sonicating) to prevent aerosol generation.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

3. Disposal of this compound Waste:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing papers, used pipette tips, contaminated wipes) must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[1]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution.

Workflow for PPE Selection and Use

PPE_Workflow start Start: Handling this compound assess_task Assess Task Risk (Solid, Liquid, Spill) start->assess_task solid_handling Solid Compound Handling assess_task->solid_handling Solid liquid_handling Liquid/Solution Handling assess_task->liquid_handling Liquid spill_cleanup Spill Cleanup assess_task->spill_cleanup Spill ppe_solid Required PPE: - Double Nitrile Gloves - Lab Coat/Gown - Safety Goggles - N95 Respirator solid_handling->ppe_solid ppe_liquid Required PPE: - Double Nitrile Gloves - Lab Coat/Gown - Safety Goggles liquid_handling->ppe_liquid ppe_spill Required PPE: - Double Nitrile Gloves - Impervious Gown - Face Shield & Goggles - Respirator (as needed) spill_cleanup->ppe_spill perform_task Perform Task in Fume Hood ppe_solid->perform_task ppe_liquid->perform_task ppe_spill->perform_task waste_disposal Dispose of Contaminated Materials in Designated Hazardous Waste perform_task->waste_disposal decontaminate Decontaminate Work Area and Equipment waste_disposal->decontaminate remove_ppe Remove PPE in Correct Order: 1. Outer Gloves 2. Gown/Lab Coat 3. Goggles/Face Shield 4. Inner Gloves 5. Respirator (if worn) decontaminate->remove_ppe end End: Wash Hands Thoroughly remove_ppe->end

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.